molecular formula C21H29N3O2 B2560839 AB-Chiminaca

AB-Chiminaca

カタログ番号: B2560839
分子量: 355.5 g/mol
InChIキー: BLLKAWANSRRHLA-IBGZPJMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a potent agonist of both CB receptors. AB-CHMICA is an indole-derived analog of AB-CHMINACA. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLKAWANSRRHLA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342277
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219330-90-0
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

AB-CHMINACA's Mechanism of Action at the CB1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of AB-CHMINACA, a potent synthetic cannabinoid, at the cannabinoid type 1 (CB1) receptor. The following sections detail its binding affinity, functional activity, and the intracellular signaling cascades it initiates, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of AB-CHMINACA with the CB1 receptor, providing a comparative overview of its potency and efficacy.

Table 1: Binding Affinity of AB-CHMINACA for Human Cannabinoid Receptors

CompoundReceptorKi (nM)
AB-CHMINACAhCB10.78 ± 0.18
AB-CHMINACAhCB22.12 ± 0.26

Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to 50% of the receptors at equilibrium. A lower Ki value signifies a higher binding affinity.

Table 2: Functional Activity of AB-CHMINACA at the Human CB1 Receptor

AssayParameterValue
[35S]GTPγS BindingEC50 (nM)2.1 ± 0.4
[35S]GTPγS BindingEmax (%)155 ± 7
cAMP InhibitionEC50 (nM)0.87
β-arrestin 2 TranslocationEC50 (nM)39.8

EC50 is the half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum. Emax is the maximum response achievable by the drug.

Core Mechanism of Action

AB-CHMINACA acts as a potent, full agonist at the CB1 receptor.[1][2][3][4] Its high affinity for the receptor allows it to effectively displace endogenous cannabinoids. Upon binding, AB-CHMINACA induces a conformational change in the CB1 receptor, leading to the activation of intracellular signaling pathways. The primary mechanism involves the coupling to and activation of pertussis toxin-sensitive Gi/o proteins.[5][6][7][8][9]

The activation of Gi/o proteins by the AB-CHMINACA-bound CB1 receptor leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6][7][10] The Gβγ subunit can modulate various ion channels, including inhibiting N- and Q-type calcium channels and activating G protein-gated inwardly rectifying potassium (GIRK) channels.[5][6][11] This combination of signaling events ultimately leads to a dampening of neuronal activity and neurotransmitter release.[5]

Furthermore, studies have indicated that AB-CHMINACA can also induce the recruitment of β-arrestin 2 to the CB1 receptor, a key process in receptor desensitization and internalization, as well as a potential mediator of distinct signaling pathways.[12] Some evidence also suggests that under certain conditions, such as the inhibition of Gi/o proteins, CB1 receptors can couple to Gs proteins, leading to a stimulation of cAMP production.[10][12]

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by AB-CHMINACA at the CB1 receptor.

AB_CHMINACA_CB1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AB-CHMINACA AB-CHMINACA CB1 CB1 Receptor AB-CHMINACA->CB1 Binds Gi_protein Gαi/oβγ CB1->Gi_protein Activates G_alpha_i Gαi/o Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits Ion_Channels Ion Channel Modulation G_beta_gamma->Ion_Channels cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP PKA ↓ PKA cAMP->PKA Activates GIRK ↑ K+ (GIRK) Ion_Channels->GIRK Ca_Channels ↓ Ca2+ Ion_Channels->Ca_Channels

Figure 1: AB-CHMINACA-induced Gi/o protein signaling pathway at the CB1 receptor.

Arrestin_Recruitment cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AB-CHMINACA AB-CHMINACA CB1_P Phosphorylated CB1 Receptor AB-CHMINACA->CB1_P Binds & Activates GRK GRK CB1_P->GRK Recruits Beta_Arrestin β-Arrestin 2 CB1_P->Beta_Arrestin Recruits GRK->CB1_P Phosphorylates Desensitization Receptor Desensitization Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling β-Arrestin-mediated Signaling Beta_Arrestin->Signaling

Figure 2: β-arrestin 2 recruitment pathway following AB-CHMINACA binding to the CB1 receptor.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of AB-CHMINACA at the CB1 receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of AB-CHMINACA for the CB1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).

  • Competition Binding: A constant concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (AB-CHMINACA).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of AB-CHMINACA that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays

Objective: To determine the functional activity (EC50 and Emax) of AB-CHMINACA as a CB1 receptor agonist.

Methodology:

  • Membrane Preparation: Similar to binding assays, membranes are prepared from cells expressing the CB1 receptor.

  • Assay Buffer: Membranes are incubated in an assay buffer containing GDP and [35S]GTPγS.

  • Ligand Addition: Increasing concentrations of AB-CHMINACA are added to the reaction mixture.

  • Incubation: The mixture is incubated at 30°C for 60 minutes to allow for G protein activation and the binding of [35S]GTPγS.

  • Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: The specific binding of [35S]GTPγS is plotted against the concentration of AB-CHMINACA, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Assays

Objective: To measure the effect of AB-CHMINACA on adenylyl cyclase activity.

Methodology:

  • Cell Culture: Whole cells expressing the CB1 receptor are used.

  • Forskolin (B1673556) Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

  • Ligand Treatment: The cells are co-incubated with forskolin and increasing concentrations of AB-CHMINACA.

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP accumulation is plotted against the concentration of AB-CHMINACA to determine the EC50 for cAMP inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the mechanism of action of a novel synthetic cannabinoid at the CB1 receptor.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Functional Assays cluster_in_vivo In Vivo Studies (Animal Models) Binding Radioligand Binding Assay (Determine Ki) GTPgS [35S]GTPγS Binding Assay (Determine EC50, Emax) Binding->GTPgS If potent binding cAMP cAMP Accumulation Assay (Confirm Gi/o coupling) GTPgS->cAMP Arrestin β-Arrestin Recruitment Assay (Assess desensitization pathway) cAMP->Arrestin Electrophysiology Electrophysiology (Measure ion channel modulation) Arrestin->Electrophysiology Further functional characterization Calcium Calcium Imaging (Assess Ca2+ channel inhibition) Electrophysiology->Calcium Behavioral Behavioral Assays (e.g., tetrad test) Calcium->Behavioral Proceed to in vivo Pharmacokinetics Pharmacokinetic Analysis Behavioral->Pharmacokinetics start Novel Synthetic Cannabinoid (e.g., AB-CHMINACA) start->Binding

Figure 3: A representative workflow for the pharmacological characterization of a synthetic cannabinoid.

References

The In Vitro Pharmacology of AB-CHMINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA (N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been a subject of significant interest in the scientific community due to its high potency and prevalence in the illicit drug market.[1][2][3] This technical guide provides an in-depth overview of the in vitro pharmacology of AB-CHMINACA, focusing on its interaction with cannabinoid receptors and the subsequent cellular signaling cascades. The information is presented to aid researchers and drug development professionals in understanding its molecular mechanisms of action.

Cannabinoid Receptor Binding Affinity

AB-CHMINACA exhibits high affinity for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs).[2][4] The binding affinity is typically determined through competitive radioligand binding assays.

Quantitative Binding Data
CompoundReceptorKi (nM)Reference
AB-CHMINACACB10.78[2]
AB-CHMINACACB20.45[2]
CP55,940CB10.59[1]

Table 1: Binding affinities (Ki) of AB-CHMINACA and a reference agonist (CP55,940) at human cannabinoid receptors.

Experimental Protocol: Radioligand Binding Assay

A standard experimental approach to determine the binding affinity of AB-CHMINACA involves the use of cell membranes expressing the target cannabinoid receptor (CB1 or CB2) and a radiolabeled cannabinoid ligand, such as [³H]CP55,940.

  • Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing human CB1 or CB2 receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

  • Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, and 1 mM EDTA, with 0.5% bovine serum albumin (BSA) to reduce non-specific binding.

  • Competition Assay: A fixed concentration of the radioligand ([³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (AB-CHMINACA).

  • Incubation: The mixture is incubated, typically for 90 minutes at 30°C, to allow the binding to reach equilibrium.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters, which represents the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Activity at Cannabinoid Receptors

AB-CHMINACA acts as a full and potent agonist at both CB1 and CB2 receptors.[1][4] Its functional activity is commonly assessed through G-protein activation assays and β-arrestin recruitment assays.

G-Protein Activation

The activation of cannabinoid receptors by an agonist leads to the exchange of GDP for GTP on the α-subunit of the associated G-protein (typically Gαi/o).[5] This activation can be measured using the [³⁵S]GTPγS binding assay.

CompoundReceptorEC₅₀ (nM)Emax (%)Reference
AB-CHMINACACB116.7158[1]
CP55,940CB129.1100[1]

Table 2: Functional potencies (EC₅₀) and efficacies (Emax) of AB-CHMINACA and a reference agonist in the [³⁵S]GTPγS binding assay at the human CB1 receptor.

This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins in cell membranes.[6]

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the cannabinoid receptor of interest are prepared.

  • Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and GDP (usually 10-30 µM).

  • Assay Procedure: Cell membranes are incubated with varying concentrations of the test compound (AB-CHMINACA) and a fixed concentration of [³⁵S]GTPγS.

  • Incubation: The reaction is incubated at 30°C for 60-90 minutes.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect produced by the agonist relative to a standard full agonist).

β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling.[7][8]

CompoundReceptorEC₅₀ (nM)Emax (%)Reference
AB-CHMINACACB16.1-6.16324[9]
ADB-CHMINACACB11.49-[9]

Table 3: Functional potencies (EC₅₀) and efficacies (Emax) of AB-CHMINACA and a related compound in a β-arrestin 2 recruitment assay at the human CB1 receptor.

Cell-based assays are used to measure the recruitment of β-arrestin to the activated receptor.[7][8][10]

  • Cell Lines: Engineered cell lines are used that co-express the cannabinoid receptor fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

  • Cell Plating: The cells are plated in microtiter plates and incubated to allow for cell attachment.

  • Agonist Stimulation: The cells are treated with varying concentrations of the test compound (AB-CHMINACA) and incubated for a specific period (e.g., 90 minutes).

  • Detection: A substrate for the enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured. The signal intensity is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: The data are analyzed to determine the EC₅₀ and Emax values for β-arrestin recruitment.

Signaling Pathways

The primary signaling pathway for AB-CHMINACA at cannabinoid receptors is through the activation of inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[5] Additionally, AB-CHMINACA robustly recruits β-arrestin, which can initiate G-protein-independent signaling cascades.[9] Some evidence suggests that at higher concentrations, AB-CHMINACA might also engage Gαs-like signaling pathways.[11][12][13]

G_Protein_Signaling_Pathway AB_CHMINACA AB-CHMINACA CB1_R CB1/CB2 Receptor AB_CHMINACA->CB1_R Binds G_Protein Gαi/oβγ CB1_R->G_Protein Activates Beta_Arrestin β-Arrestin CB1_R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Downstream Downstream Signaling (e.g., MAPK) Beta_Arrestin->Downstream Initiates

Caption: Canonical G-protein and β-arrestin signaling pathways activated by AB-CHMINACA.

Experimental and Logical Workflows

The in vitro characterization of a novel synthetic cannabinoid like AB-CHMINACA follows a logical progression from determining its binding characteristics to understanding its functional consequences at the cellular level.

Experimental_Workflow Start Compound Synthesis (AB-CHMINACA) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value Functional_Assay Functional Assays Ki_Value->Functional_Assay GTP_Assay [35S]GTPγS Binding Assay Functional_Assay->GTP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Functional_Assay->Arrestin_Assay EC50_Emax Determine EC50 & Emax (Potency & Efficacy) GTP_Assay->EC50_Emax Arrestin_Assay->EC50_Emax Signaling_Studies Downstream Signaling Studies (e.g., cAMP measurement) EC50_Emax->Signaling_Studies Conclusion Pharmacological Profile Signaling_Studies->Conclusion

Caption: A typical experimental workflow for the in vitro pharmacological characterization of a synthetic cannabinoid.

Logical_Relationship Binding High Affinity Binding to CB1/CB2 Receptors Activation Receptor Activation (Agonism) Binding->Activation Leads to Signaling Initiation of Intracellular Signaling Cascades Activation->Signaling Results in Cellular_Response Modulation of Cellular Function Signaling->Cellular_Response Causes

Caption: The logical relationship of AB-CHMINACA's pharmacology from receptor binding to cellular response.

Conclusion

AB-CHMINACA is a highly potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors. Its in vitro pharmacological profile is characterized by sub-nanomolar binding affinities and potent activation of G-protein and β-arrestin signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate the pharmacology of AB-CHMINACA and other related synthetic cannabinoids.

References

AB-Chiminaca CB1 vs CB2 receptor binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cannabinoid Receptor Binding Affinity of AB-CHMINACA

This technical guide provides a comprehensive analysis of the binding affinity of AB-CHMINACA for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. It is intended for researchers, scientists, and drug development professionals working in the fields of cannabinoid pharmacology, medicinal chemistry, and toxicology. This document details the quantitative binding data, the experimental protocols used for its determination, and the associated intracellular signaling pathways.

Quantitative Binding Affinity Data

AB-CHMINACA is a potent synthetic cannabinoid receptor agonist. Its binding affinity for human CB1 and CB2 receptors is typically characterized by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The reported Ki values demonstrate that AB-CHMINACA binds with high, sub-nanomolar affinity to both CB1 and CB2 receptors, showing a slight preference for the CB2 receptor.[1][2]

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)Receptor Selectivity
AB-CHMINACA0.78[1]0.45[1]CB2 (slight)

Experimental Protocols: Radioligand Competition Binding Assay

The binding affinity of AB-CHMINACA is determined using in vitro competitive radioligand binding assays.[3][4] This technique measures the ability of an unlabeled compound (the "competitor," e.g., AB-CHMINACA) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Generalized Protocol

A standard protocol for this assay involves several key steps: membrane preparation, the binding assay itself, and data analysis.

2.1.1. Membrane Preparation

  • Cell Culture and Receptor Expression: A suitable host cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, is genetically engineered to express high levels of the human CB1 or CB2 receptor.

  • Homogenization and Centrifugation: The cells are harvested and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4) to break open the cell membranes.[3][5] The homogenate is centrifuged at a low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes, which contain the receptors.[5]

  • Washing and Storage: The membrane pellet is washed and resuspended in a fresh buffer to remove any remaining intracellular components. The final membrane preparation is aliquoted and can be stored at -80°C until use.[5] The protein concentration of the membrane preparation is determined using a standard protein assay.

2.1.2. Competition Binding Assay

  • Assay Setup: The assay is typically performed in a 96-well plate format.[5] Each well contains the prepared cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled competitor compound (AB-CHMINACA).

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[5]

  • Filtration: Following incubation, the reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[5] This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then quickly washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

2.1.3. Data Analysis

  • The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow Diagram

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis p1 Cell Culture with Receptor Expression (e.g., HEK293-CB1/CB2) p2 Cell Lysis & Homogenization p1->p2 p3 Centrifugation & Pelleting of Membranes p2->p3 p4 Washing & Resuspension of Membranes p3->p4 a1 Incubate Membranes with Radioligand ([³H]CP55,940) & AB-CHMINACA p4->a1 a2 Rapid Vacuum Filtration (Separates Bound/Unbound) a1->a2 a3 Wash Filters a2->a3 a4 Scintillation Counting (Measure Radioactivity) a3->a4 d1 Generate Competition Curve a4->d1 d2 Calculate IC50 Value d1->d2 d3 Calculate Ki Value (Cheng-Prusoff Equation) d2->d3 end Result d3->end Final Binding Affinity (Ki)

Caption: Workflow for a radioligand competition binding assay.

Cannabinoid Receptor Signaling Pathways

CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[6][7][8][9] Activation of these receptors by an agonist like AB-CHMINACA initiates a cascade of intracellular signaling events that modulate numerous physiological processes.

Primary Gi/o-Coupled Pathway

The canonical signaling pathway for both CB1 and CB2 receptors involves the inhibition of adenylyl cyclase.

  • Agonist Binding: AB-CHMINACA binds to the orthosteric site of the CB1 or CB2 receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation.

  • Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

  • Downstream Effects:

    • The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase (AC). This reduces the intracellular conversion of ATP to cyclic AMP (cAMP).[6][7][9][10] The resulting decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA).

    • The Gβγ subunit complex modulates the activity of various ion channels. It typically activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, and inhibits N- and Q-type voltage-gated calcium channels (VGCC), reducing calcium influx.[6][10]

  • MAPK Activation: The Gβγ subunits can also activate the mitogen-activated protein kinase (MAPK) cascade, including pathways like ERK1/2, which influences gene transcription and other cellular processes.[7][9]

Other Signaling Mechanisms
  • Gs Coupling: Under certain conditions, such as high receptor expression levels, CB1 receptors have been shown to couple to stimulatory Gs-proteins, leading to the activation of adenylyl cyclase and an increase in cAMP levels.[8][10][11]

  • β-Arrestin Pathway: Following agonist-induced phosphorylation by G-protein-coupled receptor kinases (GRKs), both CB1 and CB2 receptors can recruit β-arrestin proteins. This interaction not only mediates receptor desensitization and internalization but can also initiate G-protein-independent signaling cascades.[10][12]

Signaling Pathway Diagrams

G cluster_CB1 CB1/CB2 Receptor Signaling agonist AB-CHMINACA receptor CB1 / CB2 Receptor agonist->receptor Binds g_protein Gi/o Protein (Inactive) receptor->g_protein Activates g_alpha Gαi/o (Active) g_protein->g_alpha Dissociates g_beta_gamma Gβγ (Active) g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase g_alpha->ac Inhibits girk GIRK Channel g_beta_gamma->girk Activates vgcc Ca²⁺ Channel g_beta_gamma->vgcc Inhibits mapk MAPK Cascade (e.g., ERK1/2) g_beta_gamma->mapk Activates camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka k_ion ↑ K⁺ Efflux (Hyperpolarization) girk->k_ion ca_ion ↓ Ca²⁺ Influx vgcc->ca_ion gene Gene Transcription mapk->gene

Caption: Primary Gi/o-coupled signaling pathway for CB receptors.

G cluster_beta_arrestin β-Arrestin Pathway agonist AB-CHMINACA receptor CB1 / CB2 Receptor agonist->receptor Activates grk GRK receptor->grk Recruits receptor_p Phosphorylated Receptor grk->receptor_p Phosphorylates b_arrestin β-Arrestin receptor_p->b_arrestin Recruits internalization Receptor Internalization b_arrestin->internalization Mediates mapk_arrestin MAPK Signaling b_arrestin->mapk_arrestin Scaffolds

References

IUPAC name and chemical structure of AB-Chiminaca

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-CHMINACA, a potent synthetic cannabinoid, has garnered significant attention within the scientific community due to its high affinity for cannabinoid receptors and its prevalence in the illicit drug market. This document provides a comprehensive technical overview of AB-CHMINACA, including its chemical identity, pharmacological properties, and analytical methodologies. Quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols described in the literature are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound.

Chemical Identity

AB-CHMINACA is an indazole-based synthetic cannabinoid.[1] Its chemical structure is characterized by a cyclohexylmethyl tail attached to the indazole core and a valine-derived carboxamide moiety.[2]

IUPAC Name: N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide[1][2][3][4]

Chemical Structure:

Table 1: Chemical and Physical Properties of AB-CHMINACA

PropertyValueReference
Molecular FormulaC20H28N4O2[1][2][3]
Molar Mass356.470 g/mol [2][3]
AppearanceWhite crystalline solid
SolubilitySoluble in ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.
Melting Point88.5-92.5°C

Pharmacological Profile

AB-CHMINACA is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1] Its high affinity and efficacy at these receptors are responsible for its profound physiological and psychoactive effects.

Table 2: Receptor Binding Affinities and Potency of AB-CHMINACA

ParameterReceptorValueReference
KiCB10.78 nM[1]
KiCB20.45 nM[1]
Spontaneous Activity ED50-0.6 mg/kg[5]
Tail-Flick Response ED50-0.7 mg/kg[5]

AB-CHMINACA has been shown to be a full agonist at the CB1 receptor, exhibiting higher efficacy than the endogenous cannabinoid anandamide (B1667382) and the classic synthetic cannabinoid Δ9-THC.[3][4][5] In animal studies, it fully substitutes for Δ9-THC and is significantly more potent.[1]

Signaling Pathway

As a cannabinoid receptor agonist, AB-CHMINACA modulates intracellular signaling cascades upon binding to CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.

AB_CHMINACA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AB-CHMINACA AB-CHMINACA CB1R CB1/CB2 Receptor AB-CHMINACA->CB1R Binds to receptor Gi Gi/o CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates IonChannels Ion Channels (e.g., K+, Ca2+) Gi->IonChannels Modulates cAMP ↓ cAMP AC->cAMP Produces CellularResponse Cellular Response (e.g., altered neurotransmission) cAMP->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

Caption: AB-CHMINACA signaling pathway.

Activation of the Gi/o protein by AB-CHMINACA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] Additionally, this activation modulates ion channels and activates the mitogen-activated protein kinase (MAPK) pathway, leading to various cellular responses.

Experimental Protocols

Synthesis
Analytical Methods for Detection

The detection and quantification of AB-CHMINACA and its metabolites in biological matrices are crucial for forensic and clinical toxicology. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Sample Preparation: A critical step in the analysis of biological samples is the extraction of the analyte from the matrix. Common methods include:

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from interfering substances.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Blood, Urine, Hair) Extraction Extraction (LLE or SPE) BiologicalSample->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography MassSpectrometry Mass Spectrometric Detection (MS or MS/MS) Chromatography->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition Quantification Quantification & Identification DataAcquisition->Quantification

Caption: General experimental workflow for AB-CHMINACA analysis.

Chromatographic and Mass Spectrometric Conditions: Specific parameters for GC-MS and LC-MS/MS methods, such as the type of column, mobile phase composition, and mass transition monitoring, need to be optimized and validated for accurate and reliable results. High-resolution mass spectrometry (HRMS) is also increasingly used for the non-targeted screening of novel synthetic cannabinoids.[2]

Metabolism

In vitro studies using human liver microsomes have identified numerous metabolites of AB-CHMINACA. The primary metabolic pathways include monohydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group.[7] Further biotransformations can lead to di-hydroxylated and glucuronidated metabolites.[7]

Conclusion

AB-CHMINACA is a highly potent synthetic cannabinoid with significant implications for public health and forensic science. A thorough understanding of its chemical properties, pharmacological actions, and analytical methodologies is essential for researchers, clinicians, and law enforcement. The information presented in this whitepaper provides a detailed technical foundation for professionals working with this compound. Further research is warranted to fully elucidate the long-term effects and toxicological profile of AB-CHMINACA.

References

An In-Depth Technical Guide to the In Vivo Metabolism and Biotransformation of AB-CHMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA, a potent synthetic cannabinoid, has been a compound of significant interest within the scientific and forensic communities. Understanding its metabolic fate within a biological system is paramount for the development of accurate analytical detection methods, for assessing its toxicological profile, and for informing drug development efforts. This technical guide provides a comprehensive overview of the in vivo metabolism and biotransformation of AB-CHMINACA, consolidating key quantitative data, detailing experimental methodologies, and visualizing the complex metabolic pathways.

Core Metabolism of AB-CHMINACA

The in vivo biotransformation of AB-CHMINACA is extensive, with the parent compound often being undetectable in urine samples. The metabolism is primarily characterized by Phase I and Phase II reactions, leading to the formation of numerous metabolites.

Phase I Metabolism: The initial metabolic processes predominantly involve oxidation and hydrolysis.

  • Hydroxylation: This is a major metabolic pathway for AB-CHMINACA. The cytochrome P450 enzyme system, particularly the CYP3A4 isoform, is heavily involved in the mono- and di-hydroxylation of the cyclohexyl and methylpropyl moieties of the molecule.[1]

  • Carboxylation: Amidase enzymes play a crucial role in the hydrolysis of the amide bond, leading to the formation of carboxylated metabolites.[1]

  • N-Dealkylation: The removal of the cyclohexylmethyl group is another observed Phase I biotransformation.[1]

Phase II Metabolism: Following Phase I reactions, the metabolites can undergo conjugation to increase their water solubility and facilitate excretion.

  • Glucuronidation: Several hydroxylated metabolites are further conjugated with glucuronic acid.[1]

Quantitative Analysis of In Vivo Metabolites

The following tables summarize the quantitative data available for key AB-CHMINACA metabolites identified in various biological matrices. It is important to note that concentrations can vary significantly based on individual metabolism, dosage, and time of sample collection.

Table 1: Concentration of AB-CHMINACA and its Metabolites in Human Urine

MetaboliteChemical NameConcentration (ng/mL)Reference
M14-hydroxycyclohexylmethyl AB-CHMINACA52.8 ± 3.44Minakata K, et al. (2015)
M3N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine41.3 ± 5.04Minakata K, et al. (2015)

Table 2: Concentration of AB-CHMINACA and its Metabolites in Human Serum

AnalyteConcentration Range (ng/mL)Reference
AB-CHMINACA0.4 - 13.8C. Erratico, et al. (2015)
M2 (carboxy metabolite)39 - 303C. Erratico, et al. (2015)

Table 3: Concentration of AB-CHMINACA and its Metabolites in Human Hair

AnalyteConcentration Range (pg/mg)Mean Concentration (pg/mg)Reference
AB-CHMINACA2.5 - 12,8001,288B. Cho, et al. (2017)
M22.1 - 2,100198.5B. Cho, et al. (2017)
M42.0 - 53069.8B. Cho, et al. (2017)

Visualizing the Metabolic Pathways

The following diagrams illustrate the primary metabolic pathways of AB-CHMINACA and a general workflow for its in vivo analysis.

AB_CHMINACA_Metabolism Figure 1: Primary Metabolic Pathways of AB-CHMINACA cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent AB-CHMINACA M_OH Mono-hydroxylated Metabolites (e.g., 4-hydroxycyclohexylmethyl AB-CHMINACA) parent->M_OH CYP450 (major: CYP3A4) M_diOH Di-hydroxylated Metabolites parent->M_diOH CYP450 M_COOH Carboxylated Metabolites (e.g., AB-CHMINACA M2, M4) parent->M_COOH Amidase M_dealkyl N-dealkylated Metabolite parent->M_dealkyl CYP450 M_gluc Glucuronidated Metabolites M_OH->M_gluc UGT Experimental_Workflow Figure 2: General Experimental Workflow for In Vivo Analysis cluster_animal_study In Vivo Animal Model cluster_human_study Human Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection A1 Animal Dosing (e.g., mice, i.p. injection) A2 Sample Collection (Urine, Blood, Feces) A1->A2 P1 Extraction (e.g., LLE, SPE, QuEChERS) A2->P1 H1 Urine/Blood/Hair Sample from User H1->P1 P2 Enzymatic Hydrolysis (for conjugated metabolites, e.g., β-glucuronidase) P1->P2 D1 LC-MS/MS or GC-MS Analysis P1->D1 P2->D1 D2 Metabolite Identification and Quantification D1->D2

References

A Comprehensive Pharmacological Profile of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, commonly known as AB-CHMINACA, is a potent synthetic cannabinoid receptor agonist.[1] First synthesized in 2009, it has been identified as a substance of abuse and is now a Schedule I controlled substance in the United States.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of AB-CHMINACA, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways.

Pharmacodynamics

AB-CHMINACA is a potent agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a high binding affinity for both.[1] Its activity at these receptors is responsible for its psychoactive effects and other physiological responses.

Receptor Binding and Functional Activity

AB-CHMINACA demonstrates high affinity for CB1 and CB2 receptors, as determined by radioligand binding assays.[3][4] Functional assays, such as [³⁵S]GTPγS binding, have confirmed that AB-CHMINACA acts as a full agonist at these receptors, exhibiting greater efficacy than the partial agonist Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[3][4][5]

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC₅₀) of AB-CHMINACA and Comparative Cannabinoids

CompoundCB1 Ki (nM)CB2 Ki (nM)CB1 EC₅₀ (nM) ([³⁵S]GTPγS)
AB-CHMINACA0.78[1]0.45[1]3.9[3]
Δ⁹-THC--32.7 (ED₅₀, locomotor activity)[5]
CP55,9400.59[3]-6.8[3]

Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution.

Signaling Pathways

As a cannabinoid receptor agonist, AB-CHMINACA activates intracellular signaling cascades upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Cannabinoid Receptor Signaling Pathway CB1/CB2 Receptor Signaling Cascade AB_CHMINACA AB-CHMINACA CB1_R CB1 Receptor AB_CHMINACA->CB1_R CB2_R CB2 Receptor AB_CHMINACA->CB2_R G_protein Gi/o Protein CB1_R->G_protein activates CB2_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates MAPK MAPK Pathway G_protein->MAPK activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmitter release) cAMP->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

Figure 1: Simplified signaling pathway of AB-CHMINACA upon binding to cannabinoid receptors.

In Vivo Pharmacology

In animal models, AB-CHMINACA produces a characteristic profile of effects consistent with potent cannabinoid agonists. These effects are dose-dependent and include locomotor suppression, antinociception (pain relief), hypothermia, and catalepsy.[3][4][5] Studies in mice have shown that AB-CHMINACA is significantly more potent than Δ⁹-THC in producing these effects.[3][6]

Table 2: In Vivo Effects of AB-CHMINACA in Mice (ED₅₀ values)

EffectAB-CHMINACA ED₅₀ (mg/kg)Δ⁹-THC ED₅₀ (mg/kg)
Spontaneous Activity Suppression0.6[5]32.7[5]
Antinociception (Tail-flick)0.7[5]10.7[5]
Hypothermia0.4[3]4.6[3]
Catalepsy (Ring Immobility)0.3[3]17.3[3]

Experimental Protocols

Cannabinoid Receptor Binding Assay

The affinity of AB-CHMINACA for cannabinoid receptors is typically determined using a competitive radioligand binding assay.

Radioligand Binding Assay Workflow Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CB1 or CB2 receptors Incubate Incubate membranes, radioligand, and AB-CHMINACA together Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [³H]CP55,940) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of AB-CHMINACA Compound_Prep->Incubate Filter Separate bound from free radioligand (e.g., filtration) Incubate->Filter Measure Measure radioactivity of bound radioligand Filter->Measure Analyze Calculate Ki values from competition curves Measure->Analyze

Figure 2: General workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared.

  • Incubation: Membranes are incubated with a known concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the test compound (AB-CHMINACA).

  • Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Methodology:

  • Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest are prepared.

  • Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound (AB-CHMINACA).

  • Separation: The assay is terminated, and bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC₅₀) and the maximal effect (Emax) are determined from the dose-response curve.

Metabolism

In vitro studies using human liver microsomes have shown that AB-CHMINACA is extensively metabolized, primarily through hydroxylation and carboxylation reactions mediated by cytochrome P450 enzymes, with CYP3A4 being the most active.[7][8] Several mono-hydroxylated and carboxylated metabolites have been identified, and some of these metabolites may retain pharmacological activity.[7][9]

Conclusion

AB-CHMINACA is a highly potent synthetic cannabinoid that acts as a full agonist at CB1 and CB2 receptors. Its high affinity and efficacy contribute to its profound in vivo effects, which are significantly more potent than those of Δ⁹-THC. The detailed pharmacological profile presented in this guide, including receptor binding data, functional activity, and in vivo effects, provides a comprehensive resource for researchers in the fields of pharmacology, toxicology, and drug development. Understanding the pharmacological properties of compounds like AB-CHMINACA is crucial for both public health and the development of potential therapeutic agents targeting the endocannabinoid system.

References

AB-CHMINACA: An In-Depth Analytical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical reference standard for AB-CHMINACA, a potent synthetic cannabinoid. The information compiled herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's chemical properties, analytical identification, metabolic pathways, and biological activity.

Chemical and Physical Properties

AB-CHMINACA, formally known as N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid characterized by an indazole core. In its pure form, it appears as a white crystalline solid. The compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethyl formamide (B127407) (DMF), but is only sparingly soluble in aqueous buffers.

PropertyValueReference
Formal Name N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide[1]
CAS Number 1185887-21-1[1]
Molecular Formula C₂₀H₂₈N₄O₂[1]
Formula Weight 356.5 g/mol [1][2]
Purity ≥98%[1]
Formulation A neat solid[1]
Melting Point 88.5-92.5°C
Solubility DMF: ~5 mg/ml, DMSO: ~10 mg/ml, Ethanol: ~3 mg/ml

Analytical Methodologies

The identification and quantification of AB-CHMINACA can be achieved through various analytical techniques. The most commonly employed methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general procedure for the analysis of AB-CHMINACA in herbal material involves the following steps:

  • Sample Preparation: An aliquot of the homogenized herbal material is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol. The extract is then filtered and may be subjected to a cleanup step using solid-phase extraction (SPE) if necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

    • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Injection Mode: Splitless injection is often preferred for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at 150°C, ramp to 300°C at a rate of 15-20°C/min, and hold for several minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify the compound based on its mass spectrum and in selected ion monitoring (SIM) mode for quantification. The characteristic fragmentation pattern of AB-CHMINACA is used for its identification.[4]

Analytical Workflow for AB-CHMINACA Identification

Analytical_Workflow Sample Sample Collection (e.g., herbal material, biological fluid) Extraction Sample Preparation (Extraction, Cleanup) Sample->Extraction Screening Initial Screening (e.g., Immunoassay) Extraction->Screening Confirmation Confirmatory Analysis (GC-MS, LC-MS/MS) Screening->Confirmation Presumptive Positive Data_Analysis Data Analysis (Spectral Library Matching, Quantification) Confirmation->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

Caption: A typical analytical workflow for the identification and confirmation of AB-CHMINACA in a sample.

Metabolism and Signaling Pathways

AB-CHMINACA is extensively metabolized in humans. The primary metabolic pathways involve cytochrome P450 (CYP) enzymes, with CYP3A4 being the most active.[5][6] The main metabolic transformations include hydroxylation of the cyclohexyl ring and N-dealkylation.[5] Amidase-mediated hydrolysis also results in the formation of carboxylated metabolites.[5] Several mono-hydroxylated and di-hydroxylated metabolites, as well as glucuronidated conjugates, have been identified.[5]

As a synthetic cannabinoid, AB-CHMINACA acts as a potent agonist at both the cannabinoid receptor type 1 (CB₁) and type 2 (CB₂).[7] Its binding affinities (Kᵢ) are 0.78 nM for CB₁ and 0.45 nM for CB₂.[7] The activation of the CB₁ receptor, which is primarily located in the central nervous system, is responsible for the psychoactive effects of the compound.[8]

AB-CHMINACA Signaling Pathway

Signaling_Pathway cluster_cell Target Cell AB_CHMINACA AB-CHMINACA CB1_Receptor CB1 Receptor AB_CHMINACA->CB1_Receptor Binds and Activates G_Protein Gi/o Protein CB1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Effector Downstream Cellular Effects (e.g., ion channel modulation, neurotransmitter release inhibition) G_Protein->Effector cAMP cAMP AC->cAMP Conversion of ATP to cAMP

Caption: Simplified signaling pathway of AB-CHMINACA upon binding to the CB1 receptor.

References

An In-Depth Technical Guide to the Solubility of AB-CHMINACA in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of AB-CHMINACA, a synthetic cannabinoid, in three common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727). This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and analytical testing.

Executive Summary

AB-CHMINACA exhibits varying degrees of solubility in DMSO, ethanol, and methanol. Quantitative data from available literature indicates the highest solubility in DMSO, followed by ethanol. While a precise quantitative value for methanol is not consistently reported, its structural similarity to ethanol and qualitative reports suggest its utility as a solvent. Discrepancies in reported solubility values highlight the importance of standardized experimental protocols. This guide presents the available quantitative data, outlines a general experimental protocol for solubility determination, and details the key signaling pathways of AB-CHMINACA.

Data Presentation: Quantitative Solubility of AB-CHMINACA

The solubility of a compound is a critical parameter in a wide range of scientific applications, from in vitro assays to analytical standard preparation. The following table summarizes the reported quantitative solubility of AB-CHMINACA in DMSO and ethanol. It is important to note that there are conflicting reports regarding the solubility in ethanol, which are presented here to provide a complete picture of the available data.

SolventReported Solubility (mg/mL)Source(s)
Dimethyl Sulfoxide (DMSO)~ 10[1]
Ethanol~ 3[1]
10
MethanolNot explicitly quantified in reviewed sources.

Note: While a specific quantitative solubility for AB-CHMINACA in methanol is not available in the reviewed literature, related synthetic cannabinoids such as ADB-CHMINACA are reported to be soluble in methanol. Furthermore, a certified reference material of AB-CHMINACA is available as a 100 µg/mL solution in methanol, confirming its solubility at this concentration.

Experimental Protocols: Determination of Solubility

While the specific experimental protocols used to generate the above data are not detailed in the source documents, a general methodology for determining the solubility of synthetic cannabinoids in organic solvents can be described. This protocol is based on standard laboratory practices for solubility assessment.

Objective: To determine the saturation solubility of AB-CHMINACA in a given organic solvent (DMSO, ethanol, or methanol) at a specified temperature.

Materials:

  • AB-CHMINACA (pure solid)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Methanol, analytical grade

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of AB-CHMINACA into several vials.

    • Add a precise volume of the chosen solvent (DMSO, ethanol, or methanol) to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid should be visible.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, ensuring no solid material is disturbed.

    • For an additional level of clarification, the supernatant can be passed through a syringe filter.

  • Quantification:

    • Prepare a series of calibration standards of AB-CHMINACA of known concentrations in the respective solvent.

    • Analyze the clarified supernatant and the calibration standards using a validated HPLC method.

    • Construct a calibration curve from the standards and determine the concentration of AB-CHMINACA in the supernatant. This concentration represents the saturation solubility.

  • Data Reporting:

    • The solubility should be reported in mg/mL, specifying the solvent and the temperature at which the measurement was performed.

Signaling Pathways of AB-CHMINACA

AB-CHMINACA is a potent agonist of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). The activation of these receptors by AB-CHMINACA initiates intracellular signaling cascades that are primarily mediated by Gαi/o and Gαs proteins.

Gαi/o-Mediated Signaling Pathway

The canonical signaling pathway for cannabinoid receptors involves the activation of inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

G_alpha_i_o_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AB_CHMINACA AB-CHMINACA CB1_R CB1/CB2 Receptor AB_CHMINACA->CB1_R Binds to G_protein Gαi/o-GDP (inactive) CB1_R->G_protein Activates Beta_arrestin β-Arrestin Recruitment CB1_R->Beta_arrestin Leads to G_alpha_i_GTP Gαi/o-GTP (active) G_protein->G_alpha_i_GTP GDP/GTP Exchange G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_i_GTP->AC Inhibits ERK ERK Phosphorylation G_beta_gamma->ERK ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates

Gαi/o-Mediated Signaling Pathway of AB-CHMINACA
Gαs-Mediated Signaling Pathway

In addition to the canonical Gαi/o pathway, synthetic cannabinoids like AB-CHMINACA can also activate stimulatory G-proteins (Gαs) under certain conditions. This leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.

G_alpha_s_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AB_CHMINACA AB-CHMINACA CB1_R CB1/CB2 Receptor AB_CHMINACA->CB1_R Binds to G_protein Gαs-GDP (inactive) CB1_R->G_protein Activates G_alpha_s_GTP Gαs-GTP (active) G_protein->G_alpha_s_GTP GDP/GTP Exchange AC Adenylyl Cyclase G_alpha_s_GTP->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates

Gαs-Mediated Signaling Pathway of AB-CHMINACA

Conclusion

This technical guide provides a consolidated resource on the solubility and signaling pathways of AB-CHMINACA for the scientific community. The provided solubility data, though with some discrepancies, offers valuable guidance for experimental design. The outlined general protocol for solubility determination can serve as a foundation for laboratories to establish their own standardized procedures. The visualization of the Gαi/o and Gαs signaling pathways offers a clear understanding of the molecular mechanisms initiated by AB-CHMINACA's interaction with cannabinoid receptors. Further research is warranted to resolve the conflicting solubility data and to fully elucidate the nuances of its intracellular signaling.

References

An In-Depth Technical Guide to the Urinalysis of AB-CHMINACA: Key Metabolites and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key metabolites of the synthetic cannabinoid AB-CHMINACA crucial for urinalysis. It details the metabolic pathways, presents quantitative data on urinary concentrations, and offers in-depth experimental protocols for their detection and quantification. This document is intended to serve as a valuable resource for researchers, forensic toxicologists, and professionals involved in drug development and monitoring.

Introduction to AB-CHMINACA and its Metabolism

AB-CHMINACA, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid that has been encountered in forensic cases. Due to its rapid and extensive metabolism in the human body, the parent compound is often undetectable in urine. Therefore, identifying and quantifying its major metabolites is essential for confirming exposure.

The metabolism of AB-CHMINACA primarily occurs in the liver and involves a series of enzymatic reactions. The main metabolic transformations are mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and amidases.[1][2] These reactions lead to the formation of various phase I and phase II metabolites that are subsequently excreted in urine. The primary metabolic routes include:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the cyclohexyl ring is a major metabolic pathway.[1]

  • Amide Hydrolysis: The terminal amide group can be hydrolyzed to form a carboxylic acid metabolite.[1]

  • N-Dealkylation: Cleavage of the cyclohexylmethyl group can also occur.[1]

  • Glucuronidation: Phase I metabolites can undergo conjugation with glucuronic acid to form more water-soluble phase II metabolites.[1]

Key Urinary Metabolites of AB-CHMINACA

Several studies have identified numerous metabolites of AB-CHMINACA in urine. However, for routine toxicological screening, the focus is on the most abundant and analytically stable metabolites. The two most significant metabolites for urinalysis are:

  • 4-hydroxycyclohexylmethyl AB-CHMINACA (M1): A mono-hydroxylated metabolite formed by the oxidation of the cyclohexyl ring.

  • N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3): A carboxylic acid metabolite resulting from the hydrolysis of the terminal amide group.

These metabolites have been detected in authentic urine samples from individuals who have used AB-CHMINACA.[3]

Quantitative Data of Key Metabolites in Urine

Quantitative analysis of AB-CHMINACA metabolites is crucial for interpreting toxicological findings. The following table summarizes the concentrations of the two major metabolites found in an authentic urine specimen from an abuser.[3]

MetaboliteChemical NameConcentration (ng/mL)
M1 4-hydroxycyclohexylmethyl AB-CHMINACA52.8 ± 3.44
M3 N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine41.3 ± 5.04

Data presented as mean ± standard deviation (n=10).

Experimental Protocols for Urinalysis

This section provides detailed methodologies for the analysis of AB-CHMINACA metabolites in urine, encompassing sample preparation and instrumental analysis.

Sample Preparation: Enzymatic Hydrolysis and Modified QuEChERS Extraction

Since AB-CHMINACA metabolites can be present in urine as glucuronide conjugates, an initial hydrolysis step is often necessary to cleave these conjugates and allow for the detection of the free metabolites.[3] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is then employed for the extraction and clean-up of the analytes from the complex urine matrix.

4.1.1. Enzymatic Hydrolysis

  • To 1 mL of urine sample, add a solution of β-glucuronidase (from a source such as Helix pomatia).

  • Incubate the mixture at an appropriate temperature (e.g., 60°C) for a sufficient time (e.g., 1 hour) to ensure complete hydrolysis.[4]

4.1.2. Modified QuEChERS Extraction

  • To the hydrolyzed urine sample, add an appropriate internal standard.

  • Add acetonitrile (B52724) to the sample to precipitate proteins and extract the metabolites.

  • Add a salt mixture, typically containing anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), to induce phase separation.

  • Vortex the mixture vigorously and then centrifuge to separate the acetonitrile layer from the aqueous layer and solid debris.

  • Transfer an aliquot of the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing a sorbent material (e.g., a combination of primary secondary amine (PSA) and C18) and anhydrous MgSO₄.

  • Vortex and centrifuge the d-SPE tube.

  • The final supernatant is collected for LC-MS/MS analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred analytical technique for the sensitive and selective detection and quantification of AB-CHMINACA metabolites due to its high specificity and low limits of detection.

4.2.1. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is typically used for the separation of the metabolites.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is employed.[5]

  • Flow Rate: A suitable flow rate is maintained to achieve optimal separation.

  • Injection Volume: A small volume of the prepared sample extract is injected into the LC system.

4.2.2. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is commonly used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target metabolite and the internal standard.

  • Ion Transitions: The specific mass-to-charge ratios (m/z) of the precursor and product ions for each metabolite are selected for monitoring.

  • Collision Energy: The collision energy is optimized for each transition to achieve the most efficient fragmentation.

Visualizations

Metabolic Pathway of AB-CHMINACA

AB_CHMINACA_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AB_CHMINACA AB-CHMINACA M1 4-hydroxycyclohexylmethyl AB-CHMINACA (M1) AB_CHMINACA->M1 Hydroxylation (CYP450) M3 N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl] -l-valine (M3) AB_CHMINACA->M3 Amide Hydrolysis (Amidase) N_Dealkylated N-Dealkylated Metabolite AB_CHMINACA->N_Dealkylated N-Dealkylation (CYP450) Glucuronide Glucuronide Conjugates M1->Glucuronide Glucuronidation

Caption: Metabolic pathway of AB-CHMINACA.

Experimental Workflow for Urinalysis

Urinalysis_Workflow start Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis extraction Modified QuEChERS Extraction hydrolysis->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Acquisition and Quantification analysis->data

Caption: Experimental workflow for AB-CHMINACA metabolite analysis in urine.

References

The Role of Cytochrome P450 Enzymes in the Metabolism of AB-CHMINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA) is a potent synthetic cannabinoid that has been identified in recreational products. Understanding its metabolic fate is crucial for forensic identification, toxicological assessment, and the development of potential therapeutic interventions. This technical guide provides an in-depth overview of the role of cytochrome P450 (CYP450) enzymes in the metabolism of AB-CHMINACA, summarizing key findings from in vitro and in vivo studies. The guide details the metabolic pathways, identifies the major metabolites, and provides representative experimental protocols for studying its biotransformation.

Cytochrome P450-Mediated Metabolism of AB-CHMINACA

The metabolism of AB-CHMINACA is extensive, with cytochrome P450 enzymes playing a central role in its Phase I biotransformation. In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP450 enzymes (rCYPs) have elucidated the primary metabolic pathways.

Key Metabolic Pathways

The metabolism of AB-CHMINACA primarily involves the following reactions catalyzed by CYP450 enzymes:

  • Hydroxylation: This is a major metabolic route, with hydroxylation occurring at multiple positions on the cyclohexylmethyl moiety and the isopropyl group. Mono- and di-hydroxylated metabolites are commonly formed.[1][2]

  • N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indazole nitrogen is another observed metabolic pathway.[1]

  • Amide Hydrolysis: While primarily attributed to amidase enzymes, subsequent oxidation of the resulting carboxylic acid metabolites can be influenced by CYP450 activity.[1][2]

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation, primarily through glucuronidation, to facilitate their excretion.[2]

Major Cytochrome P450 Isoforms Involved

Studies consistently demonstrate that CYP3A4 is the most active and key enzyme responsible for the oxidative metabolism of AB-CHMINACA.[1][2][3] While other CYP isoforms may play a minor role, the formation of the major hydroxylated metabolites is predominantly mediated by CYP3A4.[1][3] This has significant implications for potential drug-drug interactions, as co-administration of AB-CHMINACA with inhibitors or inducers of CYP3A4 could alter its pharmacokinetic profile and toxicity.[4]

Data Presentation: Metabolites of AB-CHMINACA

The following table summarizes the major metabolites of AB-CHMINACA identified in in vitro metabolism studies.

Metabolite ID Metabolic Reaction Description Enzymes Involved Reference
M1Mono-hydroxylationHydroxylation on the cyclohexylmethyl ringCYP3A4[1][2]
M2Mono-hydroxylationHydroxylation on the cyclohexylmethyl ringCYP3A4[1][2]
M3Mono-hydroxylationHydroxylation on the cyclohexylmethyl ringCYP3A4[1][2]
M4Mono-hydroxylationHydroxylation on the isopropyl groupCYP3A4[1][2]
M5Di-hydroxylationDi-hydroxylation on the cyclohexylmethyl ringCYP3A4[1][2]
M6N-DealkylationCleavage of the cyclohexylmethyl groupCYP450s[1][2]
M7 (Carboxylic Acid)Amide HydrolysisHydrolysis of the terminal amideAmidase, CYP450s (for subsequent oxidation)[1][2]

Note: The quantitative kinetic parameters (Km and Vmax) for the metabolism of AB-CHMINACA by specific CYP450 isoforms are not extensively reported in the currently available scientific literature.

Experimental Protocols

This section provides a detailed, representative methodology for conducting an in vitro metabolism study of AB-CHMINACA using human liver microsomes.

In Vitro Metabolism of AB-CHMINACA using Human Liver Microsomes (HLMs)

1. Materials and Reagents:

  • AB-CHMINACA

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • Recombinant human CYP3A4 (for isoform-specific studies)

2. Incubation Procedure:

  • Prepare a stock solution of AB-CHMINACA in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (pH 7.4)

    • HLMs (final protein concentration typically 0.5-1.0 mg/mL)

    • AB-CHMINACA (final substrate concentration typically 1-10 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Transfer the supernatant to a new tube for analysis.

3. Analytical Method: LC-QTOF-MS

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a quadrupole time-of-flight (QTOF) mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode. Data is acquired in full scan mode to detect all potential metabolites, with subsequent targeted MS/MS analysis for structural elucidation.

Representative LC-QTOF-MS Parameters:

Parameter Value
Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient Start at 5-10% B, ramp to 95% B over 10-15 min
Ionization Mode ESI Positive
Scan Range m/z 100 - 1000
Collision Energy Ramped (e.g., 10-40 eV for MS/MS)

Visualizations

Metabolic Pathway of AB-CHMINACA

AB_CHMINACA_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism AB_CHMINACA AB-CHMINACA Mono_OH Mono-hydroxylated Metabolites (on cyclohexylmethyl or isopropyl) AB_CHMINACA->Mono_OH CYP3A4 Di_OH Di-hydroxylated Metabolites (on cyclohexylmethyl) AB_CHMINACA->Di_OH CYP3A4 N_Dealkyl N-Dealkylated Metabolite AB_CHMINACA->N_Dealkyl CYP450s Carboxylic_Acid Carboxylic Acid Metabolite (via Amide Hydrolysis) AB_CHMINACA->Carboxylic_Acid Amidase Glucuronides Glucuronide Conjugates Mono_OH->Glucuronides UGTs Carboxylic_Acid->Glucuronides UGTs

Metabolic pathway of AB-CHMINACA.
Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis A Prepare AB-CHMINACA Stock Solution B Prepare Incubation Mixture: - Human Liver Microsomes - Phosphate Buffer A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH Regenerating System C->D E Incubate at 37°C D->E F Terminate Reaction with Acetonitrile E->F G Centrifuge to Precipitate Proteins F->G H Collect Supernatant G->H I LC-QTOF-MS Analysis H->I J Data Processing and Metabolite Identification I->J

Workflow for in vitro metabolism study.

Conclusion

The metabolism of AB-CHMINACA is predominantly driven by CYP3A4-mediated oxidation, leading to a variety of hydroxylated and dealkylated metabolites. Amide hydrolysis also represents a significant metabolic route. The information presented in this guide provides a foundational understanding for researchers in the fields of forensic science, toxicology, and drug development. Further research is warranted to determine the specific enzyme kinetics and to fully characterize the pharmacological activity of the major metabolites.

References

The Core of Synthetic Highs: A Technical Guide to Indazole-Based Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding indazole-based synthetic cannabinoids, a prominent and potent class of new psychoactive substances (NPS). This document provides a comprehensive overview of their chemical synthesis, structure-activity relationships (SAR), pharmacological profiles, and the analytical methods crucial for their detection. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key pathways, this guide serves as an essential resource for professionals engaged in cannabinoid research, drug development, and forensic analysis.

Introduction: The Rise of Indazole-Based Synthetic Cannabinoids

Synthetic cannabinoids were initially developed for therapeutic purposes, aiming to explore the endocannabinoid system for potential treatments for pain and other conditions.[1][2] However, their potent psychoactive effects have led to widespread illicit use.[2] Indazole-based structures, in particular, have become a focal point of clandestine chemistry due to their high affinity and efficacy at cannabinoid receptors, often surpassing that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[3] This guide will explore the fundamental chemical and pharmacological properties that define this class of compounds.

A key structural evolution in synthetic cannabinoids was the introduction of the indazole heterocycle, which often leads to higher affinity for cannabinoid receptors compared to their indole (B1671886) counterparts.[4][5] This structural modification, along with variations in side chains and substituent groups, has given rise to a vast and ever-changing landscape of synthetic cannabinoids.[5]

Structure-Activity Relationships (SAR)

The pharmacological activity of indazole-based synthetic cannabinoids is intrinsically linked to their chemical structure. Four key regions of the molecule dictate its interaction with the cannabinoid receptors (CB1 and CB2):

  • Core Heterocycle: The indazole ring system serves as the foundational scaffold. The substitution of the indole ring with an indazole moiety is a common characteristic of many potent synthetic cannabinoids.[3][4]

  • N-1 Side Chain: A hydrophobic alkyl or fluorinated alkyl chain attached to the nitrogen at position 1 of the indazole ring is crucial for receptor affinity. A pentyl chain is a common feature in many high-potency compounds.[3]

  • Linker: An amide or ester group at the C-3 position connects the core to the substituent group.[5]

  • C-3 Substituent: A bulky, lipophilic group attached to the linker, such as an adamantyl, naphthoyl, or amino acid-derived moiety, significantly influences receptor binding and functional activity.[3][4]

The interplay between these four regions determines the compound's overall pharmacological profile, including its binding affinity, efficacy, and selectivity for CB1 and CB2 receptors.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50) of several prominent indazole-based synthetic cannabinoids at human CB1 and CB2 receptors. This data is crucial for understanding the potency and potential physiological effects of these compounds.

Table 1: CB1 and CB2 Receptor Binding Affinities (Ki) of Selected Indazole-Based Synthetic Cannabinoids

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
AMB (AMB-PINACA)0.8660.973[4]
5F-AMB (5F-AMB-PINACA)--[4]
ADB-FUBINACA0.3600.339[4]
MAB-CHMINACA0.3330.331[4]
5F-ADB-PINACA (5F-ADB)1.430.694[4]
APP-CHMINACA9.814.39[4]
PX-2--[4]

Table 2: CB1 and CB2 Receptor Functional Activity (EC50) of Selected Indazole-Based Synthetic Cannabinoids

CompoundCB1 EC50 (nM)CB2 EC50 (nM)Reference
AB-FUBINACA2115[6][7]
ADB-FUBINACA0.690.59[8]
AB-PINACA--[6][7]
ADB-PINACA--[6][7]
5F-AB-PINACA--[6][7]
5F-ADB-PINACA0.242.1[4][6]
ADBICA--[6][7]
5F-ADBICA--[6][7]

Note: A hyphen (-) indicates that the data was not available in the cited sources.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize indazole-based synthetic cannabinoids.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[9]

cAMP Accumulation Assays

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as the cannabinoid receptors, which are negatively coupled to adenylyl cyclase.

Protocol:

  • Cell Culture: CHO cells co-expressing the human CB1 or CB2 receptor and a cyclic nucleotide-gated ion channel are used.

  • Assay Procedure: The cells are incubated with the test compound in the presence of forskolin, an activator of adenylyl cyclase.

  • Signal Detection: The inhibition of forskolin-stimulated cAMP production leads to a change in intracellular calcium levels, which is measured using a calcium-sensitive fluorescent dye.

  • Data Analysis: The EC50 value, representing the concentration of the compound that produces 50% of its maximal effect, is determined from the dose-response curve.[9]

In Vivo Studies in Rodent Models

Animal models are used to assess the physiological and behavioral effects of synthetic cannabinoids.

Protocol:

  • Animal Subjects: Male Sprague-Dawley rats or mice are used.

  • Drug Administration: The synthetic cannabinoid is dissolved in a suitable vehicle and administered via intraperitoneal injection or other appropriate routes.

  • Physiological Monitoring: Core body temperature and heart rate are monitored using biotelemetry.[6][7]

  • Behavioral Assessments: A battery of behavioral tests, known as the "tetrad assay," is conducted to measure locomotor activity, catalepsy, analgesia, and hypothermia.[10]

  • Data Analysis: The dose-dependent effects of the compound on these parameters are analyzed to determine its in vivo potency and cannabimimetic activity.

Visualizing Molecular Interactions and Workflows

Cannabinoid Receptor Signaling Pathway

Indazole-based synthetic cannabinoids primarily exert their effects by acting as agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[11] Activation of these receptors initiates a cascade of intracellular signaling events.

G_protein_signaling cluster_membrane Cell Membrane SC Synthetic Cannabinoid CB1_R CB1/CB2 Receptor SC->CB1_R Binds to G_protein Gαi/o CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC downstream Downstream Cellular Effects cAMP->downstream Regulates experimental_workflow start Novel Synthetic Cannabinoid synthesis Chemical Synthesis & Purification start->synthesis binding_assay Radioligand Binding Assay (CB1 & CB2) synthesis->binding_assay functional_assay cAMP Functional Assay (CB1 & CB2) synthesis->functional_assay data_analysis Data Analysis (Ki & EC50 determination) binding_assay->data_analysis functional_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

References

The Discovery and Scientific History of AB-CHMINACA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA, a potent synthetic cannabinoid, emerged in the early 21st century, rapidly gaining attention within the scientific community and, subsequently, public health sectors. Initially synthesized for research purposes to explore the endocannabinoid system, its high affinity and efficacy for cannabinoid receptors have made it a subject of intense study. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of AB-CHMINACA, with a focus on the quantitative data and experimental methodologies detailed in the scientific literature.

Discovery and Initial Synthesis

The synthesis of the (S)-enantiomer of AB-CHMINACA was first disclosed in the patent literature in 2009 by Pfizer. The discovery was part of a broader effort to develop novel analgesic compounds targeting cannabinoid receptors. The patent, WO2009106980, filed by Buchler et al., describes the chemical structure and a method for its synthesis, marking the official entry of AB-CHMINACA into the scientific domain.

Pharmacological Profile

AB-CHMINACA is a potent agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, which are G-protein coupled receptors (GPCRs). Its high affinity and efficacy, particularly at the CB1 receptor, are responsible for its profound physiological and psychoactive effects.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of AB-CHMINACA from various scientific studies.

Table 1: Cannabinoid Receptor Binding Affinity (Ki)

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
AB-CHMINACA0.780.45[1]

Lower Ki values indicate higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC50)

CompoundAssayReceptorEC50 (nM)Reference
AB-CHMINACA[³⁵S]GTPγS BindingCB17.4[2]
(S)-AB-CHMINACAβ-arrestin 2 RecruitmentCB12.9

EC50 represents the concentration of a drug that gives a half-maximal response.

Signaling Pathways and Experimental Workflows

The interaction of AB-CHMINACA with cannabinoid receptors initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to downstream effects such as the inhibition of adenylyl cyclase.

Cannabinoid Receptor Signaling Pathway

Cannabinoid Receptor Signaling AB_CHMINACA AB-CHMINACA CB1R CB1 Receptor (GPCR) AB_CHMINACA->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Regulates

AB-CHMINACA activates the CB1 receptor, leading to G-protein mediated inhibition of adenylyl cyclase.
Experimental Workflow: [³⁵S]GTPγS Binding Assay

GTPgS_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing CB1/CB2 receptors Incubation Incubate membranes with AB-CHMINACA, GDP, and [³⁵S]GTPγS Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, GDP, and [³⁵S]GTPγS Reagent_Prep->Incubation Compound_Prep Prepare serial dilutions of AB-CHMINACA Compound_Prep->Incubation Filtration Separate bound and free [³⁵S]GTPγS via filtration Incubation->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Analyze data to determine EC50 and Emax Scintillation->Analysis

Workflow for determining agonist-induced G-protein activation using the [³⁵S]GTPγS binding assay.

Detailed Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of AB-CHMINACA for CB1 and CB2 receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • Radioligand (e.g., [³H]CP-55,940).

  • AB-CHMINACA.

  • Non-labeled high-affinity cannabinoid ligand (for non-specific binding, e.g., WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • 96-well plates.

  • Cell harvester and glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Preparation: Prepare serial dilutions of AB-CHMINACA in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following for each receptor type:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-labeled ligand, radioligand, and cell membranes.

    • Competitive Binding: Serial dilutions of AB-CHMINACA, radioligand, and cell membranes.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.[3]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of AB-CHMINACA and fit the data to a competition binding curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activation of G-proteins by AB-CHMINACA at cannabinoid receptors.

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors.

  • [³⁵S]GTPγS.

  • Guanosine diphosphate (B83284) (GDP).

  • AB-CHMINACA.

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Membrane and Reagent Preparation: Prepare cell membranes and all necessary reagents as described in the receptor binding assay.

  • Assay Setup: In a multi-well plate, add assay buffer, cell membranes (5-20 µg protein/well), and GDP (final concentration ~10 µM).

  • Compound Addition: Add serial dilutions of AB-CHMINACA to the appropriate wells.

  • Initiation of Reaction: Initiate the binding by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings. Plot the specific binding as a function of the log concentration of AB-CHMINACA and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[4]

cAMP Accumulation Assay

Objective: To determine the effect of AB-CHMINACA on adenylyl cyclase activity.

Materials:

  • CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • AB-CHMINACA.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Culture cells to an appropriate density in multi-well plates.

  • Assay:

    • Wash cells with serum-free medium.

    • Pre-incubate cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period.

    • Add serial dilutions of AB-CHMINACA.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.[5]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of forskolin-stimulated cAMP levels for each concentration of AB-CHMINACA. Plot the percentage inhibition against the log concentration of AB-CHMINACA and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

References

Toxicological Profile of AB-CHIMINACA in Preclinical Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHIMINACA, a potent synthetic cannabinoid, has emerged as a compound of significant toxicological concern. This technical guide provides a comprehensive overview of the toxicological effects of this compound as observed in various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the preclinical safety profile of this compound and to provide detailed methodological insights for future studies.

This compound acts as a potent agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with a significantly higher potency than Δ9-tetrahydrocannabinol (THC).[1][2][3] In mice, it is estimated to be 11 to 58 times more potent than THC.[1] Its abuse has been linked to numerous cases of severe poisoning and fatalities.[3][4] Animal studies have been crucial in elucidating the pharmacological and toxicological properties of this substance.

Pharmacological and Behavioral Effects

In animal models, this compound consistently produces a characteristic set of behavioral and physiological effects known as the "cannabinoid tetrad".[1][5][6] These effects, which are indicative of CB1 receptor activation, include:

  • Locomotor Suppression: A dose-dependent decrease in spontaneous physical activity.[2][5]

  • Antinociception: A reduced sensitivity to painful stimuli.[2][5]

  • Hypothermia: A significant drop in core body temperature.[2][5]

  • Catalepsy: A state of immobility and muscular rigidity.[2][5]

These effects are dose-dependent and can be attenuated by the co-administration of a CB1 receptor antagonist like rimonabant, confirming the primary mechanism of action.[5]

Quantitative Behavioral Data in Mice
ParameterThis compound (ED50, mg/kg, i.p.)Δ9-THC (ED50, mg/kg, i.p.)Potency Ratio (Δ9-THC/AB-CHIMINACA)Reference
Spontaneous Activity0.632.754.5[6]
Tail-Flick (Antinociception)0.710.715.3[6]
HypothermiaNot explicitly statedNot explicitly stated11-58 fold more potent[1][5]
CatalepsyNot explicitly statedNot explicitly stated-[5]

Acute and Subacute Toxicity

Studies in animal models have revealed a range of toxic effects following both acute and repeated administration of this compound.

Acute Toxicity

The median lethal dose (LD50) of this compound administered intraperitoneally (i.p.) in adult male albino mice has been determined to be 282.84 mg/kg, suggesting low lethality via this route.[1][7] However, clinical effects are observed at much lower doses.[1] Acute exposure in rats has been shown to cause dose-dependent central nervous system manifestations, ranging from depression to excitation followed by depression.[8] At higher doses (e.g., 30 mg/kg, i.p.), severe morbidity, including respiratory distress, was observed in rats.[8]

Organ Toxicity

Subacute and chronic administration of this compound has been demonstrated to induce histopathological damage in several vital organs, even at low doses that do not produce overt clinical signs.[1][7][8]

Liver: Histological examination of liver tissue in mice and rats exposed to this compound revealed congestion, hemorrhage, cellular infiltration, and hepatocyte degeneration.[1][7][8] In a four-week study in mice, a significant increase in serum aspartate aminotransferase (AST) was observed at the highest dose (10 mg/kg), while alanine (B10760859) aminotransferase (ALT) levels did not significantly change.[1][7]

Kidney: The kidneys also exhibit signs of toxicity, with findings of congestion, hemorrhage, degeneration, and cellular infiltration in mice.[1][7] However, serum creatinine (B1669602) levels did not show a significant change in a four-week study.[1][7]

Cardiovascular and Respiratory Systems: Acute exposure in rats led to generalized congestion and hemorrhage in both lung and heart tissues.[8] In humans, this compound intoxication has been associated with non-cardiogenic pulmonary edema.[9]

Quantitative Subacute Toxicity Data in Mice (4-week daily i.p. administration)
Dose Group (mg/kg)Mean Blood Level (ng/mL) (1 hr post-injection)Serum ASTSerum ALTSerum CreatinineHistopathological Findings (Liver & Kidney)Reference
0.33.05 ± 1.16No significant changeNo significant changeNo significant changeCongestion, hemorrhage, degeneration, cellular infiltration[1][7]
315.08 ± 4.30No significant changeNo significant changeNo significant changeCongestion, hemorrhage, degeneration, cellular infiltration[1][7]
1054.43 ± 8.70Significant increaseNo significant changeNo significant changeCongestion, hemorrhage, degeneration, cellular infiltration[1][7]

Metabolism and Pharmacokinetics

This compound is rapidly metabolized in the body.[1][9] In vitro studies using human liver microsomes have identified numerous metabolites, primarily formed through hydroxylation by cytochrome P450 enzymes (with CYP3A4 being the most active) and carboxylation by amidase enzymes.[10][11] The major in vitro metabolites result from mono-hydroxylation of the cyclohexyl ring and hydrolysis of the amide group to form a carboxylated metabolite.[12] These in vitro findings correlate well with metabolites identified in the urine of an this compound user.[10][11] The rapid metabolism is highlighted by the high blood ratio of its M2 metabolite to the parent compound in a fatal intoxication case.[9]

Experimental Protocols

Cannabinoid Tetrad Assay
  • Animal Model: Male Swiss-Webster mice or other appropriate strains.[5]

  • Drug Administration: this compound is typically dissolved in a vehicle such as a mixture of ethanol, Emulphor (or Cremophor), and saline (e.g., 1:1:18) and administered via intraperitoneal (i.p.) injection.[6] Doses have ranged from 0.03 to 3 mg/kg for these studies.[1][6]

  • Spontaneous Activity: Measured using automated activity monitors or open-field tests.[5]

  • Antinociception: Commonly assessed using the tail-flick or hot plate test, where the latency to a thermal stimulus is measured.[5]

  • Hypothermia: Core body temperature is measured using a rectal probe at specified time points after drug administration.[5]

  • Catalepsy: Assessed by placing the mouse's forepaws on a raised bar and measuring the time it remains immobile.[5]

Subacute Toxicity Study
  • Animal Model: Adult male Swiss albino mice (weighing 30 ± 5 g).[1]

  • Housing: Animals are acclimatized to laboratory conditions (e.g., controlled temperature of 22 ± 2°C) with a maximum of five mice per cage.[1]

  • Drug Administration: Daily i.p. injections for four weeks at doses of 0.3, 3, and 10 mg/kg.[1] A control group receives the vehicle solution.

  • Biochemical Analysis: At the end of the study period, blood samples are collected for the analysis of serum markers of liver (AST, ALT) and kidney (creatinine) function.[1]

  • Histopathological Examination: Liver and kidney tissues are collected, fixed in formalin, processed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[1]

  • Blood Level Determination: Blood concentrations of this compound are determined using methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS).[1]

Visualizations

Signaling Pathway

AB_CHIMINACA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1 Receptor G_Protein Gi/o Protein CB1R->G_Protein activates AB_CHIMINACA This compound AB_CHIMINACA->CB1R agonist binding AC Adenylate Cyclase G_Protein->AC inhibits MAPK MAPK Pathway G_Protein->MAPK activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels modulates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Neurotransmission) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response Toxicity_Workflow cluster_analysis Analysis start Animal Model Selection (e.g., Mice, Rats) acclimatization Acclimatization Period start->acclimatization grouping Randomization into Control & Treatment Groups acclimatization->grouping dosing Drug Administration (Vehicle vs. This compound) Route: i.p. Frequency: Daily Duration: 4 Weeks grouping->dosing observation Clinical Observation (Behavior, Morbidity) dosing->observation sampling Sample Collection (Blood, Tissues) observation->sampling biochem Biochemical Analysis (Serum AST, ALT, Creatinine) sampling->biochem histopath Histopathology (H&E Staining) sampling->histopath pk Pharmacokinetic Analysis (Blood Concentration) sampling->pk data Data Interpretation & Conclusion biochem->data histopath->data pk->data Logical_Relationship cluster_toxicity Observed Toxicities exposure This compound Exposure mechanism CB1/CB2 Receptor Agonism exposure->mechanism effects Pharmacological Effects (Cannabinoid Tetrad) mechanism->effects toxicity Toxicological Outcomes mechanism->toxicity cns CNS Effects (Depression, Excitation) toxicity->cns organ Organ Damage (Liver, Kidney, Heart, Lung) toxicity->organ death Morbidity/Mortality (at high doses) toxicity->death

References

Enantioselective Activity of AB-CHMINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enantiomers of the synthetic cannabinoid AB-CHMINACA and their specific activity at cannabinoid receptors. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support research and drug development efforts in this area.

Core Findings: Enantiomeric Differentiation in Cannabinoid Receptor Activity

AB-CHMINACA, an indazole-based synthetic cannabinoid, possesses a chiral center, resulting in two enantiomers: (S)-AB-CHMINACA and (R)-AB-CHMINACA. Research demonstrates a significant difference in the biological activity of these enantiomers, with the (S)-enantiomer consistently showing higher potency and efficacy at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).

Quantitative Data Summary

The following tables summarize the binding affinity and functional activity data for AB-CHMINACA enantiomers at human CB1 and CB2 receptors.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) of AB-CHMINACA

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
AB-CHMINACA (racemate)0.780.45[1]

Note: Ki represents the inhibition constant, with a lower value indicating higher binding affinity.

Table 2: Cannabinoid Receptor Functional Activity (EC50 and Emax) of AB-CHMINACA Enantiomers

CompoundReceptorEC50 (nM)Emax (%)Assay TypeReference
(S)-AB-CHMINACA CB1 2.1 - 11.6 Full Agonist Fluorometric Assay [2][3][4]
CB2 5.6 - 21.1 Full Agonist Fluorometric Assay [2][3][4]
(S)-AB-CHMINACA CB1 - - GPCR Activation Assay [5]
CB2 - - GPCR Activation Assay [5]
(R)-AB-CHMINACA CB1 - - GPCR Activation Assay [5]
CB2 - - GPCR Activation Assay [5]

Note: EC50 is the half-maximal effective concentration, indicating potency (lower is more potent). Emax represents the maximum efficacy of the compound. While specific values for the GPCR activation assay were not provided in the abstract, the study concluded that (S)-enantiomers had enhanced potency over (R)-enantiomers.[5]

Studies consistently show that the (S)-enantiomers of carboxamide-type synthetic cannabinoids, including AB-CHMINACA, are more potent agonists at CB1 receptors than their (R)-enantiomer counterparts.[6] In some cases, the (S)-enantiomer can be over 100 times more potent than the (R)-enantiomer.[5]

Experimental Protocols

The determination of the specific activity of AB-CHMINACA enantiomers involves several key experimental methodologies.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound to a receptor.

  • Principle: A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]CP55,940 for cannabinoid receptors) is incubated with a preparation of cell membranes expressing the target receptor. The unlabeled test compound (AB-CHMINACA enantiomer) is added at various concentrations to compete with the radioligand for binding.

  • Procedure:

    • Cell membranes expressing either CB1 or CB2 receptors are prepared.

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filter is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) like CB1 and CB2.

  • Principle: In the inactive state, the G-protein is bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates in the activated G-protein. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation.

  • Procedure:

    • Cell membranes expressing the receptor of interest are incubated with the test compound (AB-CHMINACA enantiomer) at various concentrations.

    • GDP is added to the mixture.

    • [35S]GTPγS is added to initiate the binding reaction.

    • The reaction is incubated for a specific time.

    • The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the membranes is measured.[7]

  • Data Analysis: The data is used to generate concentration-response curves, from which EC50 and Emax values are determined.[7]

GPCR Activation Assay using Split NanoLuc Luciferase Complementation

This is a newer, bioluminescence-based functional assay.

  • Principle: The assay is based on the functional complementation of a split NanoLuc luciferase. Receptor activation leads to the recruitment of signaling partners, bringing the two parts of the luciferase together and generating a luminescent signal.

  • Procedure:

    • Cells are engineered to co-express the cannabinoid receptor and the split luciferase components linked to signaling proteins.

    • The cells are treated with different concentrations of the test compound (AB-CHMINACA enantiomer).

    • The luminescent signal is measured over time.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values for receptor activation.[5]

Visualizations

Signaling Pathways and Experimental Workflows

G_protein_signaling CB1/CB2 Receptor G-protein Signaling Pathway cluster_membrane Cell Membrane cluster_gprotein G-protein (inactive) cluster_cytoplasm Cytoplasm CB_receptor CB1/CB2 Receptor G_alpha_i_GDP Gαi/o-GDP CB_receptor->G_alpha_i_GDP Activation G_alpha_i_GTP Gαi/o-GTP G_alpha_i_GDP->G_alpha_i_GTP GDP/GTP Exchange G_beta_gamma Gβγ AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP to cAMP (inhibited) PKA Protein Kinase A cAMP->PKA Activation downstream Downstream Cellular Effects PKA->downstream AB_CHMINACA (S)-AB-CHMINACA AB_CHMINACA->CB_receptor Agonist Binding G_alpha_i_GTP->AC Inhibition

Caption: Canonical CB1/CB2 receptor signaling pathway via Gi/o protein coupling.

experimental_workflow Workflow for Determining Enantiomer-Specific Activity cluster_synthesis Synthesis & Separation cluster_assays Biological Assays cluster_data Data Analysis racemic_synthesis Racemic AB-CHMINACA Synthesis chiral_separation Chiral HPLC Separation racemic_synthesis->chiral_separation s_enantiomer (S)-AB-CHMINACA chiral_separation->s_enantiomer r_enantiomer (R)-AB-CHMINACA chiral_separation->r_enantiomer binding_assay Radioligand Binding Assay (CB1 & CB2) s_enantiomer->binding_assay functional_assay Functional Assay ([35S]GTPγS or Luciferase) s_enantiomer->functional_assay r_enantiomer->binding_assay r_enantiomer->functional_assay ki_determination Determine Ki values binding_assay->ki_determination ec50_emax_determination Determine EC50 & Emax values functional_assay->ec50_emax_determination

Caption: Experimental workflow for the synthesis, separation, and biological evaluation of AB-CHMINACA enantiomers.

References

Methodological & Application

Application Note: Analysis of AB-CHMINACA by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AB-CHMINACA is a potent, indazole-based synthetic cannabinoid that has been encountered in forensic casework and the illicit drug market.[1][2] As a member of a rapidly evolving class of new psychoactive substances (NPS), its accurate detection and quantification in various matrices are crucial for forensic toxicology, clinical analysis, and drug development research. Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of synthetic cannabinoids.[1] However, amide-based compounds like AB-CHMINACA are susceptible to thermal degradation and esterification in the hot GC inlet, which can lead to analytical challenges such as reduced sensitivity and potential mischaracterization.[3]

This application note provides detailed protocols for the sample preparation of AB-CHMINACA from biological (blood) and non-biological (herbal material) matrices for subsequent GC-MS analysis. It includes methods for extraction, an optional derivatization step to improve chromatographic performance, and a summary of reported quantitative data.

Principle of Analysis

The overall workflow involves extracting AB-CHMINACA from the sample matrix, concentrating the extract, and performing an optional chemical derivatization step to enhance thermal stability and volatility. The prepared sample is then injected into the GC-MS system, where the compound is separated from other components and identified based on its mass spectrum and retention time.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Whole Blood

This protocol is adapted from methodologies for extracting synthetic cannabinoids from blood matrices.[4]

Materials:

Procedure:

  • To 2 mL of the whole blood sample in a centrifuge tube, add 5 mL of a saturated ammonium sulfate solution and a few drops of 0.1 M HCl.[4]

  • Vortex the mixture vigorously for 3 minutes to precipitate proteins.[4]

  • Centrifuge the sample for 5 minutes.

  • Carefully transfer the supernatant to a clean tube.[4]

  • Adjust the pH of the supernatant to 8-9 by adding drops of aqueous ammonia.[4]

  • Add 20 mL of ethyl acetate, cap the tube, and shake for 4 minutes for extraction.[4]

  • Centrifuge to separate the layers and transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature of 45°C or below.[4]

  • Reconstitute the dry residue in a suitable solvent (e.g., 50-100 µL of ethyl acetate or methanol) for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) from Whole Blood

This protocol utilizes a C18 SPE cartridge for cleanup and concentration.[5]

Materials:

  • Whole blood sample

  • ISOLUTE C18 SPE cartridges

  • Methanol (B129727)

  • 100 mM Sodium acetate buffer (pH 5)

  • 5% Acetonitrile (B52724) in water

  • Ethyl acetate or Dichloromethane:Isopropanol (80:20)

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol through it.[5]

  • Sample Loading: Mix 0.5 mL of the blood sample with 0.5 mL of 100 mM sodium acetate buffer (pH 5) and load the mixture onto the conditioned cartridge.[5]

  • Washing: Wash the cartridge with 2 mL of 5% acetonitrile in water to remove interferences.[5]

  • Drying: Dry the cartridge thoroughly under vacuum for 1 hour.[5]

  • Elution: Elute the analyte from the cartridge with 2.5 mL of ethyl acetate or a dichloromethane:isopropanol (80:20) mixture.[5]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 45°C.[5] Reconstitute the residue in 50 µL of ethyl acetate, transfer to a GC-MS vial with a micro-insert, and inject 2 µL into the GC-MS system.[5]

Protocol 3: Solvent Extraction from Herbal Materials

This protocol is suitable for seized herbal blends, powders, or tablets.[3]

Materials:

  • Homogenized herbal sample

  • Methanol (or ethanol, ethyl acetate)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filter (0.45 µm)

Procedure:

  • Accurately weigh a portion of the homogenized sample (e.g., 0.1-0.2 g).

  • Add a known volume of extraction solvent, such as methanol (e.g., 20 mL).[6]

  • Vortex or shake the suspension for 10 minutes to extract the cannabinoids.[6] Sonication can also be used to improve extraction efficiency.

  • Centrifuge the mixture at 5000 rpm for 5 minutes.[6]

  • Filter an aliquot of the supernatant through a 0.45 µm syringe filter into a clean vial.[6]

  • The filtered extract can be injected directly or diluted further with the solvent as needed to fall within the calibration range.

Protocol 4: Derivatization (Optional)

Derivatization can improve peak shape and thermal stability. Silylation is a common technique.[7][8]

Materials:

  • Dried sample extract

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • Ensure the sample extract from one of the previous protocols is completely dry.

  • Add 25 µL of BSTFA + 1% TMCS to the dried residue.[7]

  • Cap the vial tightly and heat it at 70°C for 30 minutes to complete the derivatization reaction.[7]

  • Cool the vial to room temperature before injecting 1 µL into the GC-MS system.[7]

GC-MS Parameters

The following are typical GC-MS parameters. These should be optimized for the specific instrument in use.

  • GC System: Agilent 6890 or similar

  • MS Detector: Agilent 5973 or similar

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[4][7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[7]

  • Injection: 1-2 µL, Splitless mode[7]

  • Inlet Temperature: 260°C[7]

  • Oven Program: Initial temp 70°C for 2 min, ramp at 30°C/min to 190°C, then ramp at 5°C/min to 290°C and hold for 10 min.[7]

  • MS Transfer Line: 320°C[7]

  • Ion Source: 230°C, Electron Impact (EI) at 70 eV[7]

  • Acquisition Mode: Full Scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification[1][7]

Note on Thermal Degradation: To mitigate the thermal degradation of AB-CHMINACA, using an analyte protectant such as 0.5% sorbitol in methanol as the reconstitution solvent is recommended.[3] This can significantly improve sensitivity and prevent the formation of degradation products.[3]

Data Presentation

The following table summarizes quantitative data reported for the analysis of AB-CHMINACA and related synthetic cannabinoids.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Amide-based SCsStandard SolutionGC-MS25 ng/mL-50–2000 ng/mL[3]
AB-CHMINACASeized MaterialGC-MS0.15–17.89 µg/mL--[9]
5F-MDMB-PICAWhole BloodGC-MS/MS-0.5 ng/mL0.5-500 ng/mL[5]
AB-CHMINACASerumLC-MS/MS<1 ng/mL--[10]
Various SCsWhole BloodLC-MS/MS0.01–0.48 ng/mL--[11]
Value represents the range for three common synthetic cannabinoids, including AB-CHMINACA.

Visualization: Sample Preparation Workflow

The diagram below illustrates the general workflow for preparing samples for GC-MS analysis of AB-CHMINACA.

G cluster_sample Sample Type cluster_extraction Extraction Method cluster_processing Post-Extraction Processing cluster_analysis Final Analysis blood Whole Blood lle Liquid-Liquid Extraction (LLE) blood->lle spe Solid-Phase Extraction (SPE) blood->spe herbal Herbal Material / Seized Product solvent_ext Solvent Extraction herbal->solvent_ext evap Evaporation to Dryness lle->evap spe->evap solvent_ext->evap If concentration is needed gcms GC-MS Analysis solvent_ext->gcms Direct Analysis reconst Reconstitution evap->reconst deriv Derivatization (Optional) [Silylation] reconst->deriv reconst->gcms Direct Analysis deriv->gcms

References

Application Note: Quantification of AB-CHMINACA in Whole Blood by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantification of AB-CHMINACA in whole blood is detailed in this application note, providing a robust and sensitive protocol for researchers, scientists, and professionals in drug development and forensic toxicology.

Abstract

This document outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of AB-CHMINACA, a potent synthetic cannabinoid, in human whole blood. The protocol employs a straightforward protein precipitation extraction procedure, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is suitable for forensic, clinical, and research applications where accurate measurement of AB-CHMINACA is required.

Principle

Whole blood samples, fortified with a deuterated internal standard, are subjected to protein precipitation using cold acetonitrile (B52724) to extract the analyte of interest and remove endogenous macromolecules.[1][2] After centrifugation, the supernatant is evaporated to dryness and reconstituted in a mobile phase solution. The extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution.[1] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[1]

Materials and Reagents
  • Instrumentation :

    • UHPLC system (e.g., Waters Acquity, Agilent 1290)

    • Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD, Agilent 6460)[1][3]

  • Chemicals and Reagents :

    • Acetonitrile (LC-MS grade)

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic Acid (LC-MS grade)

  • Standards :

    • AB-CHMINACA reference standard

    • Deuterated internal standard (IS), e.g., JWH-018-d₉. The use of a deuterated analog of AB-CHMINACA is recommended if available to compensate for matrix effects.[4]

  • Labware :

    • Microcentrifuge tubes (2.0 mL)

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporation system

    • Autosampler vials with inserts

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions : Prepare 1 mg/mL stock solutions of AB-CHMINACA and the internal standard in methanol. Store at -20°C.[2]

  • Working Standard Solutions : Prepare intermediate and working standard solutions by serial dilution of the primary stock with methanol to create calibration standards.

  • Calibration Standards and Quality Controls (QCs) : Spike appropriate amounts of the working standard solutions into drug-free whole blood to prepare a series of calibration standards (e.g., 0.25, 0.5, 1, 2.5, 5, and 10 ng/mL) and at least three levels of QCs (low, medium, high).[1][2]

Sample Preparation: Protein Precipitation
  • Pipette 200 µL of whole blood sample, calibrator, or QC into a 2.0 mL microcentrifuge tube.[2]

  • Add 20 µL of the internal standard working solution (to achieve a final concentration of 10 ng/mL).[2]

  • Add 600 µL of ice-cold acetonitrile to the tube.[2]

  • Vortex vigorously for 5 minutes to ensure complete protein precipitation.[2]

  • Centrifuge at 13,000 rpm for 5 minutes.[2]

  • Carefully transfer the supernatant to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the dry residue in 100-150 µL of the initial mobile phase mixture (e.g., 80:20 Mobile Phase A:B).[1][2]

  • Vortex briefly and transfer the solution to an autosampler vial with an insert for analysis.

Diagram of the Experimental Workflow

G Figure 1: Experimental Workflow for AB-CHMINACA Quantification cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Aliquot 200 µL Whole Blood s2 2. Add Internal Standard s1->s2 s3 3. Add 600 µL Cold Acetonitrile s2->s3 s4 4. Vortex & Centrifuge s3->s4 s5 5. Evaporate Supernatant s4->s5 s6 6. Reconstitute in Mobile Phase s5->s6 a1 LC-MS/MS Injection s6->a1 a2 Data Acquisition (MRM) a1->a2 a3 Quantification & Reporting a2->a3

LC-MS/MS Analysis

The following tables outline the recommended starting conditions for the LC-MS/MS system. Parameters should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

Parameter Setting
Column UPLC HSS C18 (1.8 µm, 2.1 x 150 mm) or equivalent[1]
Mobile Phase A 0.1% Formic Acid in Water[1][2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][2]
Flow Rate 0.5 - 0.8 mL/min[2]
Gradient Start with 20% B, ramp to 95% B, hold, and return to initial conditions
Injection Volume 10 µL[1][2]
Column Temperature 40 °C[5]

| Run Time | ~16 minutes[2] |

Table 2: Mass Spectrometry (MS/MS) Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 3000 V[2]
Source Temperature 550 °C[5]
Drying Gas Flow 10 L/min[2]
Nebulizer Pressure 40 psi[2]

| Detection Mode | Multiple Reaction Monitoring (MRM)[2] |

Table 3: MRM Transitions for AB-CHMINACA and IS

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
AB-CHMINACA 357.2 256.1 (Quantifier) 15-25
357.2 144.1 (Qualifier) 25-35
JWH-018-d₉ (IS) 351.2 255.2 15-25

Note: Specific m/z values and collision energies should be optimized in the laboratory.

Method Validation Summary

The analytical method was validated according to international guidelines, assessing linearity, sensitivity, precision, accuracy, and matrix effects.[1][6]

Table 4: Summary of Method Validation Parameters

Parameter Result
Linearity Range 0.25 - 10 ng/mL[1]
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.02 - 0.05 ng/mL[7]
Limit of Quantification (LOQ) 0.05 - 0.1 ng/mL[4][7]
Intra-day Precision (%RSD) < 15%[8]
Inter-day Precision (%RSD) < 15%[8]
Accuracy (% Bias) Within ± 15% (± 20% at LOQ)[4]
Recovery > 60%[9]

| Matrix Effect | Acceptable, compensated by internal standard[4][8] |

Mechanism of Action: Cannabinoid Receptor Signaling

AB-CHMINACA, like other synthetic cannabinoids, acts as a potent agonist at the cannabinoid receptors CB1 and CB2.[10] These are G-protein coupled receptors (GPCRs). The primary psychoactive effects are mediated through the activation of CB1 receptors, which are highly expressed in the central nervous system.[11][12] Activation of the CB1 receptor by an agonist like AB-CHMINACA initiates a signaling cascade that ultimately modulates neurotransmitter release.[10]

The binding of AB-CHMINACA to the CB1 receptor activates the associated inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP).[10][11] The activated G-protein also modulates ion channels, leading to the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[10] This combination of effects reduces neuronal excitability and suppresses neurotransmitter release.[10]

Diagram of the AB-CHMINACA Signaling Pathway

G Figure 2: Simplified CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_ligand cluster_effects CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase camp ↓ cAMP AC->camp Gi->AC Inhibits ion_channel Ion Channel Modulation Gi->ion_channel Modulates ligand AB-CHMINACA ligand->CB1 Binds & Activates neuro ↓ Neurotransmitter Release camp->neuro Modulates ion_channel->neuro

Conclusion

The described LC-MS/MS method provides a fast, sensitive, and reliable approach for the quantification of AB-CHMINACA in whole blood. The simple protein precipitation sample preparation allows for high throughput, and the method demonstrates excellent performance characteristics in terms of linearity, sensitivity, precision, and accuracy. This protocol is well-suited for routine use in clinical and forensic laboratories for monitoring AB-CHMINACA exposure.

References

Application Notes and Protocols for In Vivo Studies: Dissolving AB-CHMINACA using Cremophor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA is a potent synthetic cannabinoid receptor agonist characterized by its indazole core.[1] As a research chemical, it is frequently used in preclinical in vivo studies to investigate the endocannabinoid system and the physiological and toxicological effects of synthetic cannabinoids. Due to its hydrophobic nature, AB-CHMINACA exhibits poor solubility in aqueous solutions, presenting a significant challenge for systemic administration in animal models. This protocol details a reliable method for dissolving AB-CHMINACA using Cremophor EL, a non-ionic surfactant, to create a stable vehicle suitable for intraperitoneal (IP) injections in in vivo studies.

Solubility and Vehicle Composition

AB-CHMINACA is sparingly soluble in aqueous buffers but demonstrates solubility in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). To achieve a homogenous and stable solution for in vivo administration, a co-solvent and surfactant system is necessary. Cremophor EL (also known as Kolliphor EL) is a widely used excipient to solubilize poorly water-soluble drugs for parenteral administration.[2]

For in vivo studies involving AB-CHMINACA, a common and effective vehicle consists of a mixture of ethanol, Cremophor EL, and saline. One established ratio for intraperitoneal injection in mice is a 1:1:18 mixture of ethanol:Cremophor EL:saline.[3] Another reported formulation utilizes 5% ethanol, 5% Kolliphor EL, and 90% saline.[4][5] Tween 80 (Polysorbate 80) has also been successfully used as a surfactant in combination with ethanol and saline.[6][7]

The selection of the vehicle composition can influence the bioavailability and pharmacokinetic profile of the administered compound. Therefore, consistency in the preparation of the vehicle is crucial for the reproducibility of experimental results.

Quantitative Data Summary

The following table summarizes typical solvent compositions and dosage ranges for in vivo administration of AB-CHMINACA, compiled from various studies.

ParameterValueReference
Vehicle Composition 1 (Ratio) Ethanol : Cremophor EL : Saline (1:1:18)[3]
Vehicle Composition 2 (%) 5% Ethanol, 5% Kolliphor EL, 90% Saline[4][5]
Alternative Surfactant Tween 80 (Polysorbate 80)[7]
Typical Dosage Range (Mice, IP) 0.03 - 3 mg/kg
Injection Volume 10 ml/kg[6]

Experimental Protocol: Dissolving AB-CHMINACA using Cremophor EL

This protocol provides a step-by-step guide for the preparation of an AB-CHMINACA solution for in vivo administration.

Materials:

  • AB-CHMINACA (pure powder)

  • Ethanol (200 proof, anhydrous)

  • Cremophor EL (Kolliphor EL)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of the final solution needed and the desired final concentration of AB-CHMINACA. Based on the chosen vehicle composition (e.g., 1:1:18 ratio of ethanol:Cremophor EL:saline), calculate the required volume of each component.

  • Initial Dissolution in Ethanol:

    • Weigh the required amount of AB-CHMINACA powder and place it in a sterile microcentrifuge tube or vial.

    • Add the calculated volume of ethanol.

    • Vortex the mixture thoroughly until the AB-CHMINACA is completely dissolved. Gentle warming or brief sonication can aid in dissolution if necessary.

  • Addition of Cremophor EL:

    • To the ethanolic solution of AB-CHMINACA, add the calculated volume of Cremophor EL.

    • Vortex the mixture again to ensure homogeneity. The solution should remain clear.

  • Final Dilution with Saline:

    • Slowly add the calculated volume of sterile saline to the ethanol-Cremophor EL mixture while continuously vortexing.

    • It is crucial to add the saline dropwise or in small aliquots to prevent precipitation of the compound.

    • Continue to vortex until a clear and uniform solution is obtained.

  • Final Inspection and Storage:

    • Visually inspect the final solution for any signs of precipitation or cloudiness. A properly prepared solution should be clear.

    • It is recommended to prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store it at 4°C and protect it from light. Before use, allow the solution to return to room temperature and vortex to ensure homogeneity.

Experimental Workflow Diagram

G cluster_0 Preparation of AB-CHMINACA Stock cluster_1 Vehicle Formulation cluster_2 Final Solution A Weigh AB-CHMINACA Powder B Add Ethanol A->B C Vortex to Dissolve B->C D Add Cremophor EL to Stock C->D Transfer Stock E Vortex to Mix D->E F Slowly Add Saline E->F G Vortex to Homogenize F->G H Clear AB-CHMINACA Solution G->H Final Product

Caption: Workflow for dissolving AB-CHMINACA.

Logical Relationship of Components

G AB_CHMINACA AB-CHMINACA (Hydrophobic Drug) Ethanol Ethanol (Organic Solvent) AB_CHMINACA->Ethanol Dissolves in Solution Injectable Solution (Homogenous Mixture) AB_CHMINACA->Solution Combined to form Cremophor Cremophor EL (Surfactant) Ethanol->Cremophor Miscible with Ethanol->Solution Combined to form Saline Saline (Aqueous Vehicle) Cremophor->Saline Forms Micelles in Cremophor->Solution Combined to form Saline->Solution Combined to form

References

Application Notes and Protocols for AB-CHMINACA Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the administration of the synthetic cannabinoid AB-CHMINACA in rodent models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological and toxicological effects of this compound.

Introduction

AB-CHMINACA is a potent indazole-based synthetic cannabinoid that acts as a full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] It has been shown to be significantly more potent than Δ9-tetrahydrocannabinol (Δ9-THC).[1] Due to its high potency and abuse potential, it is classified as a Schedule I controlled substance in the United States.[1] Understanding its effects in preclinical rodent models is crucial for elucidating its mechanism of action, abuse liability, and potential therapeutic or toxicological properties.

Data Presentation: In Vivo Effects of AB-CHMINACA in Mice

The following tables summarize the quantitative data from studies investigating the effects of AB-CHMINACA in mice.

Table 1: Potency of AB-CHMINACA Compared to Δ9-THC in Mice [3]

Cannabinoid Tetrad TestAB-CHMINACA ED₅₀ (mg/kg)Δ⁹-THC ED₅₀ (mg/kg)Fold Potency (Δ⁹-THC/AB-CHMINACA)
Spontaneous Activity0.632.758
Antinociception (Tail-flick)0.710.714
Hypothermia0.33.411
Ring Immobility (Catalepsy)0.45.814

Table 2: Receptor Binding Affinity and Efficacy [1][3]

ReceptorAB-CHMINACA Kᵢ (nM)Agonist Activity
CB₁0.78Full Agonist
CB₂0.45Full Agonist

Table 3: Blood Concentration Levels in Mice After Intraperitoneal (IP) Injection [4][5]

Dose (mg/kg)Mean Blood Level (ng/mL) (1 hour post-injection)
0.33.05 ± 1.16
315.08 ± 4.30
1054.43 ± 8.70

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of AB-CHMINACA in Mice

This protocol is designed for assessing the acute behavioral and physiological effects of AB-CHMINACA.

1. Materials:

  • AB-CHMINACA

  • Vehicle solution (e.g., 7.8% Polysorbate 80 in sterile saline, or 5% ethanol, 5% Kolliphor EL, and 90% saline)[3][6]

  • Sterile syringes (1 mL) and needles (23-25G)[7]

  • Animal scale

  • Appropriate personal protective equipment (PPE)

2. Procedure:

  • Preparation of Dosing Solution:

    • Dissolve AB-CHMINACA in the chosen vehicle to achieve the desired final concentration. Sonication may be required to aid dissolution. Prepare fresh on the day of the experiment.

    • For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mL), dissolve 1 mg of AB-CHMINACA in 1 mL of vehicle.

  • Animal Handling and Dosing:

    • Weigh the mouse immediately before injection to ensure accurate dosing.

    • The injection volume should be consistently maintained, typically at 10 ml/kg.[3]

    • Gently restrain the mouse, exposing the abdomen.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.[7]

    • Administer the calculated volume of the AB-CHMINACA solution or vehicle control.

  • Post-Administration Monitoring:

    • Immediately after injection, place the mouse in an observation chamber or the testing apparatus.

    • Monitor for behavioral and physiological changes at predetermined time points (e.g., 30 minutes, 1 hour, 2 hours post-injection).

    • Typical assessments include the cannabinoid tetrad: locomotor activity, body temperature (rectal probe), catalepsy (bar test), and nociception (tail-flick or hot plate test).[8]

Protocol 2: Intravenous (IV) Administration of AB-CHMINACA in Mice

This protocol is suitable for studies requiring rapid drug delivery and assessment of immediate effects.

1. Materials:

  • AB-CHMINACA

  • Vehicle solution (e.g., 7.8% Polysorbate 80 in sterile saline)[3]

  • Sterile syringes (1 mL) and needles (27-30G)

  • Animal restrainer for tail vein injection

  • Heat lamp (optional, to induce vasodilation)

  • Animal scale

  • Appropriate PPE

2. Procedure:

  • Preparation of Dosing Solution:

    • Prepare the AB-CHMINACA solution as described in the IP protocol, ensuring it is sterile and free of particulates.

  • Animal Handling and Dosing:

    • Weigh the mouse for accurate dose calculation.

    • Place the mouse in a suitable restrainer to immobilize the tail.

    • If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins. A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the calculated volume. The maximum recommended bolus injection volume is 5 ml/kg.[9]

  • Post-Administration Monitoring:

    • Monitor the animal closely for any immediate adverse reactions.

    • Proceed with behavioral and physiological assessments as required by the experimental design.

Mandatory Visualizations

AB_CHMINACA_Signaling_Pathway AB_CHMINACA AB-CHMINACA CB1R CB1 Receptor (Gi/o-coupled GPCR) AB_CHMINACA->CB1R Binds & Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Cellular_Effects Downstream Cellular Effects cAMP->Cellular_Effects MAPK->Cellular_Effects Ca_channel ↓ Ca²⁺ Influx Ion_Channels->Ca_channel K_channel ↑ K⁺ Efflux Ion_Channels->K_channel Ca_channel->Cellular_Effects K_channel->Cellular_Effects

Caption: Signaling pathway of AB-CHMINACA via the CB1 receptor.

Experimental_Workflow start Start prep Prepare AB-CHMINACA Dosing Solution start->prep weigh Weigh Rodent prep->weigh administer Administer AB-CHMINACA (IP or IV) weigh->administer observe Behavioral & Physiological Assessments (Cannabinoid Tetrad) administer->observe data Data Collection & Analysis observe->data end End data->end

Caption: General experimental workflow for in vivo rodent studies.

References

Application Notes & Protocols for High-Resolution Mass Spectrometry-Based Metabolite Identification of AB-CHMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid that has been associated with numerous adverse health effects.[1][2] Due to its extensive metabolism in the human body, the parent compound is often undetectable in biological samples, making the identification of its metabolites crucial for forensic and clinical toxicology.[1][2][3] High-resolution mass spectrometry (HRMS) offers a powerful tool for the sensitive and selective detection and identification of AB-CHMINACA metabolites. This document provides detailed application notes and protocols for the identification of AB-CHMINACA metabolites using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Metabolic Pathways of AB-CHMINACA

AB-CHMINACA undergoes extensive phase I and phase II metabolism, primarily through oxidation and glucuronidation. The main metabolic transformations occur on the cyclohexylmethyl and the L-valinamide moieties.[4][5][6] In vitro studies using human liver microsomes (HLMs) and hepatocytes have identified numerous metabolites.[4][5][6]

Phase I Metabolism:

  • Hydroxylation: Mono- and di-hydroxylation are major metabolic pathways, occurring primarily on the cyclohexyl ring.[4][5][6]

  • Carboxylation: Amidase-mediated hydrolysis of the amide bond leads to the formation of a carboxylated metabolite.[4][5][6]

  • N-Dealkylation: Cleavage of the cyclohexylmethyl group from the indazole core is another observed biotransformation.[4][5][6]

Phase II Metabolism:

  • Glucuronidation: Hydroxylated metabolites can undergo further conjugation with glucuronic acid to form glucuronide metabolites.[4][5][6]

The cytochrome P450 enzyme CYP3A4 has been identified as the primary enzyme responsible for the oxidative metabolism of AB-CHMINACA.[4][5][6]

Signaling Pathway of AB-CHMINACA

As a synthetic cannabinoid, AB-CHMINACA acts as a potent agonist at the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade leading to the characteristic psychoactive and physiological effects.

AB-CHMINACA Signaling Pathway AB-CHMINACA AB-CHMINACA CB1/CB2 Receptor CB1/CB2 Receptor AB-CHMINACA->CB1/CB2 Receptor Binds to G-protein Activation G-protein Activation CB1/CB2 Receptor->G-protein Activation Downstream Signaling Downstream Signaling G-protein Activation->Downstream Signaling Physiological Effects Physiological Effects Downstream Signaling->Physiological Effects

Figure 1: Simplified signaling pathway of AB-CHMINACA.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This protocol describes a general procedure for the in vitro metabolism of AB-CHMINACA using HLMs to generate metabolites for identification by LC-HRMS.

Materials:

  • AB-CHMINACA

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Incubation:

    • Prepare a reaction mixture containing AB-CHMINACA (final concentration, e.g., 10 µM), HLMs (e.g., 1 mg/mL), and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 1-3 hours).

  • Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge the mixture to precipitate proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol/water with 0.1% formic acid) for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (UHPLC) system.

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

LC Conditions (Example):

ParameterValue
Column A reversed-phase column suitable for metabolite analysis (e.g., C18, Biphenyl).
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to separate the parent drug from its metabolites (e.g., 5-95% B over 15-20 minutes).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

HRMS Conditions (Example):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Gas Temperature 300 - 350°C
Gas Flow 8 - 12 L/min
Nebulizer Pressure 35 - 45 psi
Scan Mode Full scan MS and data-dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF)
Mass Range m/z 100 - 1000
Resolution >10,000 FWHM

Experimental Workflow

Metabolite Identification Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis In_Vitro_Incubation In Vitro Incubation (HLM/Hepatocytes) Sample_Cleanup Protein Precipitation & Supernatant Collection In_Vitro_Incubation->Sample_Cleanup LC_Separation LC Separation Sample_Cleanup->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan & MS/MS) LC_Separation->HRMS_Analysis Metabolite_Detection Metabolite Detection (Peak Picking) HRMS_Analysis->Metabolite_Detection Formula_Generation Elemental Formula Generation Metabolite_Detection->Formula_Generation Structure_Elucidation Structure Elucidation (MS/MS Fragmentation) Formula_Generation->Structure_Elucidation

Figure 2: General workflow for AB-CHMINACA metabolite identification.

Data Presentation: Major Metabolites of AB-CHMINACA

The following table summarizes the major in vitro metabolites of AB-CHMINACA identified using high-resolution mass spectrometry.[4][5][6] The relative abundance can vary depending on the experimental conditions.

Metabolite IDBiotransformationLocation of ModificationMass Change
M1Mono-hydroxylationCyclohexyl ring+16 Da
M2Mono-hydroxylationCyclohexyl ring+16 Da
M3Mono-hydroxylationCyclohexyl ring+16 Da
M4Mono-hydroxylationCyclohexyl ring+16 Da
M5Mono-hydroxylationCyclohexyl ring+16 Da
M6CarboxylationAmide hydrolysis+1 Da
M7Di-hydroxylationCyclohexyl ring+32 Da
M8N-dealkylationCyclohexylmethyl group-96 Da
M9GlucuronidationHydroxyl group+176 Da

Conclusion

The protocols and data presented provide a comprehensive guide for the identification of AB-CHMINACA metabolites using high-resolution mass spectrometry. The combination of in vitro metabolism studies with advanced LC-HRMS techniques is essential for elucidating the metabolic fate of novel psychoactive substances. This information is critical for developing reliable analytical methods for forensic and clinical applications, ultimately contributing to public health and safety. The use of HRMS allows for retrospective data analysis, which is particularly valuable in the ever-evolving landscape of synthetic drugs.[7][8]

References

Application Notes and Protocols: Utilizing AB-CHMINACA as a Positive Control in Cannabinoid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA is a potent synthetic cannabinoid receptor agonist that has been instrumental as a research tool for understanding the endocannabinoid system.[1][2] As an indazole-based synthetic cannabinoid, it demonstrates high affinity and efficacy at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[3][4] Its robust and consistent activity makes it an ideal positive control for a variety of in vitro and in vivo cannabinoid assays. These application notes provide detailed protocols for the use of AB-CHMINACA as a positive control, along with quantitative data to support experimental design and interpretation.

Physicochemical Properties and Receptor Affinity

AB-CHMINACA's molecular structure contributes to its high potency. The following table summarizes its key properties and binding affinities for human cannabinoid receptors.

PropertyValueReference
IUPAC Name N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide[4]
Molecular Formula C20H28N4O2[4]
Molar Mass 356.47 g/mol [4]
CB1 Receptor Affinity (Ki) 0.78 nM[4]
CB2 Receptor Affinity (Ki) 0.45 nM[4]

In Vitro Applications: Receptor Binding and Functional Assays

AB-CHMINACA serves as a reliable positive control in assays designed to characterize the affinity and functional activity of novel compounds at cannabinoid receptors.

Cannabinoid Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for CB1 or CB2 receptors using AB-CHMINACA as a reference compound.

Experimental Workflow:

G prep Prepare cell membranes expressing hCB1 or hCB2 incubation Incubate membranes, radioligand, and test compound/positive control prep->incubation radioligand Prepare radioligand solution (e.g., [3H]CP55,940) radioligand->incubation test_compound Prepare serial dilutions of test compound test_compound->incubation positive_control Prepare serial dilutions of AB-CHMINACA positive_control->incubation filtration Separate bound from free radioligand via filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine Ki values scintillation->analysis G ligand AB-CHMINACA receptor CB1/CB2 Receptor ligand->receptor Binding g_protein Gαi/o Protein receptor->g_protein Activation gdp GDP g_protein->gdp GDP-GTP Exchange effector Downstream Effectors g_protein->effector Signaling gtp [³⁵S]GTPγS gtp->g_protein G acclimatize Acclimatize mice to the testing environment injection Administer vehicle, AB-CHMINACA, or test compound (i.p.) acclimatize->injection hypomotility Assess locomotor activity (e.g., open field test) injection->hypomotility catalepsy Measure catalepsy (e.g., bar test) injection->catalepsy antinociception Evaluate nociceptive threshold (e.g., tail-flick or hot plate test) injection->antinociception hypothermia Measure rectal temperature injection->hypothermia analysis Analyze and compare the effects hypomotility->analysis catalepsy->analysis antinociception->analysis hypothermia->analysis

References

Application Notes and Protocols for AB-Chiminaca Solution Stability in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA is a potent synthetic cannabinoid receptor agonist that has been a subject of significant interest in forensic and pharmacological research.[1] Accurate and reproducible experimental results rely on the integrity and stability of the analytical standards used. This document provides detailed application notes and protocols for the preparation, storage, and stability assessment of AB-CHMINACA solutions for laboratory use. The information herein is intended to guide researchers in maintaining the quality of their working standards, ensuring the validity of their analytical data.

Physicochemical Properties and Solubility

AB-CHMINACA is typically supplied as a crystalline solid or powder.[2] It is a lipophilic compound with good solubility in organic solvents.[3] Understanding its solubility is crucial for the preparation of stock and working solutions.

Table 1: Solubility of AB-CHMINACA

SolventApproximate SolubilityReference
Dimethylformamide (DMF)~50 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~30 mg/mL[4]
Ethanol~30 mg/mL[4]
MethanolSoluble[5]
Acetonitrile (B52724)Soluble[2]

Solution Stability and Storage Recommendations

The stability of AB-CHMINACA solutions is influenced by solvent, storage temperature, and exposure to light. While comprehensive quantitative data on the stability of AB-CHMINACA in various organic solvents is limited in publicly available literature, studies on synthetic cannabinoids in biological matrices consistently demonstrate that frozen storage is optimal for long-term preservation.[6][7]

3.1 Recommended Storage Conditions

Based on available data for AB-CHMINACA and other synthetic cannabinoids, the following storage conditions are recommended for analytical solutions:

Table 2: Recommended Storage Conditions for AB-CHMINACA Solutions

Storage ConditionTemperatureDurationSolventContainerLight ExposureRecommendation
Long-Term Storage -20°C or lower> 3 monthsMethanol, Acetonitrile, DMSOAmber glass vials with PTFE-lined capsProtect from lightHighly Recommended for stock solutions to minimize degradation.[6][8]
Short-Term Storage 2-8°C (Refrigerated)< 1 monthMethanol, AcetonitrileAmber glass vials with PTFE-lined capsProtect from lightSuitable for working solutions in active use. Some degradation may occur over time compared to frozen storage.[8]
Bench-Top Use Room Temperature (~20-25°C)< 24 hoursMethanol, AcetonitrileAmber glass vialsMinimize exposureSolutions should be prepared fresh daily for optimal accuracy. Significant degradation can occur at room temperature over extended periods.[8]

3.2 Factors Affecting Stability

  • Temperature: Higher temperatures accelerate the degradation of synthetic cannabinoids.[8]

  • Solvent: While soluble in several organic solvents, the choice of solvent can impact stability. Methanol and acetonitrile are common choices for chromatographic analysis.[2][5] For long-term storage of stock solutions, DMSO can be used, but it should be noted that DMSO is hygroscopic and can freeze at 18.5°C.

  • Light: Exposure to UV light can lead to photodegradation. Therefore, the use of amber vials and storage in the dark is crucial.

  • pH: While less relevant for organic solutions, the stability of AB-CHMINACA in aqueous solutions or biological matrices can be pH-dependent.

Experimental Protocols

4.1 Protocol for Preparation of AB-CHMINACA Stock Solution (1 mg/mL)

Materials:

  • AB-CHMINACA reference standard

  • Methanol or Acetonitrile (HPLC grade or higher)

  • Class A volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Amber glass vial with PTFE-lined cap

Procedure:

  • Accurately weigh 10 mg of AB-CHMINACA reference standard using an analytical balance.

  • Carefully transfer the weighed compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of the chosen solvent (methanol or acetonitrile) to the volumetric flask.

  • Gently swirl the flask to dissolve the compound completely. Sonication may be used for a short period if necessary.

  • Once dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a properly labeled amber glass vial for storage.

  • Store the stock solution at -20°C or lower for long-term stability.

4.2 Protocol for Stability Testing of AB-CHMINACA Solutions

This protocol outlines a general procedure for assessing the stability of AB-CHMINACA in a specific solvent and storage condition.

4.2.1 Experimental Design

  • Prepare a fresh, accurately concentrated stock solution of AB-CHMINACA in the desired solvent (e.g., 100 µg/mL in methanol).

  • Divide the solution into multiple aliquots in amber glass vials to avoid repeated freeze-thaw cycles of a single vial.

  • Establish time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, Day 90).

  • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • At each time point, analyze an aliquot in triplicate using a validated stability-indicating analytical method, such as LC-MS/MS.

4.2.2 Recommended LC-MS/MS Method Parameters (Example)

  • Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor for the parent ion of AB-CHMINACA and at least one characteristic product ion. A deuterated internal standard (e.g., AB-CHMINACA-d4) is recommended for accurate quantification.[2]

    • AB-CHMINACA: Precursor ion (m/z) and product ion(s) (m/z) to be determined based on instrument optimization.

    • Potential Degradation Products: Monitor for potential hydrolysis products, such as the corresponding carboxylic acid.

4.2.3 Data Analysis

  • Calculate the concentration of AB-CHMINACA in each sample against a freshly prepared calibration curve at each time point.

  • Express the stability as the percentage of the initial concentration remaining at each time point.

  • A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.

Visualizations

5.1 Signaling Pathway of AB-CHMINACA

AB-CHMINACA is a potent agonist of both the CB1 and CB2 cannabinoid receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

AB_CHMINACA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AB-CHMINACA AB-CHMINACA CB1_R CB1 Receptor AB-CHMINACA->CB1_R Binds & Activates CB2_R CB2 Receptor AB-CHMINACA->CB2_R Binds & Activates G_Protein Gi/o Protein CB1_R->G_Protein Activates CB2_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAPK Pathway G_Protein->MAPK Activates K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response K_Channel->Cellular_Response Ca_Channel->Cellular_Response

Caption: AB-CHMINACA signaling pathway via CB1/CB2 receptors.

5.2 Experimental Workflow for AB-CHMINACA Solution Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of AB-CHMINACA solutions.

Stability_Testing_Workflow Prep Prepare AB-CHMINACA Stock Solution Aliquot Aliquot into Amber Vials Prep->Aliquot Store Store Aliquots under Defined Conditions (-20°C, 4°C, RT, Light) Aliquot->Store Analyze Analyze Aliquots at Each Time Point via LC-MS/MS Store->Analyze Timepoints Define Analysis Time Points (T0, T1, T2...) Timepoints->Analyze Data Calculate Concentration and % Recovery Analyze->Data Report Generate Stability Report Data->Report

Caption: Workflow for AB-CHMINACA solution stability assessment.

Conclusion

The stability of AB-CHMINACA solutions is paramount for generating reliable and accurate data in a research setting. Proper preparation and storage of these solutions are critical. For long-term storage, it is highly recommended to store stock solutions in amber glass vials at -20°C or below. For daily use, fresh working solutions should be prepared. The provided protocols for solution preparation and stability testing offer a framework for laboratories to ensure the quality of their AB-CHMINACA analytical standards. Adherence to these guidelines will contribute to the overall integrity of research outcomes.

References

Quantitative Analysis of AB-CHIMINACA in Herbal Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHIMINACA, a potent synthetic cannabinoid, has been identified in a variety of herbal products, often marketed as "herbal incense" or "potpourri."[1][2] Its high affinity for the cannabinoid receptors CB1 and CB2 poses significant health risks to users.[3][4] Accurate and robust analytical methods are crucial for the quantitative determination of this compound in these complex herbal matrices to support forensic investigations, toxicological analysis, and quality control in research settings. This document provides detailed application notes and protocols for the quantitative analysis of this compound in herbal matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize quantitative data for the analysis of this compound, providing a comparative overview of method performance parameters.

Table 1: LC-MS/MS Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)0.5 - 10 pg/mg[5]
Limit of Quantitation (LOQ)2 - 50 pg/mg[5]
Linearity Range5 - 1000 pg/mg[5]
Intraday Precision (RSD)< 15%[5]
Interday Precision (RSD)< 15%[5]
AccuracyWithin ±15%[5]

Table 2: GC-MS Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)Not Specified
Limit of Quantitation (LOQ)Not Specified
Linearity RangeNot Specified
Concentration in Seized Samples1.9–50.6 mg/g[6]

Experimental Protocols

Protocol 1: Sample Preparation from Herbal Matrices

This protocol outlines a general procedure for the extraction of this compound from herbal matrices, which can be adapted based on the specific nature of the sample.

Materials:

  • Herbal sample

  • Methanol (B129727) (HPLC grade) or Acetonitrile (HPLC grade)[7][8]

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm PTFE or equivalent)

  • Autosampler vials

Procedure:

  • Homogenization: Finely grind the herbal sample to ensure homogeneity.

  • Extraction:

    • Weigh approximately 100 mg of the homogenized herbal material into a centrifuge tube.

    • Add 10 mL of methanol or acetonitrile.[7][8]

    • Vortex the mixture vigorously for 2 minutes.

    • Sonicate the mixture for 10-15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.

  • Dilution: If high concentrations of this compound are expected, dilute the filtered extract with the mobile phase to fall within the calibrated linear range of the analytical instrument.

  • Analysis: The sample is now ready for injection into the LC-MS/MS or GC-MS system.

Protocol 2: Quantitative Analysis by LC-MS/MS

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 or Phenyl-Hexyl column is suitable for the separation of synthetic cannabinoids.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile or Methanol[8]

  • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. The specific gradient should be optimized for the column and instrument used.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation. The exact m/z values should be determined by infusing a standard solution of this compound.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for this compound.

Protocol 3: Quantitative Analysis by GC-MS

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms or equivalent) is recommended.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280 °C

  • Oven Temperature Program: A temperature program should be developed to ensure good separation of this compound from other matrix components. A typical program might start at a lower temperature (e.g., 150 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes.

  • Injection Mode: Splitless injection is preferred for trace analysis.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. For quantitative analysis, SIM mode is more sensitive and selective. Monitor characteristic ions of this compound.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Mandatory Visualization

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenize Herbal Sample Extraction Extract with Solvent (Methanol/Acetonitrile) Homogenization->Extraction 100 mg sample Centrifugation Centrifuge to Pellet Solids Extraction->Centrifugation Vortex & Sonicate Filtration Filter Supernatant Centrifugation->Filtration Dilution Dilute if Necessary Filtration->Dilution LCMS LC-MS/MS Analysis Dilution->LCMS GCMS GC-MS Analysis Dilution->GCMS Quantification Quantification LCMS->Quantification GCMS->Quantification

Caption: Experimental workflow for this compound analysis.

CB1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel GIRK Channel G_protein->K_channel Activates (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP cAMP AC->cAMP Decreases production of K_efflux K+ Efflux K_channel->K_efflux Causes Ca_influx Ca2+ Influx Inhibition Ca_channel->Ca_influx Leads to AB_CHIMINACA This compound AB_CHIMINACA->CB1 Binds to Neuron_activity Decreased Neuronal Activity & Neurotransmitter Release cAMP->Neuron_activity K_efflux->Neuron_activity Ca_influx->Neuron_activity

Caption: this compound CB1 receptor signaling pathway.

References

Solid-Phase Extraction of AB-CHIMINACA from Urine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the solid-phase extraction (SPE) of AB-CHIMINACA from human urine samples, tailored for researchers, scientists, and professionals in drug development and forensic toxicology.

Introduction

This compound is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Accurate and reliable detection of its metabolites in urine is crucial for clinical and forensic investigations. Solid-phase extraction is a widely used technique for the sample preparation of synthetic cannabinoids from complex biological matrices like urine.[1] It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and reduced solvent consumption.[2] This application note details a robust SPE protocol for the extraction of this compound from urine, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Overview

The overall analytical workflow for the determination of this compound in urine samples involves several key stages: sample pre-treatment, solid-phase extraction, and instrumental analysis. A generalized logical workflow is depicted below.

cluster_pre_analysis Pre-Analysis cluster_spe Solid-Phase Extraction (SPE) cluster_post_analysis Post-Extraction & Analysis Urine_Sample Urine Sample Collection Pre_treatment Sample Pre-treatment (e.g., Buffering, Hydrolysis) Urine_Sample->Pre_treatment Conditioning SPE Cartridge Conditioning Pre_treatment->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: Logical workflow for the analysis of this compound in urine.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (e.g., this compound-d4)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Ethyl Acetate (B1210297) (ACS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water

  • Phosphate (B84403) Buffer (0.1 M, pH 6.0)

  • SPE Cartridges (e.g., Styre Screen® HLD or Oasis HLB, 3 cc, 60 mg)[3][4]

Sample Pre-treatment
  • To 1 mL of urine sample, add 1 mL of 0.1 M phosphate buffer (pH 6.0).[3]

  • Add an appropriate amount of internal standard.

  • Vortex the sample for 30 seconds to ensure thorough mixing.[4]

  • For the analysis of glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase may be required prior to buffering.[5][6][7]

Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.

G cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_final Final Steps urine 1. Urine Sample + Buffer + IS condition 2. Condition: 1 mL Methanol 1 mL DI Water load 3. Load Sample (1-2 mL/min) condition->load wash1 4. Wash 1: 2 mL DI Water load->wash1 wash2 5. Wash 2: 2 mL 20:80 ACN:H2O + 1% Formic Acid wash1->wash2 dry 6. Dry Cartridge (5 min under vacuum) wash2->dry elute 7. Elute: 3 mL Ethyl Acetate dry->elute evaporate 8. Evaporate to Dryness (< 40°C) reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute

Caption: Experimental workflow for the solid-phase extraction of this compound.

Detailed Steps:

  • Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.[3]

    • Equilibrate the cartridge with 1 mL of deionized water.[3] Do not allow the cartridge to dry out between these steps.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[3]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.[3]

    • Wash the cartridge with 2 mL of a solution of 20:80 acetonitrile:water containing 1% formic acid to remove more polar interferences.[3]

  • Drying:

    • Dry the cartridge thoroughly under a full vacuum or positive pressure for at least 5 minutes to remove any residual water.[3]

  • Elution:

    • Elute the analytes from the cartridge with 3 mL of ethyl acetate at a flow rate of 1-2 mL/minute.[3]

Post-Extraction
  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.[3]

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[3]

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound in urine using SPE followed by LC-MS/MS, as reported in the literature.

AnalyteSpiking Concentration (ng/mL)Recovery (%)LOQ (ng/mL)Matrix Effect (%)Reference
This compound1.099.00.192.9[2][4]
This compound10.095.80.192.9[2][4]
This compound100.098.20.192.9[2][4]

Note: Recovery and matrix effect data can vary depending on the specific SPE sorbent, elution solvents, and the complexity of the urine matrix.

LC-MS/MS Parameters

While specific instrument parameters will need to be optimized, a general starting point for the LC-MS/MS analysis of this compound is provided below.

  • LC Column: A C18 column is commonly used for the separation of synthetic cannabinoids.[3][5][6][7]

  • Mobile Phase A: 0.1% Formic acid in water.[3][5][6][7]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.[3][5][6][7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the isolation and concentration of this compound from urine samples. The use of SPE significantly reduces matrix effects, leading to improved accuracy and precision in subsequent LC-MS/MS analysis.[2][4] This method is suitable for implementation in clinical and forensic laboratories for the routine monitoring of this compound.

References

Application Notes and Protocols for Enhanced GC-MS Detection of AB-CHMINACA Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA, a potent synthetic cannabinoid, poses analytical challenges for its detection by Gas Chromatography-Mass Spectrometry (GC-MS) due to its limited volatility and potential for thermal degradation in the GC inlet. Derivatization, a chemical modification process, is a critical step to enhance the analyte's properties for GC-MS analysis. This document provides detailed protocols for the silylation and acylation of AB-CHMINACA, leading to improved chromatographic peak shape, increased thermal stability, and enhanced detection sensitivity.

The primary objectives of derivatizing AB-CHMINACA are to:

  • Increase Volatility: By replacing the active hydrogen on the amide group with a less polar functional group, the volatility of the molecule is increased, allowing for elution at lower temperatures and reducing the risk of degradation.

  • Improve Thermal Stability: The derivatized product is more stable at the high temperatures of the GC inlet and column, preventing on-column degradation and ensuring accurate quantification.

  • Enhance Chromatographic Performance: Derivatization typically leads to sharper, more symmetrical peaks, improving resolution and reproducibility.

Quantitative Data Summary

The following table summarizes the reported limits of detection (LOD) for AB-CHMINACA using different GC-MS approaches. The data clearly indicates that while analyte protectants can improve sensitivity for underivatized analysis, derivatization is expected to provide significantly lower detection limits, although direct comparative studies for AB-CHMINACA are limited.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Underivatized GC-MS150 - 17,890 ng/mLNot Reported[1]
Underivatized GC-MS with Analyte Protectant25 ng/mL50 ng/mL[2]
Derivatized GC-MS (Silylation/Acylation) Expected to be significantly lower Expected to be significantly lower General knowledge from cannabinoid analysis

Experimental Protocols

Silylation of AB-CHMINACA using BSTFA

This protocol describes the derivatization of AB-CHMINACA using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The silylation reaction targets the active hydrogen on the amide functional group.

Materials:

  • AB-CHMINACA standard solution (in a suitable solvent like methanol (B129727) or acetonitrile)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous ethyl acetate (B1210297) or pyridine

  • Heating block or oven

  • GC vials with inserts

  • Nitrogen evaporator (optional)

Protocol:

  • Sample Preparation: Pipette an appropriate volume of the AB-CHMINACA standard or sample extract into a GC vial insert.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.

  • Derivatization: Add 50 µL of anhydrous ethyl acetate (or pyridine) to the dried residue and vortex briefly to dissolve. Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Acylation of AB-CHMINACA using PFPA

This protocol outlines the derivatization of AB-CHMINACA using Pentafluoropropionic Anhydride (PFPA). Acylation with fluorinated anhydrides can enhance sensitivity, especially in negative chemical ionization (NCI) mode.

Materials:

  • AB-CHMINACA standard solution

  • Pentafluoropropionic Anhydride (PFPA)

  • Anhydrous ethyl acetate or other suitable aprotic solvent

  • Heating block or oven

  • GC vials with inserts

  • Nitrogen evaporator (optional)

Protocol:

  • Sample Preparation: Transfer a known amount of AB-CHMINACA standard or sample extract into a GC vial insert.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of anhydrous ethyl acetate to the dried sample. Add 25 µL of PFPA to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC-MS analysis (e.g., 50 µL of ethyl acetate).

  • GC-MS Analysis: The sample is ready for injection.

Visualizations

Derivatization_Workflow Experimental Workflow for Derivatization of AB-CHMINACA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample AB-CHMINACA Sample (Standard or Extract) evaporation Evaporation to Dryness (Nitrogen Stream) sample->evaporation reagent Addition of Derivatization Reagent (e.g., BSTFA or PFPA) and Solvent evaporation->reagent Dried Sample reaction Heating and Incubation (e.g., 70°C for 60 min) reagent->reaction gcms GC-MS Analysis reaction->gcms Derivatized Sample data Data Acquisition and Processing gcms->data

Caption: Workflow for AB-CHMINACA derivatization and GC-MS analysis.

Signaling_Pathway Logical Relationship of Derivatization Benefits cluster_improvements Enhanced Analytical Properties ab_chminaca AB-CHMINACA derivatization Derivatization (Silylation or Acylation) ab_chminaca->derivatization volatility Increased Volatility derivatization->volatility stability Improved Thermal Stability derivatization->stability peak_shape Enhanced Peak Shape derivatization->peak_shape gcms_detection Improved GC-MS Detection volatility->gcms_detection stability->gcms_detection peak_shape->gcms_detection

Caption: Benefits of AB-CHMINACA derivatization for GC-MS.

References

Application Notes and Protocols: AB-CHMINACA Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA is a potent synthetic cannabinoid and a full agonist of the CB1 and CB2 receptors.[1] As a compound of significant interest in cannabinoid research, proper preparation and storage of stock solutions are crucial for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation and storage of AB-CHMINACA stock solutions, along with solubility data to guide researchers in selecting appropriate solvents and concentrations.

Data Presentation: Solubility and Stock Solution Parameters

The following table summarizes the solubility of AB-CHMINACA in various organic solvents and provides recommended parameters for stock solution preparation.

SolventSolubilityRecommended Stock ConcentrationStorage Temperature
Dimethyl Sulfoxide (DMSO)~10 mg/mL, 15 mg/mL[2], 30 mg/mL1-10 mg/mL-20°C
Ethanol~3 mg/mL, 10 mg/mL[2], 30 mg/mL1-10 mg/mL-20°C
Dimethylformamide (DMF)~5 mg/mL, 50 mg/mL1-5 mg/mL-20°C
AcetonitrileNot specified, but used for commercial solutions1 mg/mL-20°C
Deuterated Chloroform (CDCl3)SolubleFor NMR useRoom Temperature (short-term)
Aqueous BuffersSparingly solubleNot recommended for primary stockN/A

Experimental Protocols

Protocol 1: Preparation of AB-CHMINACA Stock Solution

This protocol outlines the steps for preparing a stock solution of AB-CHMINACA in a suitable organic solvent.

Materials:

  • AB-CHMINACA (neat solid)[3]

  • High-purity solvent (DMSO, Ethanol, or DMF)

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials or cryovials for storage

Procedure:

  • Equilibrate: Allow the vial of AB-CHMINACA solid to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of AB-CHMINACA solid using an analytical balance. Perform this in a fume hood or a well-ventilated area, using appropriate personal protective equipment (PPE).

  • Dissolution:

    • Transfer the weighed solid to a volumetric flask of the appropriate size.

    • Add a portion of the chosen solvent (e.g., about half the final volume).

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the solid does not fully dissolve, sonicate the flask in a water bath for 5-10 minutes.

  • Volume Adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes in amber glass vials or cryovials to minimize freeze-thaw cycles.

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage.[4][5]

Protocol 2: Preparation of Working Solutions

Working solutions for experiments are typically prepared by diluting the stock solution in an appropriate buffer or cell culture medium. Due to the low aqueous solubility of AB-CHMINACA, it is important to ensure that the final concentration of the organic solvent from the stock solution is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.1-0.5% for most cell-based assays).

Mandatory Visualizations

Signaling Pathway

AB_CHMINACA_Signaling cluster_cell Target Cell AB-CHMINACA AB-CHMINACA CB1/CB2 Receptor CB1/CB2 Receptor AB-CHMINACA->CB1/CB2 Receptor G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase inhibits cAMP cAMP Adenylate Cyclase->cAMP converts ATP ATP ATP->Adenylate Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects modulates

Caption: Hypothetical signaling pathway of AB-CHMINACA via cannabinoid receptors.

Experimental Workflow

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Handling cluster_use Application A Weigh AB-CHMINACA Solid C Dissolve Solid in Solvent (Vortex/Sonicate) A->C B Select Appropriate Solvent (DMSO, Ethanol, DMF) B->C D Adjust to Final Volume C->D E Homogenize Solution D->E F Aliquot into Vials E->F G Label Vials Clearly F->G H Store at -20°C G->H I Minimize Freeze-Thaw Cycles H->I J Prepare Working Solutions (Dilute in Aqueous Buffer) H->J

Caption: Workflow for AB-CHMINACA stock solution preparation and storage.

Storage and Stability

Proper storage is critical to maintain the integrity of AB-CHMINACA stock solutions.

  • Long-term Storage: For long-term storage, it is recommended to store stock solutions at -20°C.[4][5] Studies on other synthetic cannabinoids in biological matrices have shown that freezer storage is generally the most effective method for preserving stability.[6][7] While specific long-term stability data for AB-CHMINACA in organic solvents is limited, storage at -20°C or lower is a standard practice to minimize degradation. For periods extending several months to years, storage at -80°C may provide additional stability.[7]

  • Short-term Storage: For frequent use, a small aliquot may be stored at 4°C for a short period, although this is generally not recommended for more than a few days.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is the best practice to mitigate this.

  • Light and Air Exposure: AB-CHMINACA should be protected from light and air. Use amber vials and ensure they are tightly sealed.

Conclusion

The protocols and data provided in these application notes offer a comprehensive guide for the preparation and storage of AB-CHMINACA stock solutions. Adherence to these guidelines will help ensure the quality and consistency of experimental results. Researchers should always handle AB-CHMINACA with appropriate safety precautions in a laboratory setting.

References

Application Notes and Protocols for In Vitro Functional Assays of AB-CHMINACA Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-CHMINACA, a potent synthetic cannabinoid receptor agonist (SCRA), has been a compound of significant interest in both forensic toxicology and pharmacological research due to its high affinity and efficacy at cannabinoid receptors CB1 and CB2. Understanding the functional consequences of AB-CHMINACA binding to these receptors is crucial for elucidating its mechanism of action, potential therapeutic applications, and adverse effects. This document provides detailed protocols and application notes for key in vitro functional assays used to characterize the activation of cannabinoid receptors by AB-CHMINACA.

The primary signaling pathway for CB1 and CB2 receptors involves coupling to Gi/o proteins. Agonist binding to these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the recruitment of β-arrestin proteins, which mediate receptor desensitization and downstream signaling.[1][2] This document will focus on three principal assays to measure these events: the [³⁵S]GTPγS binding assay, the cAMP inhibition assay, and the β-arrestin recruitment assay.

Quantitative Data Summary

The following tables summarize the in vitro functional data for AB-CHMINACA at human CB1 and CB2 receptors, providing a comparative overview of its potency and efficacy.

Table 1: Potency (EC₅₀) of AB-CHMINACA in Functional Assays

Assay TypeReceptorEC₅₀ (nM)Reference CompoundReference EC₅₀ (nM)
[³⁵S]GTPγS BindinghCB₁0.98 - 1.2CP55,940-
[³⁵S]GTPγS BindinghCB₂3.5CP55,940-
Membrane PotentialhCB₁Sub-nanomolar to sub-micromolarCP55,940-
Membrane PotentialhCB₂Sub-nanomolar to sub-micromolarCP55,940-

Data compiled from multiple sources.[3][4][5]

Table 2: Binding Affinity (Kᵢ) of AB-CHMINACA

Assay TypeReceptorKᵢ (nM)Radioligand
Radioligand BindinghCB₁0.36[³H]CP55,940
Radioligand BindinghCB₂Moderate to high affinity[³H]CP55,940

Data compiled from multiple sources.[3][4][5]

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical Gi/o-coupled signaling pathway activated by AB-CHMINACA binding to cannabinoid receptors.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol AB-CHMINACA AB-CHMINACA CB_Receptor CB1/CB2 Receptor AB-CHMINACA->CB_Receptor Binds G_Protein Gαi/oβγ CB_Receptor->G_Protein Activates beta_Arrestin β-Arrestin CB_Receptor->beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Gi/o-coupled signaling cascade upon cannabinoid receptor activation.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist, providing a direct measure of G protein engagement.[6][7]

GTPgS_Workflow start Start prep Prepare CB1/CB2 Membrane Homogenates start->prep incubate Incubate Membranes with AB-CHMINACA, GDP, and [³⁵S]GTPγS prep->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate wash Wash Filters to Remove Unbound [³⁵S]GTPγS terminate->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze Analyze Data to Determine EC₅₀ and Emax scintillation->analyze end End analyze->end

Caption: Workflow for the [³⁵S]GTPγS binding assay.

  • Cell membranes expressing human CB1 or CB2 receptors

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • GTPγS (unlabeled)

  • GDP

  • AB-CHMINACA

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 3 mM MgCl₂, 1 mM EDTA, 0.5% (w/v) BSA

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Membrane Preparation: Thaw cryopreserved cell membranes expressing CB1 or CB2 receptors on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 100 µM).

    • 25 µL of diluted AB-CHMINACA or vehicle control.

    • 50 µL of membrane suspension (typically 40 fmol of receptor per well).[3]

    • 50 µL of GDP (final concentration 20 µM).[3]

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 100 pM) to each well to start the binding reaction.[3]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Detection: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding as a function of AB-CHMINACA concentration and fit the data using a non-linear regression to determine the EC₅₀ and Emax values.

cAMP Inhibition Assay (Fluorometric)

This competitive immunoassay measures the levels of intracellular cAMP. Activation of Gi/o-coupled receptors like CB1 and CB2 by AB-CHMINACA will lead to an inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.

cAMP_Workflow start Start culture_cells Culture Cells Expressing CB1 or CB2 Receptors start->culture_cells treat_cells Treat Cells with Forskolin and AB-CHMINACA culture_cells->treat_cells lyse_cells Lyse Cells to Release Intracellular cAMP treat_cells->lyse_cells assay_plate Add Lysates to anti-cAMP Coated Plate lyse_cells->assay_plate add_conjugate Add HRP-cAMP Conjugate assay_plate->add_conjugate incubate Incubate and Wash add_conjugate->incubate add_substrate Add Fluorometric Substrate incubate->add_substrate measure Measure Fluorescence add_substrate->measure analyze Analyze Data to Determine IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for the cAMP inhibition assay.

  • Cells expressing human CB1 or CB2 receptors

  • Forskolin (to stimulate adenylyl cyclase)

  • AB-CHMINACA

  • Cell Lysis Buffer

  • cAMP Direct Immunoassay Kit (Fluorometric, e.g., Abcam ab138880)

  • 96-well microplate reader with fluorescence capabilities

  • Cell Culture: Culture cells expressing CB1 or CB2 receptors in a 96-well plate to the desired confluency.

  • Cell Treatment:

    • Pre-treat cells with varying concentrations of AB-CHMINACA for 15-30 minutes.

    • Stimulate the cells with a fixed concentration of forsklin (e.g., 10 µM) to induce cAMP production for 15 minutes.

  • Cell Lysis: Remove the media and lyse the cells with Cell Lysis Buffer.

  • cAMP Assay:

    • Add samples and cAMP standards to the wells of the anti-cAMP coated 96-well plate.

    • Add HRP-cAMP conjugate to all wells.

    • Incubate at room temperature for 2 hours.

    • Wash the wells to remove unbound reagents.

    • Add the fluorometric substrate and incubate for 15-60 minutes.

  • Detection: Measure the fluorescence at Ex/Em = 540/590 nm.

  • Data Analysis: The fluorescence signal is inversely proportional to the amount of cAMP in the sample. Generate a standard curve using the cAMP standards. Calculate the cAMP concentration in the samples and plot the percent inhibition of forskolin-stimulated cAMP levels as a function of AB-CHMINACA concentration to determine the IC₅₀ value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor.[8][9] Technologies like the PathHunter assay from DiscoveRx utilize enzyme fragment complementation to generate a chemiluminescent signal upon receptor-β-arrestin interaction.

bArrestin_Workflow start Start culture_cells Culture PathHunter Cells (CB Receptor-PK + β-Arrestin-EA) start->culture_cells treat_cells Treat Cells with AB-CHMINACA culture_cells->treat_cells incubate Incubate to Allow β-Arrestin Recruitment treat_cells->incubate add_substrate Add Chemiluminescent Substrate incubate->add_substrate measure Measure Luminescence add_substrate->measure analyze Analyze Data to Determine EC₅₀ measure->analyze end End analyze->end

Caption: Workflow for the β-arrestin recruitment assay.

  • PathHunter β-arrestin cell line co-expressing the CB receptor tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA)

  • AB-CHMINACA

  • PathHunter Detection Reagents

  • 96-well white, solid-bottom cell culture plates

  • Luminometer

  • Cell Plating: Plate the PathHunter cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of AB-CHMINACA to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for β-arrestin recruitment and enzyme fragment complementation.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the PathHunter detection reagents to each well.

    • Incubate at room temperature for 60 minutes.

  • Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Plot the luminescence signal as a function of AB-CHMINACA concentration and fit the data using a non-linear regression to determine the EC₅₀ value.

Conclusion

The in vitro functional assays described in these application notes provide robust and quantitative methods to characterize the activation of cannabinoid receptors by AB-CHMINACA. By employing the [³⁵S]GTPγS binding, cAMP inhibition, and β-arrestin recruitment assays, researchers can obtain a comprehensive pharmacological profile of AB-CHMINACA, including its potency, efficacy, and potential for biased agonism. This information is invaluable for understanding its physiological and toxicological effects and for the development of novel therapeutic agents targeting the endocannabinoid system.

References

Application Note: Detection of AB-CHMINACA in Oral Fluid by LC-TOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust method for the detection and quantification of the synthetic cannabinoid AB-CHMINACA in human oral fluid using Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS). The protocol provides a comprehensive workflow, including sample collection, preparation, and analytical conditions. This method is intended for researchers, scientists, and drug development professionals involved in forensic toxicology, clinical chemistry, and drug monitoring.

Introduction

AB-CHMINACA is a potent synthetic cannabinoid that has been identified in numerous forensic cases and is associated with significant adverse health effects. Oral fluid is a valuable matrix for drug testing due to its non-invasive collection and correlation with recent drug use. LC-TOF-MS offers high-resolution and accurate mass capabilities, enabling the confident identification and quantification of analytes in complex biological matrices. This application note describes a validated approach for the analysis of AB-CHMINACA in oral fluid, providing the necessary protocols and performance characteristics.

Experimental Protocols

Oral Fluid Sample Collection

Oral fluid specimens should be collected using a specialized collection device, such as the Quantisal™ or a similar apparatus. These devices are designed to collect a specific volume of oral fluid and stabilize the sample with a preservative buffer. Follow the manufacturer's instructions for proper sample collection to ensure sample integrity and accurate volume collection. Collected samples should be stored frozen at -20°C until analysis.

Sample Preparation

A protein precipitation method is recommended for the extraction of AB-CHMINACA from oral fluid.[1][2] This method is simple, rapid, and effective for removing proteins that can interfere with the analysis.

Materials:

  • Oral fluid sample in collection buffer

  • Ice-cold acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine 100 µL of the oral fluid sample with 200 µL of ice-cold acetonitrile.[1]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-TOF-MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A Kinetex Biphenyl column (50 mm × 3 mm, 2.6 μm) or equivalent is recommended for optimal separation.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 30% B

    • 1-3 min: 30% to 95% B

    • 3-3.5 min: Hold at 95% B

    • 3.5-4 min: 95% to 30% B

    • 4-5 min: Hold at 30% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Time-of-Flight Mass Spectrometry

Instrumentation:

  • A time-of-flight mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Mass Range: 100-600 m/z

  • Data Acquisition: Full scan mode with a scan time of 0.1 seconds. For enhanced sensitivity and specificity, targeted MS/MS analysis can be performed using a collision energy of 20-40 eV.

Data Presentation

The following tables summarize the quantitative data for the analysis of AB-CHMINACA in oral fluid based on published methods.

Table 1: Method Validation Parameters for AB-CHMINACA in Oral Fluid

ParameterResultReference
Limit of Detection (LOD)1 ng/mL[1]
Limit of Quantification (LOQ)2.5 ng/mL[1]
Linearity Range2.5 - 500 ng/mL[1]
Accuracy90.5 - 112.5% of target[1]
Precision (CV%)3 - 14.7%[1]

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis LC-TOF-MS Analysis cluster_data Data Processing oral_fluid Oral Fluid Collection (e.g., Quantisal™) add_acetonitrile Add Ice-Cold Acetonitrile (1:2 v/v) oral_fluid->add_acetonitrile vortex Vortex (30s) add_acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation Liquid Chromatography (Biphenyl Column) supernatant->lc_separation tof_ms_detection TOF-MS Detection (ESI+, Full Scan) lc_separation->tof_ms_detection data_acquisition Data Acquisition tof_ms_detection->data_acquisition data_analysis Data Analysis (Quantification & Identification) data_acquisition->data_analysis

Experimental workflow for AB-CHMINACA detection.

sample_prep_detail start Start: Oral Fluid Sample step1 Pipette 100 µL of oral fluid/buffer mixture into a microcentrifuge tube. start->step1 1 step2 Add 200 µL of ice-cold acetonitrile. step1->step2 2 step3 Vortex vigorously for 30 seconds. step2->step3 3 step4 Centrifuge at 10,000 x g for 10 minutes at 4°C. step3->step4 4 step5 Carefully collect the supernatant. step4->step5 5 end Supernatant ready for LC-TOF-MS analysis step5->end 6

Detailed sample preparation protocol.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming AB-Chiminaca Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-Chiminaca, focusing on challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white crystalline solid that is sparingly soluble in aqueous buffers.[1][2] It exhibits good solubility in several organic solvents.[1][2][3]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1][2][3] The approximate solubilities are summarized in the table below.

Data Presentation

Table 1: Solubility of this compound in Organic Solvents

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)10[1][3]
Dimethylformamide (DMF)5[1][3]
Ethanol3[1][3]

Troubleshooting Guide: Solubility Issues in Aqueous Buffers

Q3: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is causing this?

A3: This is a common issue known as "solvent shock." this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution and form a precipitate.

Q4: How can I prevent my this compound solution from precipitating in my aqueous buffer?

A4: To prevent precipitation, you can try the following methods:

  • Use an Intermediate Dilution Step: Instead of adding your concentrated DMSO stock directly to the final volume of your aqueous buffer, first, create an intermediate dilution in a smaller volume of the buffer. Then, add this intermediate dilution to the final volume.

  • Slow Addition with Agitation: Add the DMSO stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing or stirring. This gradual introduction can help maintain solubility.

  • Incorporate a Surfactant: For in vitro studies, adding a small amount of a biocompatible surfactant, like Tween 20, to your DMSO stock solution before dilution may help. For in vivo preparations, Polysorbate 80 (Tween 80) is commonly used.

  • Maintain a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally at or below 0.1%, to minimize both precipitation and potential cytotoxicity in cell-based assays.

Q5: What is the maximum recommended concentration of DMSO for in vitro experiments?

A5: To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept at or below 1%. However, for sensitive cell lines, a final concentration of 0.1% is often recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Objective: To prepare a stock solution of this compound in DMSO and dilute it to a final working concentration in an aqueous buffer (e.g., cell culture medium) while minimizing precipitation.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Aqueous buffer (e.g., sterile PBS or cell culture medium), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Accurately weigh the required amount of this compound. The molecular weight of this compound is 356.47 g/mol .

    • Dissolve the weighed this compound in the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution (Example: 10 µM):

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • To achieve a final DMSO concentration of 0.1%, perform a 1:1000 dilution.

    • In a sterile tube, add 999 µL of pre-warmed aqueous buffer.

    • Add 1 µL of the 10 mM this compound stock solution to the aqueous buffer.

    • Mix immediately by gentle pipetting or inversion. The solution should be clear.

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

Objective: To prepare a stable formulation of this compound for intraperitoneal (i.p.) injection in animal models. This protocol is based on a vehicle used for in vivo testing of this compound.[1]

Materials:

  • This compound (crystalline solid)

  • Polysorbate 80 (Tween 80), N.F. grade

  • Sterile saline (0.9% NaCl), USP

  • Sterile conical tubes

  • Calibrated micropipettes

Procedure:

  • Prepare the Vehicle Solution:

    • The vehicle consists of 7.8% Polysorbate 80 and 92.2% sterile saline.[1]

    • In a sterile conical tube, combine the required volumes of Polysorbate 80 and sterile saline. For example, to prepare 10 mL of the vehicle, mix 0.78 mL of Polysorbate 80 with 9.22 mL of sterile saline.

    • Vortex thoroughly to ensure the Polysorbate 80 is completely dispersed in the saline.

  • Prepare the this compound Formulation:

    • Weigh the desired amount of this compound.

    • Add the this compound to the prepared vehicle solution.

    • Vortex the mixture extensively to dissolve the this compound. Sonication may be used to aid dissolution. The final solution should be a clear, homogenous suspension.

    • The final formulation is typically administered at a volume of 10 mL/kg body weight.[1]

Mandatory Visualizations

AB_Chiminaca_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AB_Chiminaca This compound CB1_CB2 CB1/CB2 Receptors (GPCR) AB_Chiminaca->CB1_CB2 Agonist Binding G_Protein Gi/o Protein Activation CB1_CB2->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC Inhibition MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK Activation Ion_Channels Ion Channels (Ca²⁺↓, K⁺↑) G_Protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered neurotransmission) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: this compound signaling pathway via CB1/CB2 receptors.

Solubility_Testing_Workflow start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO to create stock solution start->dissolve_dmso intermediate_dilution Prepare Intermediate Dilution in pre-warmed aqueous buffer dissolve_dmso->intermediate_dilution Step 1 final_dilution Prepare Final Working Solution in pre-warmed aqueous buffer intermediate_dilution->final_dilution Step 2 check_precipitation Visually Inspect for Precipitation final_dilution->check_precipitation Step 3 solution_clear Solution is Clear: Proceed with Experiment check_precipitation->solution_clear No precipitation_observed Precipitation Observed: Troubleshoot check_precipitation->precipitation_observed Yes

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Logic problem Problem: Precipitation in Aqueous Buffer cause1 Potential Cause 1: Solvent Shock problem->cause1 cause2 Potential Cause 2: Concentration Too High problem->cause2 cause3 Potential Cause 3: Low Temperature problem->cause3 solution1 Solution: - Use intermediate dilution - Slow, dropwise addition cause1->solution1 solution2 Solution: - Lower final concentration - Check solubility limits cause2->solution2 solution3 Solution: - Use pre-warmed (37°C) buffer cause3->solution3

Caption: Troubleshooting logic for this compound precipitation.

References

Preventing AB-Chiminaca degradation in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of AB-Chiminaca in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in biological samples?

A1: The primary causes of this compound degradation in biological samples are enzymatic metabolism and chemical hydrolysis. In vivo, this compound is rapidly metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 being the most active.[1][2] The main metabolic pathways include hydroxylation of the cyclohexyl ring and hydrolysis of the amide bonds.[3][4][5] Ex vivo, the ester and amide functional groups in the this compound molecule are susceptible to hydrolysis, which can be influenced by storage conditions such as temperature and pH.

Q2: What is the optimal temperature for storing biological samples containing this compound?

A2: For long-term storage, it is strongly recommended to store biological samples containing this compound under frozen conditions, specifically at -20°C or lower.[6][7] Studies have shown that frozen storage is the most effective parameter for preserving and stabilizing this compound and other synthetic cannabinoids over extended periods.[6][7][8] While refrigeration at 4°C is better than room temperature, significant degradation can still occur.[6][7]

Q3: How long can I store samples at different temperatures before significant degradation occurs?

A3: The stability of this compound is highly dependent on the storage temperature. One study on several synthetic cannabinoids, including the structurally similar AB-Pinaca and AB-Fubinaca, found them to be stable for up to 12 weeks when kept frozen.[6] In contrast, significant degradation of some synthetic cannabinoids was observed at ambient (22°C) and refrigerated (4°C) conditions over the same period.[6][7][8] For metabolites of this compound, storage at -30°C has been shown to maintain stability for up to 168 days in both blood and urine.[9]

Q4: Does the type of collection tube affect the stability of this compound?

A4: Yes, the material of the storage container can impact the stability of cannabinoids. For whole blood samples containing THC, storage in glass vials resulted in less concentration loss compared to polystyrene plastic containers when stored at -20°C.[10] While a study on some synthetic cannabinoids did not find a dependency on the container material (glass vs. polypropylene) at room temperature, it is a critical factor to consider for long-term frozen storage.[6] It is generally recommended to use glass vials for the storage of cannabinoid-containing samples to minimize adsorption and potential degradation.[10]

Q5: Should I use any preservatives in my samples?

A5: While the provided literature does not extensively detail the use of chemical preservatives for this compound specifically, the use of tubes containing sodium fluoride/potassium oxalate (B1200264) is common in forensic toxicology to inhibit enzymatic activity.[11] This can be a valuable measure to prevent in vitro degradation immediately after sample collection and before freezing.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or undetectable levels of parent this compound Rapid Metabolism: this compound is extensively metabolized in the body, and the parent compound may be present at very low concentrations or absent, especially in urine.[12][13]Target the major metabolites of this compound for analysis, such as the hydroxylated and carboxylated forms.[1][13][14]
Sample Degradation: Improper storage conditions (e.g., room temperature or refrigerated storage) can lead to the degradation of the parent compound.[6][7][8]Ensure samples are frozen at -20°C or below immediately after collection and processing.[6][7]
Inconsistent results between replicate samples Non-Homogeneous Sample: If using whole blood, cellular components may not be evenly distributed.Gently vortex or invert the sample tube multiple times before aliquoting for extraction.
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation, although one study on serum suggested minimal impact for some synthetic cannabinoids.[10] However, another study on whole blood showed a significant difference.[10]Aliquot samples into smaller volumes for single use to avoid multiple freeze-thaw cycles.
Poor recovery during sample extraction Inappropriate Extraction Method: The chosen extraction method (e.g., LLE, SPE) may not be optimized for this compound and its metabolites.A forward alkaline extraction at pH 10.2 has been successfully used for synthetic cannabinoids.[6][7] A modified QuEChERS method has also been used for the extraction of metabolites from urine.[13]
Matrix Effects: Components of the biological matrix (e.g., lipids, proteins) can interfere with the extraction and analysis, leading to ion suppression or enhancement in LC-MS/MS.[12]Utilize appropriate sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to minimize matrix effects.[12] The use of an internal standard is also crucial.

Data Summary

Table 1: Stability of Structurally Similar Synthetic Cannabinoids in Whole Blood Over 12 Weeks

Storage TemperatureAB-PinacaAB-FubinacaUR-144XLR-11
Room Temperature (22°C) StableStableStableSignificant Degradation
Refrigerated (4°C) StableStableStableSignificant Degradation
Frozen (-20°C) StableStableStableStable
Data adapted from studies on the stability of various synthetic cannabinoids, demonstrating the critical importance of frozen storage for labile compounds like XLR-11 and the relative stability of others like AB-Pinaca and AB-Fubinaca under varied conditions.[6][7][8]

Experimental Protocols

Protocol 1: Recommended Sample Collection and Storage

  • Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA, heparin). For urine, collect in sterile containers.

  • Initial Processing (if necessary): If plasma or serum is required, centrifuge the whole blood sample as soon as possible after collection.

  • Aliquoting: Immediately after collection and processing, aliquot the sample into smaller, single-use volumes in glass vials to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquoted samples in a freezer at -20°C or lower. For long-term stability beyond several months, storage at -80°C is advisable.[9]

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Whole Blood

This protocol is based on methodologies described for the analysis of synthetic cannabinoids.[6][7]

  • Sample Preparation: To a 1 mL aliquot of whole blood, add an appropriate internal standard.

  • Alkalinization: Adjust the pH of the sample to approximately 10.2 using a suitable alkaline buffer.

  • Extraction: Add 3 mL of an organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Mixing: Vortex the mixture for 10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_collection Sample Collection & Pre-Storage cluster_storage Storage cluster_analysis Sample Analysis Collect Collect Biological Sample (Whole Blood, Urine, etc.) Aliquot Aliquot into Glass Vials Collect->Aliquot Freeze Immediate Freezing (-20°C or lower) Aliquot->Freeze Thaw Thaw Single-Use Aliquot Freeze->Thaw Extract Extraction (LLE or SPE) Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Recommended workflow for biological sample handling to minimize this compound degradation.

degradation_pathway cluster_metabolism Enzymatic Degradation (In Vivo) cluster_hydrolysis Chemical Degradation (Ex Vivo) AB_Chiminaca This compound CYP450 CYP450 Enzymes (esp. CYP3A4) AB_Chiminaca->CYP450 Amidase Amidase Enzymes / Chemical Hydrolysis AB_Chiminaca->Amidase Hydroxylated Hydroxylated Metabolites CYP450->Hydroxylated Hydroxylation Carboxylated Carboxylated Metabolites Amidase->Carboxylated Amide Hydrolysis

References

Troubleshooting poor chromatographic peak shape for AB-Chiminaca

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic peak shapes encountered during the analysis of AB-Chiminaca.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound in reverse-phase chromatography?

Poor chromatographic peak shape for this compound, manifesting as peak tailing, fronting, or broadening, can stem from a variety of factors. The most common causes include secondary chemical interactions with the stationary phase, improper mobile phase conditions (particularly pH), column overload, and issues related to the HPLC system itself.[1][2] Given that this compound has basic functional groups, it is susceptible to interactions with acidic residual silanol (B1196071) groups on silica-based columns, a primary cause of peak tailing.[3][4]

Q2: How does mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like this compound.[1][5] As a weakly basic compound, at a mobile phase pH below its pKa, this compound will be protonated (carry a positive charge). This charged state can lead to strong electrostatic interactions with deprotonated, negatively charged silanol groups on the silica-based stationary phase, resulting in significant peak tailing.[3][4] Conversely, operating at a pH well above the pKa of this compound will keep it in its neutral, un-ionized form, which is more hydrophobic and interacts more predictably with the C18 stationary phase, leading to improved peak symmetry.[6][7]

Q3: What type of analytical column is recommended for the analysis of this compound?

For the analysis of basic compounds like this compound, a high-quality, end-capped C18 column is generally recommended to minimize secondary interactions.[1] End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible free silanol groups.[1] Columns with superficially porous particles can also offer improved efficiency and peak shape. For compounds that are prone to tailing, columns with a stationary phase that provides alternative selectivity, such as a biphenyl (B1667301) or phenyl-hexyl phase, can be beneficial.[8][9] It is also crucial to use a guard column with the same stationary phase to protect the analytical column from contaminants and extend its lifetime.[9]

Q4: Can the sample solvent cause poor peak shape?

Yes, a mismatch between the sample solvent and the mobile phase can lead to significant peak distortion.[2][10] If the sample is dissolved in a solvent that is much stronger (i.e., has a higher organic content in reverse-phase) than the initial mobile phase, it can cause the analyte to travel through the top of the column too quickly, leading to peak fronting or splitting.[2][11] It is always best to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent must be used for solubility reasons, the injection volume should be kept as small as possible.[12]

Q5: How can I differentiate between column overload and other causes of poor peak shape?

Column overload, which can manifest as either peak fronting (concentration overload) or peak tailing (mass overload), can be diagnosed by performing a loading study.[10][13][14] This involves injecting a series of samples with decreasing concentrations or volumes. If the peak shape improves upon sample dilution, then column overload is a likely culprit.[11][13] If the peak shape remains poor even at low concentrations, the issue is more likely related to secondary interactions, mobile phase effects, or system problems.

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter half of the peak is broader than the front half.[13]

Potential Cause Recommended Solution
Secondary Silanol Interactions Increase the mobile phase pH to at least 2 units above the pKa of this compound to ensure it is in its neutral form. Alternatively, add a buffer, such as ammonium (B1175870) formate, to the mobile phase to compete for active sites.[3][15] Using a highly end-capped column or a column with a different stationary phase (e.g., biphenyl) can also mitigate these interactions.
Mobile Phase pH Too Low As this compound is a basic compound, a low pH mobile phase will cause it to become protonated, leading to strong interactions with residual silanols. Increase the mobile phase pH.[4][6]
Column Contamination Strongly retained compounds from previous injections can accumulate on the column inlet, creating active sites that cause tailing. Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.[1][2]
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter and keep connections as short as possible.[1][2]
Metal Chelation Certain analytes can interact with trace metals in the stainless steel components of the HPLC system (frits, tubing). Consider using a bio-inert or PEEK-lined system if metal chelation is suspected.[2]
Issue: Peak Fronting

Peak fronting is observed when the asymmetry factor is less than 1, with the initial part of the peak being broader.[1]

Potential Cause Recommended Solution
Column Overload (Concentration) The concentration of the injected sample is too high for the column to handle, leading to saturation of the stationary phase.[10][13] Dilute the sample and re-inject.[1]
Sample Solvent Incompatibility The sample is dissolved in a solvent significantly stronger than the mobile phase.[10] Re-dissolve the sample in the initial mobile phase or reduce the injection volume.[12]
Column Collapse A void or channel has formed at the head of the column, often due to high pressure or extreme pH, causing uneven flow.[11] This is often irreversible. Reverse flushing the column may sometimes help, but replacement is usually necessary.[16]
Poor Sample Solubility If the analyte is not fully dissolved in the injection solvent, it can lead to peak fronting.[11] Ensure the sample is completely dissolved before injection.
Issue: Peak Broadening

Peak broadening results in wider peaks with lower signal intensity, which can compromise sensitivity and resolution.[1]

Potential Cause Recommended Solution
Extra-column Volume Dead volume in the system from long or wide tubing, or poorly made connections, can lead to band broadening.[2] Check all fittings and minimize tubing length and diameter.
Column Contamination/Aging Accumulation of contaminants on the column can lead to a loss of efficiency and broader peaks.[2] Flush the column with a strong solvent or replace it if it is old.
Flow Rate Too Low/High The flow rate is outside the optimal range for the column dimensions and particle size, leading to increased diffusion.[1] Optimize the flow rate based on the column manufacturer's recommendations.
Mobile Phase Miscibility Issues If the mobile phase components are not fully miscible, it can lead to peak distortion. Ensure all solvents are miscible and properly degassed.[1]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment for Improved Peak Shape

This protocol describes how to systematically adjust the mobile phase pH to minimize peak tailing for this compound.

  • Initial Conditions:

    • Column: High-quality, end-capped C18 (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Sample: this compound standard (1 µg/mL) in 50:50 Acetonitrile:Water.

  • Procedure: a. Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. b. Inject the this compound standard and record the chromatogram. Observe the peak shape and asymmetry. c. Prepare a new aqueous mobile phase (Mobile Phase A) with 10 mM Ammonium Formate in Water, but adjust the pH to 9.0 with Ammonium Hydroxide. d. Thoroughly flush the HPLC system and column with the new high pH mobile phase. e. Equilibrate the column with the high pH mobile phase for at least 30 minutes. f. Inject the this compound standard again and record the chromatogram. g. Compare the peak shape and asymmetry from the low pH and high pH conditions. A significant improvement in symmetry is expected at the higher pH.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Peak Shape for this compound start Poor Peak Shape Observed check_overload Is peak shape concentration-dependent? (Dilute sample and re-inject) start->check_overload overload_yes Column Overload check_overload->overload_yes Yes overload_no Not Overload check_overload->overload_no No check_solvent Is sample solvent stronger than mobile phase? overload_no->check_solvent solvent_yes Solvent Mismatch check_solvent->solvent_yes Yes solvent_no Not Solvent Mismatch check_solvent->solvent_no No check_pH Is mobile phase pH > 2 units above pKa? solvent_no->check_pH pH_no Low Mobile Phase pH check_pH->pH_no No pH_yes pH is Likely Optimal check_pH->pH_yes Yes check_column Check Column Health (Flush with strong solvent, check for voids) pH_yes->check_column column_bad Column Contamination/ Degradation check_column->column_bad Problem Persists column_good Column is OK check_column->column_good Problem Solved check_system Check System for Dead Volume (Connections, tubing length) column_bad->check_system system_bad Extra-column Volume check_system->system_bad Problem Found system_good System OK check_system->system_good No Obvious Issue

Caption: A logical workflow for troubleshooting poor peak shape in this compound analysis.

References

Technical Support Center: AB-Chiminaca Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of AB-Chiminaca and its fragments.

Frequently Asked Questions (FAQs)

Q1: What is the typical precursor ion ([M+H]⁺) for this compound in positive electrospray ionization mass spectrometry?

A1: The protonated molecule of this compound ([M+H]⁺) is observed at a mass-to-charge ratio (m/z) of 357.2. This is the primary ion to target in MS1 scans for identifying the compound.

Q2: What are the most common fragment ions of this compound observed in MS/MS?

A2: Common product ions for this compound result from the fragmentation of the amide bond and the cyclohexylmethyl group. Key fragments are often observed at m/z values such as 242.1, 145.1, and 215.1. These ions are crucial for creating selective and sensitive MRM (Multiple Reaction Monitoring) methods.

Q3: How can I avoid matrix effects when analyzing this compound in complex biological samples like blood or urine?

A3: Matrix effects can be minimized through effective sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[1] Additionally, the use of a stable isotope-labeled internal standard (e.g., this compound-d4) can help to compensate for any remaining matrix-induced ion suppression or enhancement.

Q4: What are the main metabolites of this compound I should look for in biological samples?

A4: this compound undergoes extensive metabolism in the body. Key metabolic pathways include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group to form a carboxylic acid metabolite.[2][3] Therefore, it is advisable to also monitor for these hydroxylated and carboxylated metabolites for a comprehensive analysis.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor Signal Intensity / No Peak Detected 1. Incorrect precursor/product ion selection.2. Suboptimal ionization or fragmentation parameters.3. Inefficient sample extraction.4. Instrument not properly tuned or calibrated.1. Verify the m/z values for your precursor and product ions against the provided tables.2. Optimize cone voltage and collision energy for this compound.3. Review your sample preparation protocol for potential losses.4. Perform routine instrument maintenance, tuning, and calibration.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix interferences from the sample.3. Improperly cleaned ion source.1. Prepare fresh mobile phases with high-purity solvents.2. Improve sample cleanup to remove interfering compounds.3. Follow the manufacturer's procedure for cleaning the ion source.
Peak Tailing or Splitting 1. Column degradation or contamination.2. Incompatible injection solvent with the mobile phase.3. Secondary interactions with the stationary phase.1. Flush the column or replace it if necessary.2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.3. Adjust the mobile phase pH or add modifiers to reduce secondary interactions.
Inconsistent Retention Times 1. Fluctuations in column temperature.2. Inconsistent mobile phase composition.3. Air bubbles in the pump.1. Ensure the column oven is maintaining a stable temperature.2. Prepare mobile phases carefully and ensure proper mixing.3. Degas the mobile phases and prime the pumps.

Data Presentation: Optimized Mass Spectrometry Parameters

The following tables summarize the optimized parameters for the detection of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Table 1: MRM Transitions and Optimized Parameters for this compound [4]

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (V)Product Ion (m/z) (Qualifier)Collision Energy (V)Cone Voltage (V)
This compound357.2242.120145.12240

Experimental Protocols

Sample Preparation from Whole Blood

This protocol describes a protein precipitation method for the extraction of this compound from whole blood samples.[5]

Materials:

  • Whole blood sample

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard solution (e.g., this compound-d4 in methanol)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen stream)

  • Reconstitution solvent (e.g., mobile phase)

Procedure:

  • Pipette 200 µL of the whole blood sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

This compound Signaling Pathway

This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[1] The following diagram illustrates the general signaling pathway initiated upon receptor activation.

AB_Chiminaca_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB_Receptor CB1/CB2 Receptor G_Protein Gi/o Protein CB_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK ↑ MAPK Pathway G_Protein->MAPK Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels cAMP ↓ cAMP AC->cAMP AB_Chiminaca This compound AB_Chiminaca->CB_Receptor Binds to PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., altered neurotransmission) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

This compound CB1/CB2 Receptor Signaling Pathway
Experimental Workflow for this compound Analysis

The following diagram outlines the logical steps from sample receipt to final data analysis in a typical workflow for quantifying this compound.

Experimental_Workflow Sample_Receipt 1. Sample Receipt (e.g., Whole Blood) Sample_Prep 2. Sample Preparation (Protein Precipitation) Sample_Receipt->Sample_Prep LC_Separation 3. LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis

LC-MS/MS Workflow for this compound

References

Technical Support Center: Quantification of AB-Chiminaca in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of AB-Chiminaca from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: In the context of LC-MS/MS analysis, the "matrix" encompasses all the components within a plasma sample apart from this compound, such as proteins, lipids, salts, and other endogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[1][2]

Q2: What are the typical indicators of matrix effects in my this compound assay?

A2: Common signs that suggest matrix effects may be affecting your assay include:

  • Poor reproducibility of results between samples.

  • Inaccurate quantification, leading to high variability in quality control (QC) samples.

  • Non-linear calibration curves, especially at lower concentrations.

  • A noticeable decrease in the overall sensitivity of the assay.

  • Inconsistent peak areas for the same concentration across different batches of plasma.

Q3: How can I quantitatively assess the degree of matrix effect in my this compound analysis?

A3: A standard method to quantify matrix effects is the post-extraction spike method.[1] This involves comparing the peak response of this compound in a neat solvent (Set A) to its response in a blank plasma sample that has been extracted and then spiked with the analyte (Set B). The matrix effect is calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: Why is the choice of an internal standard (IS) critical for mitigating matrix effects?

A4: An appropriate internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects.[3] By tracking the response of the IS, variations in sample preparation and ionization can be normalized. For LC-MS/MS analysis, a stable isotope-labeled (SIL) version of this compound is considered the gold standard for an internal standard because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction and ionization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound from plasma.

Issue 1: High variability in QC samples and poor reproducibility.

  • Possible Cause: Inconsistent matrix effects across different plasma lots or sample preparations. Endogenous phospholipids (B1166683) are a common cause of ion suppression in plasma samples.[3]

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering components.[4] Consider switching from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Evaluate Different SPE Sorbents: If using SPE, test different sorbent chemistries. Reversed-phase polymeric sorbents are often effective for synthetic cannabinoids.[1]

    • Adjust LLE Parameters: If using LLE, experiment with different organic solvents and pH adjustments to improve the selectivity of the extraction for this compound.

    • Chromatographic Separation: Modify your LC method to achieve better separation of this compound from the regions where matrix components elute. This could involve adjusting the gradient, mobile phase composition, or using a different column chemistry.

Issue 2: Low analyte recovery.

  • Possible Cause: Inefficient extraction of this compound from the plasma matrix.

  • Troubleshooting Steps:

    • Review Extraction Protocol: For LLE, ensure the chosen solvent has the appropriate polarity to efficiently extract this compound. For SPE, check that the wash steps are not prematurely eluting the analyte and that the elution solvent is strong enough for complete recovery.

    • pH Adjustment: The extraction efficiency of this compound can be pH-dependent. Experiment with adjusting the pH of the plasma sample before extraction to ensure the analyte is in a neutral, more extractable form.

    • Protein Binding: this compound may be bound to plasma proteins. Ensure your initial sample preparation step (e.g., protein precipitation) effectively disrupts this binding.

Issue 3: Ion suppression or enhancement is observed.

  • Possible Cause: Co-elution of matrix components with this compound.

  • Troubleshooting Steps:

    • Qualitative Assessment: Perform a post-column infusion experiment to identify the retention times at which ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected. Dips or rises in the baseline signal pinpoint problematic areas in the chromatogram.

    • Modify Chromatography: Adjust the chromatographic gradient to shift the elution of this compound away from these zones of interference.

    • Improve Sample Cleanup: As mentioned previously, enhanced sample preparation using SPE or LLE is the most effective way to remove the interfering compounds that cause ion suppression or enhancement.[4]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes validation parameters for different sample preparation methods for synthetic cannabinoids, including this compound, from plasma and whole blood. Direct comparative studies for this compound in plasma are limited; therefore, data from various studies on similar analytes and matrices are included for reference.

Analyte(s)MatrixSample Preparation MethodRecovery (%)Matrix Effect (%)LLOQ (ng/mL)Reference
AB-CHMINACA & 71 other SCsWhole BloodProtein Precipitation (Acetonitrile)Not ReportedNot Quantified0.01 - 0.48[5]
AB-CHMINACA & 42 other SCsSerumProtein Precipitation22 - 9933 - 115 (Ion Suppression)Not Reported[6]
JWH-073 COOH (Acidic SC)PlasmaLiquid-Liquid Extraction (LLE)< 8016 (Average)Not Reported[4]
General Drug PanelPlasmaSolid-Phase Extraction (Oasis PRiME HLB)98 ± 86 (Average)Not Reported[4]
AB-FUBINACAPlasmaMSPE-DLLME89.4 - 104Not Reported0.005[7][8]
5F-AMB, JWH-122Rat PlasmaProtein Precipitation95.4 - 106.8Not Reported0.012 - 0.016[2]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Whole Blood [9]

This protocol is adapted from a method for the screening of 72 synthetic cannabinoids.

  • To 200 µL of whole blood sample in a microcentrifuge tube, add an appropriate amount of internal standard.

  • Add 600 µL of ice-cold acetonitrile (B52724) dropwise while continuously vortexing the sample.

  • Vortex the mixture for an additional 5 minutes.

  • Centrifuge the sample at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean glass vial.

  • Evaporate the acetonitrile to dryness under a stream of air or nitrogen at 30°C.

  • Reconstitute the dry residue in 100 µL of a mobile phase-compatible solution (e.g., 0.1% formic acid in acetonitrile/water 1:4, v/v).

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General Liquid-Liquid Extraction (LLE)

This is a general protocol and should be optimized for this compound.

  • To 500 µL of plasma sample in a glass tube, add the internal standard.

  • Add 250 µL of a suitable buffer to adjust the pH (e.g., sodium carbonate buffer, pH 9-10).

  • Add 2 mL of an appropriate, water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 10-15 minutes to ensure thorough mixing.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This is a general protocol using a polymeric reversed-phase SPE cartridge and should be optimized.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample (e.g., 500 µL of plasma diluted with 500 µL of 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) Plasma->LLE SPE Solid-Phase Extraction (e.g., Polymeric RP) Plasma->SPE Evap Evaporation PPT->Evap LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Experimental workflow for this compound quantification in plasma.

Troubleshooting_Guide Start High Variability or Low Recovery? Check_IS Check Internal Standard Performance Start->Check_IS Yes Optimize_SP Optimize Sample Preparation Check_IS->Optimize_SP Improve_Cleanup Improve Sample Cleanup (SPE or LLE) Optimize_SP->Improve_Cleanup Modify_LC Modify LC Method (Gradient, Column) Optimize_SP->Modify_LC Revalidate Re-validate Method Improve_Cleanup->Revalidate Modify_LC->Revalidate

Caption: Troubleshooting logic for this compound quantification issues.

References

Improving recovery of AB-Chiminaca during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of AB-CHMINACA during sample extraction.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the extraction of AB-CHMINACA from various biological matrices.

Q1: My recovery of AB-CHMINACA is consistently low. What are the common causes?

A1: Low recovery of AB-CHMINACA can stem from several factors throughout the extraction process. Key areas to investigate include:

  • Sample pH: The stability of AB-CHMINACA can be pH-dependent. Ensure the pH of your sample is optimized for the chosen extraction method. For instance, in liquid-liquid extraction (LLE), adjusting the pH of the aqueous phase can enhance partitioning into the organic solvent.

  • Incomplete Elution (SPE): In Solid Phase Extraction (SPE), the elution solvent may not be strong enough to completely desorb AB-CHMINACA from the sorbent. Consider increasing the solvent strength or using a different elution solvent.

  • Matrix Effects: Complex biological matrices like blood, urine, and hair can contain endogenous substances that interfere with the extraction process and subsequent analysis, leading to ion suppression or enhancement in mass spectrometry.[1] Proper sample clean-up is crucial to minimize these effects.

  • Analyte Degradation: AB-CHMINACA can be susceptible to degradation, especially under harsh pH or high-temperature conditions. Ensure that extraction conditions are mild and avoid prolonged exposure to extreme environments.

  • Adsorption to Labware: Like many cannabinoids, AB-CHMINACA can adsorb to the surfaces of glassware and plasticware, especially at low concentrations. Using silanized glassware can help mitigate this issue.

Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?

A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a common challenge in the analysis of synthetic cannabinoids from biological samples.[2] To mitigate these effects:

  • Optimize Sample Preparation: Employing a robust sample preparation technique is the most effective way to remove interfering matrix components. Solid Phase Extraction (SPE) is widely regarded as a highly effective method for cleaning up complex samples.[2]

  • Choice of SPE Sorbent: The selection of the appropriate SPE sorbent is critical. For synthetic cannabinoids, polymeric sorbents like Oasis HLB are often used and have been shown to provide good recovery and cleaner extracts.[2]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective but may require careful optimization of the extraction solvent and pH to minimize the co-extraction of interfering substances.

  • Supported Liquid Extraction (SLE): SLE is a faster alternative to traditional LLE and can provide clean extracts with minimal matrix effects.[2]

  • Dilution: If matrix effects are still significant after extraction, diluting the sample can sometimes help, although this may compromise the limit of detection.

Q3: Which SPE sorbent is best for AB-CHMINACA extraction?

A3: The choice of SPE sorbent depends on the specific matrix and the desired level of clean-up. For synthetic cannabinoids like AB-CHMINACA, several types of sorbents can be effective. A systematic comparison of different commercially available SPE cartridges for the extraction of synthetic cannabinoids from oral fluid found that hydrophilic-lipophilic balanced (HLB) sorbents provided slightly higher recoveries (generally >80%) compared to C18, EB2, and OPT cartridges. Therefore, an HLB sorbent is a good starting point for method development.

Q4: What is a good starting point for a liquid-liquid extraction (LLE) protocol for AB-CHMINACA?

A4: A common approach for LLE of synthetic cannabinoids from biological fluids is to use a water-immiscible organic solvent. A salting-out liquid-liquid extraction (SALL) method has been successfully used for the extraction of AB-CHMINACA from urine.[3] This method typically involves:

For traditional LLE, solvents like ethyl acetate have been used for the extraction of synthetic cannabinoids from whole blood with good recoveries.[4] The pH of the aqueous sample should be optimized to ensure AB-CHMINACA is in its neutral form to facilitate its partitioning into the organic solvent.

Quantitative Data on Extraction Recovery

The following tables summarize reported recovery data for AB-CHMINACA and other synthetic cannabinoids using different extraction methods and matrices.

Table 1: Solid Phase Extraction (SPE) Recovery

AnalyteMatrixSPE SorbentRecovery (%)Reference
Synthetic Cannabinoids (including ADB-CHMINACA)Oral FluidSupel-Select HLB>80
Synthetic Cannabinoids (including ADB-CHMINACA)Oral FluidC18Slightly lower than HLB
AB-CHMINACA MetabolitesHairNot Specified>61[5]
11 Synthetic Cannabinoids (including AB-CHMINACA)UrineOasis HLB69.90 - 118.39[5]

Table 2: Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE) Recovery

AnalyteMatrixExtraction MethodSolventRecovery (%)Reference
Synthetic Cannabinoids (including ADMB CHMINACA)Whole BloodSLEEthyl Acetate>60[4]
AB-CHMINACA Metabolites (M1 and M3)UrineQuEChERS (LLE-dSPE)Acetonitrile44.8 and 61.0[6]

Experimental Protocols

Below are detailed methodologies for common extraction techniques for AB-CHMINACA.

Protocol 1: Solid Phase Extraction (SPE) of AB-CHMINACA from Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Acidify the sample by adding 100 µL of 1 M formic acid.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.

  • Elution: Elute AB-CHMINACA from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.

Protocol 2: Salting-Out Liquid-Liquid Extraction (SALL) of AB-CHMINACA from Urine

This protocol is based on a method described for the analysis of AB-CHMINACA metabolites.[3]

  • Sample Preparation: To 100 µL of urine in a microcentrifuge tube, add an appropriate internal standard.

  • Solvent Addition: Add 200 µL of acetonitrile to the sample and vortex briefly.

  • Salting-Out: Add 50 µL of 5 M ammonium acetate solution to induce phase separation.

  • Extraction: Vortex the mixture thoroughly for 1 minute and then centrifuge at 10,000 x g for 5 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.[3]

Visualizations

Experimental Workflow for Solid Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Pretreat Pre-treatment (e.g., Acidification) Sample->Pretreat Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (Remove Interferences) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute AB-CHMINACA (Organic Solvent) Dry->Elute Evaporate Evaporation Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical workflow for the Solid Phase Extraction (SPE) of AB-CHMINACA.

Troubleshooting Logic for Low AB-CHMINACA Recovery

Troubleshooting_Low_Recovery Start Low AB-CHMINACA Recovery Check_Method Review Extraction Method Start->Check_Method SPE Solid Phase Extraction (SPE) Check_Method->SPE LLE Liquid-Liquid Extraction (LLE) Check_Method->LLE SPE_Sorbent Is the sorbent appropriate? (e.g., HLB) SPE->SPE_Sorbent LLE_Solvent Is the organic solvent optimal? LLE->LLE_Solvent SPE_Condition Was the cartridge properly conditioned? SPE_Sorbent->SPE_Condition SPE_Load Is the loading flow rate optimal? SPE_Condition->SPE_Load SPE_Wash Is the wash solvent too strong? SPE_Load->SPE_Wash SPE_Elute Is the elution solvent strong enough? SPE_Wash->SPE_Elute Matrix_Effects Investigate Matrix Effects SPE_Elute->Matrix_Effects LLE_pH Is the aqueous phase pH correct? LLE_Solvent->LLE_pH LLE_Phase_Ratio Is the solvent-to-sample ratio adequate? LLE_pH->LLE_Phase_Ratio LLE_Emulsion Are emulsions forming? LLE_Phase_Ratio->LLE_Emulsion LLE_Emulsion->Matrix_Effects Degradation Check for Analyte Degradation (pH, Temperature) Matrix_Effects->Degradation Adsorption Consider Adsorption to Labware Degradation->Adsorption

Caption: A logical workflow for troubleshooting low recovery of AB-CHMINACA.

References

Addressing ion suppression in LC-MS/MS analysis of AB-Chiminaca

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression during the LC-MS/MS analysis of AB-Chiminaca.

Troubleshooting Guide: Addressing Ion Suppression

Ion suppression is a common challenge in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing this compound.

Problem 1: Low or Inconsistent this compound Signal Intensity

Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3] Consider the following techniques:

    • Protein Precipitation (PPT): A rapid and simple method suitable for high-throughput screening. However, it may be less effective at removing phospholipids (B1166683) and other matrix components compared to more rigorous techniques.[4]

    • Solid-Phase Extraction (SPE): Offers a more selective cleanup by utilizing specific interactions between the analyte and the sorbent material. This can significantly reduce matrix effects.[5]

    • Liquid-Liquid Extraction (LLE): An effective technique for separating analytes from interfering substances based on their differential solubility in immiscible liquids.

  • Chromatographic Optimization: Modify the LC method to separate this compound from the interfering matrix components.

    • Gradient Modification: Adjust the mobile phase gradient to improve the resolution between this compound and co-eluting peaks.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Method of Standard Addition: This technique can be used to quantify the analyte accurately even in the presence of matrix effects by preparing calibration standards in the sample matrix.[1]

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound will co-elute and experience the same degree of ion suppression, allowing for accurate correction of the signal.

Problem 2: Poor Reproducibility and Accuracy in Quality Control (QC) Samples

Possible Cause: Variable matrix effects between different samples are leading to inconsistent results.

Solutions:

  • Implement a More Robust Sample Preparation Method: Switching from a simple method like protein precipitation to a more thorough one like SPE can minimize sample-to-sample variability in matrix composition.[4][5]

  • Matrix-Matched Calibrants and QCs: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids, proteins) reduce the ionization efficiency of your target analyte, this compound, in the mass spectrometer's ion source.[1][2] This leads to a lower signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in your quantitative results.

Q2: How can I determine if ion suppression is occurring in my method?

A2: A common method to assess ion suppression is the post-column infusion experiment.[1] In this experiment, a constant flow of this compound standard solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the baseline signal at the retention time of interfering components indicates ion suppression.

Q3: Which sample preparation method is best for minimizing ion suppression for this compound?

A3: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation is fast but may not be sufficient for complex matrices like whole blood, leading to significant matrix effects.[4][6]

  • Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components and reducing ion suppression.[5] For complex matrices, SPE is often the preferred method due to its high selectivity and efficiency.

Q4: Can changing my LC-MS/MS instrument parameters help reduce ion suppression?

A4: While optimizing instrument parameters is important for overall performance, it is generally less effective for mitigating ion suppression compared to improving sample preparation and chromatography. However, you can try the following:

  • Optimize Ion Source Parameters: Adjusting settings like spray voltage, gas flows, and temperature can sometimes improve ionization efficiency.

  • Use a More Sensitive Instrument: A more sensitive mass spectrometer may allow for the injection of smaller sample volumes, thereby reducing the amount of matrix introduced into the system.[4]

Data Presentation

The following table summarizes the reported matrix effects for synthetic cannabinoids using different sample preparation methods. While not all data is specific to this compound, it provides a general indication of the effectiveness of each technique.

Sample Preparation MethodMatrixAnalyte(s)Matrix Effect (%)Reference
Protein PrecipitationWhole Blood72 Synthetic CannabinoidsNot explicitly quantified, but acknowledged[3]
Protein PrecipitationPlasmaPeptidic DrugsGenerally higher than SPE[7]
Solid-Phase ExtractionPlasmaPeptidic DrugsGenerally lower than PPT[7]
Magnetic Solid-Phase ExtractionPlasma5F-ADB-PINACA, AB-FUBINACARecoveries of 87.6–104% suggest minimal matrix effect[8]
Liquid-Liquid ExtractionWhole BloodNot specifiedCan be effective[5]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Whole Blood

This protocol is adapted from a method for the analysis of 72 synthetic cannabinoids in whole blood.[3]

  • Sample Preparation:

    • Pipette 0.2 mL of whole blood into a 2.0 mL plastic vial.

    • Add 20 µL of an internal standard solution (e.g., JWH-018-d9 at 100 ng/mL in methanol) to a final concentration of 10 ng/mL.

    • Add 0.6 mL of ice-cold acetonitrile (B52724) dropwise while continuously vortexing the sample.

    • Vortex the sample for an additional 5 minutes.

    • Centrifuge at 13,000 rpm for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean 2 mL glass vial.

    • Evaporate the acetonitrile to dryness under a gentle stream of air at 30°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Synthetic Cannabinoids

This is a general procedure that can be optimized for this compound.

  • Sample Pre-treatment:

    • To 1 mL of plasma or urine, add an internal standard.

    • Acidify the sample with 0.1 M HCl.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Elution:

    • Elute this compound from the cartridge with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Mandatory Visualization

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Sample Biological Sample (e.g., Plasma, Blood) PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT Simple, Fast SPE Solid-Phase Extraction (e.g., C18) Sample->SPE Selective LLE Liquid-Liquid Extraction Sample->LLE Effective CleanExtract Cleaned Extract PPT->CleanExtract SPE->CleanExtract LLE->CleanExtract LC LC Separation CleanExtract->LC MS MS/MS Detection LC->MS Data Data Acquisition MS->Data IonSuppression Ion Suppression (Low Signal) Data->IonSuppression Problem OptimizePrep Optimize Sample Prep IonSuppression->OptimizePrep Solution OptimizeChromo Optimize Chromatography IonSuppression->OptimizeChromo Solution

Caption: Workflow for addressing ion suppression in LC-MS/MS analysis.

MitigationStrategies A Ion Suppression Observed B Improve Sample Preparation A->B C Optimize Chromatography A->C D Use Stable Isotope-Labeled Internal Standard A->D E Method of Standard Addition A->E

Caption: Key strategies to mitigate ion suppression.

References

Technical Support Center: Minimizing Analyte Loss of AB-CHMINACA During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the analytical quantification of AB-CHMINACA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help minimize analyte loss during sample preparation, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for AB-CHMINACA loss during sample preparation?

A1: The primary causes of AB-CHMINACA loss during sample preparation include:

  • Adsorption: AB-CHMINACA is a lipophilic compound and has a tendency to adsorb to the surfaces of common laboratory plastics, such as polypropylene (B1209903) (PP). This non-specific binding can lead to significant analyte loss.

  • Incomplete Extraction: The choice of extraction solvent and method (e.g., Liquid-Liquid Extraction - LLE, Solid-Phase Extraction - SPE) greatly influences the recovery of AB-CHMINACA from the sample matrix.

  • Degradation: Although generally stable, prolonged exposure to harsh pH conditions or high temperatures during solvent evaporation can potentially lead to the degradation of AB-CHMINACA.

  • Matrix Effects: Components of the biological matrix (e.g., lipids, proteins in blood; salts in urine) can interfere with the extraction process and the ionization of AB-CHMINACA during LC-MS/MS analysis, leading to inaccurate quantification.[1]

Q2: What type of labware is recommended for handling AB-CHMINACA samples?

A2: To minimize adsorptive losses, it is highly recommended to use silanized glass or deactivated polypropylene labware for all steps of the sample preparation process, including collection, storage, and extraction. If using standard polypropylene, pre-rinsing with the mobile phase or a solvent mixture similar to the extraction solvent can help to saturate the binding sites and reduce analyte loss.

Q3: How does pH affect the extraction efficiency of AB-CHMINACA?

A3: The pH of the sample can influence the extraction recovery of AB-CHMINACA. For instance, in urine samples, adjusting the pH can affect the stability and extraction of certain drugs.[1] While specific studies on the optimal pH for AB-CHMINACA extraction are limited, for many synthetic cannabinoids, a slightly basic pH can improve the efficiency of liquid-liquid extraction. However, it is crucial to avoid extreme pH values that could cause degradation.

Q4: Should I be concerned about the stability of AB-CHMINACA during storage?

A4: Studies on synthetic cannabinoids suggest that they are relatively stable when stored at low temperatures. For long-term storage, it is recommended to keep samples at -20°C or below. Repeated freeze-thaw cycles should be avoided as they can contribute to analyte degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of AB-CHMINACA.

Issue 1: Low Recovery of AB-CHMINACA
Potential Cause Troubleshooting Steps
Adsorption to Labware 1. Switch to silanized glass or low-binding polypropylene tubes and pipette tips.2. Pre-rinse all plasticware with the extraction solvent or a solution containing a high percentage of organic solvent.3. Minimize the surface area-to-volume ratio by using the smallest appropriate sample tubes.
Inefficient Extraction 1. Optimize Solvent Choice: For LLE, test different organic solvents (e.g., ethyl acetate (B1210297), hexane/ethyl acetate mixtures). For SPE, ensure the chosen cartridge and elution solvent are appropriate for a lipophilic compound like AB-CHMINACA. A common choice is a C18 or mixed-mode sorbent.2. Adjust pH: Experiment with slight adjustments to the sample pH before extraction to enhance partitioning into the organic phase (for LLE) or retention on the SPE sorbent.3. Increase Extraction Volume/Time: Ensure a sufficient volume of extraction solvent is used and that the vortexing or mixing time is adequate for complete extraction.
Incomplete Elution from SPE Cartridge 1. Select a Stronger Elution Solvent: If recovery is low, the elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Consider using a more polar or a mixture of solvents for elution.2. Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery.
Analyte Degradation 1. Control Temperature: During solvent evaporation steps, use a gentle stream of nitrogen and a water bath set to a low temperature (e.g., 30-40°C) to prevent thermal degradation.2. Avoid Extreme pH: Buffer the sample to a neutral or slightly basic pH to prevent acid or base-catalyzed hydrolysis.
Issue 2: High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Homogenization 1. Ensure thorough vortexing or mixing of the sample before aliquoting for extraction, especially for whole blood samples.
Variable Matrix Effects 1. Use an Internal Standard: A stable isotope-labeled internal standard for AB-CHMINACA is crucial to compensate for variations in extraction efficiency and matrix effects.2. Improve Sample Cleanup: If matrix effects are significant, consider a more rigorous cleanup step, such as using a different SPE sorbent or performing a two-step extraction (LLE followed by SPE).3. Dilute the Sample: Diluting the sample with the initial mobile phase can sometimes reduce matrix effects, but this may compromise the limit of detection.
Inconsistent Evaporation to Dryness 1. Ensure all samples are evaporated to the same level of dryness. Over-drying can sometimes make the analyte difficult to reconstitute.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical recovery rates for synthetic cannabinoids using different sample preparation techniques. Note that specific recovery for AB-CHMINACA may vary depending on the exact protocol and matrix.

Extraction Method Matrix Analyte Reported Recovery (%) Reference
Solid-Phase Extraction (SPE)Urine11 Synthetic Cannabinoids69.90 - 118.39[2]
Supported Liquid Extraction (SLE)Whole Blood12 Synthetic Cannabinoids> 60[3]
QuEChERSUrineAB-CHMINACA MetabolitesNot specified, but successful quantification[4][5]
Liquid-Liquid Extraction (LLE)UrineAB-CHMINACANot specified, but successful quantification[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of AB-CHMINACA from Whole Blood

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

Materials:

  • Whole blood sample

  • Internal Standard (IS) solution (e.g., AB-CHMINACA-d4)

  • Phosphate (B84403) buffer (pH 7.4)

  • Methanol (B129727)

  • Acetonitrile

  • Elution solvent (e.g., 95:5 Dichloromethane:Isopropanol)

  • SPE cartridges (C18 or mixed-mode)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood in a glass tube, add the internal standard. Add 2 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

  • Drying: Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.

  • Elution: Elute the analyte with 3 mL of the elution solvent into a clean glass tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of AB-CHMINACA from Urine

This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., AB-CHMINACA-d4)

  • Buffer (e.g., Borate (B1201080) buffer, pH 9)

  • Extraction solvent (e.g., Hexane:Ethyl Acetate, 9:1 v/v)

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Pre-treatment: To 2 mL of urine in a glass tube, add the internal standard. Add 1 mL of borate buffer (pH 9) and vortex for 30 seconds.

  • Extraction: Add 5 mL of the extraction solvent. Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the general workflows for sample preparation and troubleshooting.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Blood/Urine) Pretreatment Pre-treatment (add IS, buffer) Sample->Pretreatment Extraction Extraction (SPE or LLE) Pretreatment->Extraction Cleanup Wash/Cleanup Extraction->Cleanup Elution Elution Cleanup->Elution Evap_Recon Evaporation & Reconstitution Elution->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: General experimental workflow for AB-CHMINACA quantification.

troubleshooting_workflow Start Low Analyte Recovery Check_Adsorption Investigate Adsorption Start->Check_Adsorption Check_Extraction Evaluate Extraction Efficiency Start->Check_Extraction Check_Degradation Assess Analyte Stability Start->Check_Degradation Sol_Adsorption Use Low-Binding Labware Pre-rinse Plasticware Check_Adsorption->Sol_Adsorption Sol_Extraction Optimize Solvent/pH Increase Extraction Volume/Time Check_Extraction->Sol_Extraction Sol_Degradation Control Temperature Avoid Extreme pH Check_Degradation->Sol_Degradation End Improved Recovery Sol_Adsorption->End Sol_Extraction->End Sol_Degradation->End

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of AB-Chiminaca

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level AB-Chiminaca detection.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental detection of this compound.

Question: Why am I seeing low or no signal for this compound in my biological samples, especially urine?

Answer: This is a common issue primarily due to the rapid and extensive metabolism of this compound in the body. The parent compound is often present at very low to undetectable concentrations in urine and even blood.[1][2][3] To overcome this, it is crucial to target the major metabolites of this compound for detection.

  • Recommended Action: Shift your analytical focus from the parent this compound to its primary metabolites. Key metabolites to target in urine include hydroxylated and carboxylated forms.[1][2] For instance, mono-hydroxylated and carboxylated metabolites are often found at higher concentrations and have longer detection windows.[2] In-vitro studies using human liver microsomes have identified several major metabolites that can serve as reliable biomarkers.[2]

Question: My immunoassay screening for this compound is yielding negative results, but I suspect a positive sample. What could be the reason?

Answer: Immunoassays for synthetic cannabinoids can suffer from a lack of specificity and may not detect newer compounds or their metabolites effectively.[3][4] The rapid emergence of new synthetic cannabinoids like this compound often outpaces the development of specific antibodies for immunoassays.[3][4]

  • Recommended Action:

    • Confirmation with Mass Spectrometry: Always confirm negative immunoassay results with a more sensitive and specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) if a positive case is suspected.[3]

    • Broad-Spectrum Antibodies: When using immunoassays, opt for those with monoclonal antibodies that have broad cross-reactivity to a range of synthetic cannabinoids and their metabolites.[5]

    • Alternative Screening: Consider alternative rapid screening techniques like fluorescence spectral fingerprinting, which has shown promise in detecting a range of synthetic compounds with minimal sample processing.[6]

Question: I am experiencing significant matrix effects, leading to ion suppression/enhancement in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects are a significant challenge in the analysis of biological samples and can severely impact the accuracy and sensitivity of your results.[3]

  • Recommended Action:

    • Effective Sample Preparation: Implement robust sample preparation techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove interfering components from the matrix.[3]

    • Chromatographic Separation: Optimize your chromatographic method to ensure adequate separation of this compound and its metabolites from matrix components.

    • Internal Standards: Use isotopically labeled internal standards to compensate for matrix effects and variations in extraction recovery and instrument response.

    • Dilution: If matrix effects are still prominent, consider diluting the sample, although this may impact the limit of detection.

Question: The stability of this compound seems to be an issue in my stored samples. What are the best practices for sample storage?

Answer: The stability of synthetic cannabinoids in biological matrices can be influenced by storage conditions.[7][8][9][10]

  • Recommended Action:

    • Blood Samples: For whole blood, it is highly recommended to store samples frozen (-20°C) to ensure the stability of this compound and related compounds over time.[9][10] Studies have shown significant degradation of some synthetic cannabinoids at ambient and refrigerated temperatures.[9][10]

    • Urine Samples: While specific long-term stability data for this compound in urine is varied, general best practice is to freeze samples if analysis is not performed promptly.

Frequently Asked Questions (FAQs)

What is the most sensitive method for detecting low levels of this compound?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and sensitive method for the selective identification and quantification of this compound and its metabolites in biological matrices.[3][11] High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) systems, also offers high sensitivity and the advantage of non-targeted screening, which can help in identifying novel metabolites.[3][11]

Which biological matrix is best for detecting this compound?

The choice of biological matrix depends on the desired detection window and the specific application.[3][11]

  • Urine: Best for detecting recent use due to the presence of metabolites at higher concentrations than the parent drug.[1][2][3][11] However, the parent compound is often undetectable.[1]

  • Blood/Oral Fluid: Suitable for detecting very recent use and can contain both the parent compound and its metabolites, though often at low concentrations.[3][11][12]

  • Hair: Ideal for detecting chronic or past exposure due to a longer detection window (months to years).[3][11][13][14] Both the parent drug and its metabolites can be detected.[13][14]

What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?

The LOD and LOQ for this compound can vary significantly depending on the analytical method, the biological matrix, and the specific metabolite being targeted.

MatrixAnalyteMethodLODLOQ
Hair This compound & MetabolitesLC-MS/MS0.5 - 10 pg/mg2 - 50 pg/mg
Urine This compoundLC-MS/MS-0.1 ng/mL
Urine This compound Metabolite M4LC-MS/MS-0.5 ng/mL
Blood This compoundHPLC-ESI-MS-MS-0.5 ng/mL

(Data compiled from multiple sources)[7][13][14][15][16]

Is it necessary to analyze for metabolites of this compound?

Yes, it is highly recommended. Due to its rapid metabolism, detecting the metabolites of this compound is often the only way to confirm exposure, particularly in urine samples.[1][2] Focusing on metabolites significantly increases the detection window and the reliability of the results.[1][2]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound and its Metabolites in Whole Blood

This protocol is a generalized procedure based on common practices in forensic toxicology.

  • Sample Preparation (Protein Precipitation):

    • To 0.2 mL of whole blood, add 20 µL of an internal standard solution (e.g., JWH-018-d9 at 100 ng/mL in methanol).

    • Add 0.6 mL of ice-cold acetonitrile (B52724) dropwise while vortexing to precipitate proteins.[17]

    • Vortex for 5 minutes, then centrifuge at 13,000 rpm for 5 minutes.[17]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 30-40°C.[17]

    • Reconstitute the residue in 100 µL of the initial mobile phase.[17]

  • LC-MS/MS Conditions:

    • Column: A C18 analytical column is commonly used.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[17]

    • Flow Rate: A gradient flow rate, for example, starting at 0.5 mL/min and increasing to 0.8 mL/min.[17]

    • Injection Volume: 10 µL.[17]

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Detection is performed using dynamic Multiple Reaction Monitoring (MRM).[17] Monitor at least two to three product ions for each analyte for confident identification.[17]

Protocol 2: Analysis of this compound and its Metabolites in Hair

  • Sample Decontamination and Extraction:

    • Wash hair samples sequentially with dichloromethane (B109758) and methanol (B129727) to remove external contamination.

    • Dry the hair and pulverize it.

    • Incubate a 20 mg aliquot of pulverized hair in a methanol-based extraction solvent overnight at 40°C.

    • Centrifuge the sample and transfer the supernatant.

  • Sample Clean-up and Analysis:

    • Evaporate the methanol extract to dryness.[14]

    • Reconstitute the residue in a suitable solvent mixture.[14]

    • Filter the sample before injection into the LC-MS/MS system.[14]

    • LC-MS/MS analysis is performed using electrospray ionization in positive ion mode.[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (Blood/Urine/Hair) extraction Extraction (LLE/SPE/Precipitation) start->extraction cleanup Clean-up & Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_workflow start Low or No Analyte Signal check_metabolites Are you targeting metabolites? start->check_metabolites target_metabolites Action: Target major hydroxylated/carboxylated metabolites check_metabolites->target_metabolites No check_sample_prep Is sample prep adequate? check_metabolites->check_sample_prep Yes final_assessment Re-analyze Sample target_metabolites->final_assessment optimize_spe_lle Action: Optimize SPE/LLE and use internal standards check_sample_prep->optimize_spe_lle No check_instrument Is instrument sensitivity sufficient? check_sample_prep->check_instrument Yes optimize_spe_lle->final_assessment instrument_maintenance Action: Perform instrument maintenance and calibration check_instrument->instrument_maintenance No check_instrument->final_assessment Yes instrument_maintenance->final_assessment

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Resolving Isomeric Metabolites of AB-CHMINACA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of isomeric metabolites of AB-CHMINACA.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of AB-CHMINACA and which isomers are commonly formed?

A1: AB-CHMINACA undergoes extensive phase I metabolism, primarily through oxidation. The most common metabolic reactions are:

  • Hydroxylation: This occurs on both the cyclohexyl ring and the N-pentyl chain, leading to the formation of various mono- and di-hydroxylated isomers.

  • Carboxylation: The terminal amide group can be hydrolyzed to a carboxylic acid.

These reactions result in a complex mixture of structural isomers that can be challenging to separate and identify. Additionally, regioisomers of AB-CHMINACA, such as the 2-alkyl-2H-indazole isomer, can be present as manufacturing impurities, further complicating analysis.

Q2: Which analytical techniques are most suitable for resolving AB-CHMINACA's isomeric metabolites?

A2: The most commonly employed and effective techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS is highly sensitive and selective, making it ideal for detecting and quantifying metabolites in complex biological matrices like urine, blood, and hair.[1][2][3] It allows for the separation of isomers with different polarities based on their retention time and differentiation based on their specific fragmentation patterns (MRM transitions).

  • GC-MS is also a powerful tool, particularly for identifying regioisomers based on their distinct fragmentation patterns upon electron ionization.[4] However, derivatization is often required for the analysis of polar metabolites.

Q3: Where can I find reference standards for the isomeric metabolites of AB-CHMINACA?

A3: Several commercial suppliers specialize in forensic and toxicological reference materials. It is recommended to search the online catalogs of chemical suppliers that provide certified reference materials for synthetic cannabinoids and their metabolites.

Troubleshooting Guides

Issue 1: Co-elution of Isomeric Metabolites in LC-MS Analysis

Symptoms:

  • Broad or asymmetric chromatographic peaks.

  • Inconsistent ion ratios for quantifier and qualifier transitions across a single peak.

  • Inability to baseline-separate known isomeric standards.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Separation 1. Optimize the Gradient: A shallower gradient with a slower increase in the organic mobile phase percentage can improve the resolution of closely eluting isomers. 2. Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or vice versa, can alter the selectivity of the separation. 3. Modify the Mobile Phase pH: Adjusting the pH with additives like formic acid or ammonium (B1175870) formate (B1220265) can change the ionization state of the metabolites and improve separation. 4. Use a Different Stationary Phase: Consider a column with a different chemistry, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, which can offer different selectivity for aromatic and polar compounds.
Inappropriate Column Dimensions or Flow Rate 1. Increase Column Length or Decrease Particle Size: A longer column or a column with smaller particles will provide higher theoretical plates and better resolution, albeit with increased backpressure and run time. 2. Decrease the Flow Rate: Reducing the flow rate can enhance separation efficiency.
Issue 2: Ion Suppression or Enhancement in LC-MS Analysis

Symptoms:

  • Low signal intensity for the target analytes.

  • Poor reproducibility of peak areas between injections.

  • Significant difference in response between standards in neat solvent and matrix-matched standards.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects 1. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[2] 2. Dilute the Sample: A simple dilution of the sample can reduce the concentration of matrix components, thereby minimizing ion suppression. 3. Use a Diverter Valve: Program a diverter valve to direct the flow to waste during the elution of highly interfering components (e.g., salts at the beginning of the run) and only introduce the eluent containing the analytes of interest into the mass spectrometer.
Co-elution with an Interfering Compound 1. Optimize Chromatography: As with co-elution of isomers, adjust the gradient, mobile phase, or stationary phase to separate the analyte from the interfering compound.
Use of an Appropriate Internal Standard 1. Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar ion suppression or enhancement, allowing for accurate quantification.
Issue 3: Difficulty in Differentiating Regioisomers by Mass Spectrometry

Symptoms:

  • Identical precursor and product ions for two or more peaks with different retention times.

  • Inability to distinguish between the 1-alkyl-1H-indazole (parent) and 2-alkyl-2H-indazole (impurity) isomers of AB-CHMINACA.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Similar Fragmentation Patterns in LC-MS/MS 1. Optimize Collision Energy: Systematically vary the collision energy to induce different fragmentation pathways that may yield unique product ions for each isomer. 2. Analyze Higher-Order Product Ions (MS³): If using an ion trap mass spectrometer, fragmentation of a primary product ion may reveal unique MS³ fragments for each isomer.
Insufficient Fragmentation Information from a Single Technique 1. Utilize GC-MS with Electron Ionization (EI): GC-EI-MS often produces more extensive fragmentation than electrospray ionization (ESI) in LC-MS. The resulting mass spectra can have characteristic fragment ions that allow for the clear differentiation of regioisomers.[4]

Quantitative Data

Table 1: LC-MS/MS MRM Transitions for Selected AB-CHMINACA Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
AB-CHMINACA357.2256.1145.1
Hydroxylated AB-CHMINACA (on cyclohexyl)373.2256.1145.1
Carboxylated AB-CHMINACA358.2215.1145.1

Note: These are example transitions and should be optimized for the specific instrument being used.

Table 2: Common GC-MS Fragment Ions for AB-CHMINACA and its Metabolites

CompoundKey Fragment Ion (m/z)Description
AB-CHMINACA145Indazole-3-carboxamide moiety
229[M - cyclohexylmethyl - H]⁺
83Cyclohexylmethyl cation
Hydroxylated AB-CHMINACA (on cyclohexyl)99Hydroxylated cyclohexylmethyl fragment

Experimental Protocols

Protocol 1: Sample Preparation of Urine for LC-MS/MS Analysis

This protocol describes a general procedure for the extraction of AB-CHMINACA and its metabolites from urine, including an enzymatic hydrolysis step to cleave glucuronide conjugates.

Materials:

  • Urine sample

  • β-glucuronidase (from E. coli or other suitable source)

  • Phosphate (B84403) buffer (pH 6.8)

  • Internal standard solution (e.g., AB-CHMINACA-d4)

  • Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Methanol

  • Elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol)

  • Centrifuge

  • Evaporator

Procedure:

  • To 1 mL of urine, add 50 µL of the internal standard solution.

  • Add 500 µL of phosphate buffer (pH 6.8).

  • Add 20 µL of β-glucuronidase solution.

  • Incubate the mixture at 37°C for 2 hours to allow for enzymatic hydrolysis.

  • After incubation, centrifuge the sample at 4000 rpm for 10 minutes.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of ACN.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the instrument manufacturer's recommendations.

  • MRM Transitions: Use optimized precursor and product ions for each target analyte (see Table 1 for examples).

Visualizations

metabolic_pathway AB_Chiminaca AB-CHMINACA Hydroxylated Hydroxylated Metabolites (Isomers) AB_Chiminaca->Hydroxylated CYP450 (Oxidation) Carboxylated Carboxylated Metabolite AB_Chiminaca->Carboxylated Amidase (Hydrolysis) DiHydroxylated Di-hydroxylated Metabolites (Isomers) Hydroxylated->DiHydroxylated CYP450 (Oxidation) Glucuronidated Glucuronidated Conjugates Hydroxylated->Glucuronidated UGT (Glucuronidation) Carboxylated->Glucuronidated UGT (Glucuronidation)

Caption: Metabolic pathway of AB-CHMINACA.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Identification Isomer Identification Data_Processing->Identification

Caption: Experimental workflow for metabolite analysis.

References

Best internal standards for AB-Chiminaca quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quantification of AB-CHMINACA. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for AB-CHMINACA quantification?

A1: The most highly recommended internal standard for the quantification of AB-CHMINACA is its stable isotope-labeled (SIL) analog, AB-CHMINACA-d4 . Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis because their chemical and physical properties are nearly identical to the analyte. This ensures they behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and improving accuracy and precision.[1][2]

Q2: Can I use a non-deuterated internal standard for AB-CHMINACA quantification?

A2: While deuterated standards are ideal, non-deuterated compounds, or analog internal standards, can be a more cost-effective alternative for some methods, particularly those based on gas chromatography (GC). However, they must be carefully selected and validated to ensure they do not co-elute with other sample components and are absent in the matrix being analyzed. For liquid chromatography-mass spectrometry (LC-MS/MS) analysis, deuterated standards are strongly preferred to compensate for matrix effects that can significantly impact ionization efficiency.[1]

Q3: Why are deuterated internal standards superior to analog internal standards?

A3: Deuterated internal standards offer superior performance for several reasons:

  • Similar Physicochemical Properties: They behave almost identically to the analyte during extraction, chromatography, and ionization.

  • Co-elution: They typically co-elute with the analyte, allowing for the most accurate correction of matrix effects at the exact point of elution.

  • Reduced Variability: They effectively compensate for variations in sample preparation, injection volume, and instrument response, leading to higher precision and accuracy.

Q4: What are the primary challenges in quantifying AB-CHMINACA in biological samples?

A4: The main challenges include:

  • Matrix Effects: Biological matrices like blood and urine are complex and contain endogenous substances that can interfere with the ionization of AB-CHMINACA in the mass spectrometer, leading to ion suppression or enhancement and inaccurate results.[3]

  • Rapid Metabolism: AB-CHMINACA is extensively metabolized in the body. Therefore, it is often necessary to quantify its metabolites in addition to the parent compound, especially in urine samples where the parent drug may be present at very low or undetectable concentrations.[3][4]

  • Low Concentrations: In biological samples, AB-CHMINACA and its metabolites can be present at very low concentrations (ng/mL or pg/mL), requiring highly sensitive analytical methods.

Performance of Internal Standards

The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative analysis. The following table summarizes the typical performance improvement observed when using a deuterated internal standard compared to an analysis without one in a complex matrix.

Performance MetricWithout Internal StandardWith Deuterated Internal Standard
Accuracy (% Deviation) Can exceed 60%Typically within 25%
Precision (% RSD) Can be over 50%Typically below 20%

Data compiled from studies on analogous compounds in complex matrices, demonstrating the value of deuterated internal standards.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of AB-CHMINACA.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) - Secondary interactions with the column stationary phase.- Column contamination or aging.- High sample load (injection volume or concentration).- Inappropriate mobile phase pH.- Optimize mobile phase additives (e.g., formic acid) to improve peak shape.- Flush the column or use a guard column. If the problem persists, replace the column.- Reduce the injection volume or dilute the sample.- Ensure the mobile phase pH is compatible with the analyte and column chemistry.
Ion Suppression or Enhancement (Matrix Effects) - Co-eluting matrix components interfering with ionization.- Use a deuterated internal standard (AB-CHMINACA-d4). - Improve sample preparation to remove interfering substances (e.g., use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)).- Optimize chromatographic separation to resolve AB-CHMINACA from interfering peaks.- Dilute the sample to reduce the concentration of matrix components.
Retention Time Shifts - Changes in mobile phase composition.- Column degradation.- Fluctuations in column temperature.- System leaks.- Prepare fresh mobile phase and ensure proper mixing.- Replace the column if it's old or has been subjected to harsh conditions.- Use a column oven to maintain a stable temperature.- Check for and repair any leaks in the LC system.
Low Signal Intensity/Poor Sensitivity - Inefficient ionization.- Poor sample recovery during extraction.- Contamination of the ion source.- Incorrect mass spectrometer settings.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).- Validate and optimize the sample preparation method to ensure high recovery.- Clean the ion source according to the manufacturer's instructions.- Ensure the correct precursor and product ion transitions are being monitored.
High Background Noise - Contaminated mobile phase or solvents.- Carryover from previous injections.- Contaminated LC system or mass spectrometer.- Use high-purity LC-MS grade solvents and reagents.- Implement a robust wash method for the autosampler injection needle and port.- Flush the entire LC system and clean the mass spectrometer ion source.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix and the required level of cleanliness.

a) Protein Precipitation (for Blood/Plasma/Serum)

This is a quick and simple method for removing proteins from the sample.

  • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., AB-CHMINACA-d4 at a final concentration of 10 ng/mL).

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol (B129727):water with 0.1% formic acid) for LC-MS/MS analysis.

b) Solid Phase Extraction (SPE) (for Urine)

SPE provides a cleaner extract compared to protein precipitation and is effective for more complex matrices.

  • To 1 mL of urine, add the internal standard (e.g., AB-CHMINACA-d4).

  • If analyzing for metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase) prior to extraction.

  • Condition a mixed-mode or polymeric SPE cartridge according to the manufacturer's instructions.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of AB-CHMINACA. Method optimization is recommended for specific instrumentation and applications.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM). Optimized precursor and product ion transitions for AB-CHMINACA and AB-CHMINACA-d4 should be used.

Visualizations

Experimental Workflow for AB-CHMINACA Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) Add_IS Add Internal Standard (AB-CHMINACA-d4) Sample->Add_IS Extraction Extraction (Protein Precipitation, SPE, or LLE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_MSMS LC-MS/MS Analysis Evap_Recon->LC_MSMS Integration Peak Integration LC_MSMS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A typical workflow for the quantification of AB-CHMINACA.

AB-CHMINACA Signaling Pathway via CB1/CB2 Receptors

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling AB_CHMINACA AB-CHMINACA CB1_CB2 CB1/CB2 Receptors AB_CHMINACA->CB1_CB2 Binds to G_protein G-protein Activation (Gi/o) CB1_CB2->G_protein Beta_Arrestin β-Arrestin Recruitment CB1_CB2->Beta_Arrestin AC Inhibition of Adenylyl Cyclase (AC) G_protein->AC cAMP Decrease in cAMP AC->cAMP Cellular_Response Cellular Response (e.g., altered gene expression, neurotransmitter release) cAMP->Cellular_Response MAPK MAPK Pathway Activation (e.g., ERK) Beta_Arrestin->MAPK MAPK->Cellular_Response

Caption: Simplified signaling pathway of AB-CHMINACA.

References

Optimizing injection volume for AB-Chiminaca analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of AB-Chiminaca. The following sections offer insights into optimizing analytical methods, with a particular focus on injection volume to ensure accurate and reliable results.

Troubleshooting Guide: Optimizing Injection Volume

Optimizing the injection volume is a critical step in developing a robust LC-MS/MS method for this compound analysis. An inappropriate injection volume can lead to a variety of issues, including poor peak shape, reduced sensitivity, and inaccurate quantification. This guide addresses common problems and provides systematic solutions.

Q1: I'm observing peak fronting for my this compound peak. What is the likely cause and how can I fix it?

A1: Peak fronting is often a classic sign of volume overload or solvent mismatch , where the sample solvent is significantly stronger than the initial mobile phase. When too large a volume of a strong solvent is injected, the analyte band spreads down the column before the separation process begins, resulting in a fronting peak.

Troubleshooting Steps:

  • Reduce Injection Volume: Systematically decrease the injection volume. A good starting point is to ensure the injection volume is between 1-5% of the total column volume. If reducing the volume improves the peak shape, you have likely identified the issue.

  • Match Sample Solvent to Initial Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase of your gradient. If your sample is dissolved in a stronger solvent (e.g., high percentage of organic solvent), this can cause peak distortion. Reconstitute your sample in a solvent that is as weak as or weaker than the initial mobile phase.

  • Dilute the Sample: If reducing the injection volume compromises sensitivity, consider diluting the sample in a weaker solvent. This allows for a larger injection volume without causing overload.

Q2: My this compound peak is broad and shows significant tailing. What should I investigate?

A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload (mass overload), and extra-column dead volume.

Troubleshooting Steps:

  • Assess for Mass Overload: Similar to volume overload, injecting too much analyte mass can saturate the stationary phase, leading to tailing peaks. To check for this, dilute your sample and inject a smaller mass onto the column. If the peak shape improves, mass overload is the likely culprit.

  • Check for Secondary Interactions: this compound, being a synthetic cannabinoid, can have secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to ~2-3 with formic acid) can suppress silanol activity.

    • Use of an End-Capped Column: Employing a highly deactivated or end-capped column can minimize these secondary interactions.

  • Minimize Extra-Column Volume: Ensure all fittings and tubing between the injector, column, and detector are properly connected and have minimal length and internal diameter. Dead volume in the system can lead to peak broadening and tailing.

Q3: I'm losing sensitivity when I reduce my injection volume to improve peak shape. How can I maintain good sensitivity?

A3: Balancing peak shape and sensitivity is a common challenge. Here are some strategies to improve sensitivity when using smaller injection volumes:

  • Sample Concentration: If possible, concentrate your sample during the sample preparation step. This will allow you to inject a smaller volume while still delivering a sufficient mass of analyte to the detector.

  • Optimize MS/MS Parameters: Ensure your mass spectrometer is tuned and optimized for this compound. This includes optimizing the precursor and product ions, collision energy, and other source parameters.

  • Improve Sample Clean-up: A cleaner sample will result in less matrix suppression and a better signal-to-noise ratio. Consider using more effective sample preparation techniques like solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is a typical injection volume for this compound analysis by LC-MS/MS?

A1: Typical injection volumes for this compound analysis in published methods range from 2 µL to 10 µL.[1][2][3] The optimal volume is highly dependent on the column dimensions, sample concentration, and the sensitivity of the mass spectrometer. It is always recommended to perform an injection volume optimization study for your specific method.

Q2: What is the best solvent to dissolve my this compound standards and samples in?

A2: For reversed-phase chromatography, it is best to dissolve your standards and prepared samples in a solvent that is of equal or weaker strength than your initial mobile phase. For this compound, which is a relatively nonpolar compound, a mixture of methanol (B129727) or acetonitrile (B52724) and water is commonly used. To avoid peak shape issues, the percentage of organic solvent in your sample diluent should not be significantly higher than the starting percentage in your chromatographic gradient.

Q3: Can I inject a larger volume if my sample is very dilute?

A3: Yes, a larger injection volume can be used for dilute samples to increase the on-column mass and improve sensitivity. However, you must ensure that the injection solvent is weaker than the mobile phase to allow for "on-column focusing." Injecting a large volume of a weak solvent can result in a sharp, narrow peak at the start of the chromatogram.

Data Presentation

The following table summarizes typical LC-MS/MS parameters from validated methods for the analysis of this compound and other synthetic cannabinoids. This data can serve as a starting point for method development and optimization.

ParameterMethod 1Method 2Method 3
Analyte(s) 182 NPS including this compound43 Synthetic Cannabinoids including this compoundThis compound and metabolites
Matrix Whole BloodSerumHair
Column Acquity UPLC HSS C18 (1.8 µm, 2.1 x 150 mm)Accucore C18 (2.6 µm, 2.1 x 100 mm)UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)
Injection Volume 10 µL5.0 µLNot specified
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate with 0.005% Formic Acid in Water20 mM Ammonium Acetate, 0.1% Formic Acid in 95:5 Water:Acetonitrile
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate with 0.005% Formic Acid in MethanolAcetonitrile
Flow Rate Not specified0.500 mL/minNot specified
Column Temp. Not specified50.0°CNot specified
Reference [1][2][4]

Experimental Protocols

Detailed Protocol for this compound Quantification in Whole Blood by LC-MS/MS

This protocol is a representative example based on established methods and should be validated for your specific laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 500 µL of whole blood, add 10 µL of an internal standard working solution (e.g., this compound-d4).

  • Add 1.5 mL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3,000 rpm for 15 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 150 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • LC System: A validated UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS C18, 1.8 µm, 2.1 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Establish a suitable gradient to separate this compound from matrix components and any metabolites of interest.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.

  • Injection Volume: Start with a 5 µL injection and optimize based on peak shape and sensitivity.

  • Column Temperature: Maintain the column at a constant temperature, typically around 40°C.

  • MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.

  • MRM Transitions: Optimize the precursor and product ions for this compound and the internal standard.

Mandatory Visualization

This compound Analysis Workflow

AB_Chiminaca_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Whole Blood Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Initial Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: A typical workflow for the analysis of this compound in biological samples.

This compound Signaling Pathway

This compound is a potent agonist of the cannabinoid receptors CB1 and CB2. The diagram below illustrates the primary signaling cascade initiated by the activation of the CB1 receptor.

AB_Chiminaca_Signaling_Pathway AB_Chiminaca This compound CB1_Receptor CB1 Receptor AB_Chiminaca->CB1_Receptor binds & activates Gi_Protein Gi Protein CB1_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits MAPK_Pathway MAPK Pathway Gi_Protein->MAPK_Pathway activates Ion_Channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) Gi_Protein->Ion_Channels modulates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response MAPK_Pathway->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified signaling pathway of the CB1 receptor activated by this compound.

References

Troubleshooting AB-Chiminaca adduct formation in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AB-CHMINACA analysis via mass spectrometry. The following information is designed to help you overcome common challenges related to adduct formation and other experimental issues.

Troubleshooting Guide: AB-CHMINACA Adduct Formation

Unwanted adduct formation can complicate mass spectra, reduce sensitivity for the primary analyte, and lead to misinterpretation of results. This guide provides a systematic approach to troubleshooting common issues with AB-CHMINACA adduct formation in electrospray ionization mass spectrometry (ESI-MS).

Q1: I am observing multiple unexpected peaks in my mass spectrum for AB-CHMINACA, suggesting adduct formation. How can I identify the common adducts?

When analyzing AB-CHMINACA using ESI-MS in positive ion mode, you may observe several common adducts in addition to the protonated molecule ([M+H]⁺). The formation of these adducts is a frequent phenomenon in ESI and can be influenced by various factors in your experimental setup.[1][2][3]

Common Adducts of AB-CHMINACA (Molecular Weight: 356.49 g/mol )

Adduct IonFormulaMass-to-Charge Ratio (m/z)Common Sources
Protonated Molecule[M+H]⁺357.5Acidic mobile phase
Sodium Adduct[M+Na]⁺379.5Glassware, mobile phase contaminants, sample matrix
Ammonium (B1175870) Adduct[M+NH₄]⁺374.5Ammonium-based mobile phase additives (e.g., ammonium formate (B1220265), ammonium acetate)
Potassium Adduct[M+K]⁺395.6Glassware, mobile phase contaminants, sample matrix

To identify these adducts, calculate the mass difference between your observed peaks and the expected mass of the protonated molecule.

Q2: What are the primary causes of excessive sodium and potassium adduct formation in my AB-CHMINACA analysis?

Excessive formation of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts can significantly suppress the signal of the desired protonated molecule ([M+H]⁺). The primary sources of these alkali metal ions are often environmental and procedural.

Potential Causes & Solutions:

  • Contaminated Glassware: Sodium and potassium ions can leach from glass vials and containers.

    • Solution: Use polypropylene (B1209903) vials instead of glass. If glass is necessary, use high-quality, low-sodium glass and rinse thoroughly with high-purity solvent before use.

  • Impure Solvents and Reagents: Mobile phase components, including water and organic solvents, as well as additives, can be a source of alkali metal contamination.

    • Solution: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases regularly.

  • Sample Matrix: Biological samples (e.g., urine, plasma) naturally contain sodium and potassium salts.

    • Solution: Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove matrix components.[4][5]

  • Cross-Contamination: Contamination from other experiments or shared laboratory equipment.

    • Solution: Ensure dedicated glassware and equipment for trace analysis.

Q3: I am intentionally using an ammonium-based buffer, but the ammonium adduct ([M+NH₄]⁺) is weak or inconsistent. What should I check?

While ammonium adducts can be useful for ionization, their formation efficiency can be influenced by several factors.

Troubleshooting Steps:

  • Mobile Phase pH: The pH of your mobile phase can affect the availability of ammonium ions and the protonation of your analyte.

    • Solution: Optimize the concentration of your ammonium additive (e.g., ammonium formate or acetate). A typical starting concentration is 5-10 mM.[1]

  • Ion Source Conditions: The settings of your ESI source play a critical role in adduct formation.

    • Solution: Optimize ion source parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature to favor the formation of the desired adduct.[6][7]

  • Analyte Concentration: The concentration of AB-CHMINACA can influence the equilibrium between different adduct species.

    • Solution: Ensure your sample concentration is within the linear range of the instrument.

Troubleshooting Workflow for Adduct Formation

The following diagram illustrates a logical workflow for troubleshooting adduct formation issues during AB-CHMINACA analysis.

G start Start: Unexpected Adducts Observed identify_adducts Identify Adducts (Calculate Mass Differences) start->identify_adducts is_na_k Dominant [M+Na]⁺ or [M+K]⁺? identify_adducts->is_na_k is_nh4 Weak/Inconsistent [M+NH₄]⁺? identify_adducts->is_nh4 is_na_k->is_nh4 No check_glassware Use Polypropylene Vials Rinse Glassware is_na_k->check_glassware Yes optimize_ph Adjust Mobile Phase Ammonium Concentration is_nh4->optimize_ph Yes end End: Adduct Formation Controlled is_nh4->end No check_solvents Use High-Purity LC-MS Grade Solvents check_glassware->check_solvents check_sample_prep Optimize SPE/LLE for Matrix Removal check_solvents->check_sample_prep check_sample_prep->end optimize_source Optimize Ion Source Parameters (Voltage, Gas, Temp) optimize_ph->optimize_source optimize_source->end

Caption: Troubleshooting workflow for identifying and mitigating adduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the general workflow for analyzing AB-CHMINACA in biological samples using LC-MS/MS?

The analysis of AB-CHMINACA in matrices like urine or hair typically involves sample preparation, chromatographic separation, and mass spectrometric detection.[4][8]

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection extraction Extraction (LLE/SPE) concentration Evaporation & Reconstitution extraction->concentration injection Sample Injection concentration->injection column Chromatographic Column injection->column gradient Gradient Elution column->gradient ionization Electrospray Ionization (ESI) gradient->ionization ms1 Precursor Ion Selection (Q1) ionization->ms1 fragmentation Collision-Induced Dissociation (Q2) ms1->fragmentation ms2 Product Ion Scan (Q3) fragmentation->ms2

Caption: General experimental workflow for LC-MS/MS analysis of AB-CHMINACA.

Q2: I am experiencing low signal intensity or complete signal loss for AB-CHMINACA. What could be the cause?

Low signal intensity, often referred to as ion suppression, is a common issue in LC-MS, especially with complex biological matrices.[5][9][10]

Potential Causes and Solutions:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix can compete with AB-CHMINACA for ionization, reducing its signal.

    • Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE).[4] Modify the chromatographic method to separate AB-CHMINACA from the interfering matrix components.

  • Poor Ionization Efficiency: The mobile phase composition and ion source settings may not be optimal for AB-CHMINACA.

    • Solution: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to enhance protonation. Tune the ion source parameters (e.g., capillary voltage, source temperature) using an AB-CHMINACA standard.

  • Analyte Degradation: AB-CHMINACA may be unstable under certain storage or experimental conditions.

    • Solution: Prepare fresh samples and standards. Avoid repeated freeze-thaw cycles. Ensure the pH of all solutions is appropriate for the stability of the analyte.[11]

  • Instrument Contamination: A dirty ion source or mass spectrometer can lead to poor sensitivity.

    • Solution: Perform routine cleaning and maintenance of the ion source and mass spectrometer as per the manufacturer's guidelines.[7]

Q3: What is the expected fragmentation pattern for AB-CHMINACA in positive ion mode MS/MS?

Understanding the fragmentation pattern of AB-CHMINACA is crucial for developing selective and sensitive multiple reaction monitoring (MRM) methods. The fragmentation typically occurs at the amide linkages.[12][13]

Key Fragment Ions of AB-CHMINACA ([M+H]⁺ = m/z 357.4)

Precursor Ion (m/z)Product Ion (m/z)Corresponding Neutral Loss/Fragment Structure
357.4312.2Loss of the valine amide group
357.4257.0Cleavage of the carboxamide bond
357.4145.0Indazole-3-carboxamide fragment

These transitions can be used to create a highly specific MRM method for the quantification of AB-CHMINACA.

Q4: What is the mechanism of action of AB-CHMINACA that is relevant to its analysis in biological systems?

AB-CHMINACA is a potent synthetic cannabinoid receptor agonist, primarily acting on the CB1 and CB2 receptors.[14][15] This interaction initiates a signaling cascade that leads to its psychoactive effects. Understanding this is relevant for interpreting toxicological findings.

G AB_CHMINACA AB-CHMINACA CB1_R CB1 Receptor AB_CHMINACA->CB1_R Agonist Binding Gi Gi Protein CB1_R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition MAPK MAPK Pathway Gi->MAPK Activation Ion_Channels Ion Channels Gi->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified signaling pathway of AB-CHMINACA via the CB1 receptor.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for AB-CHMINACA from Urine

This protocol is a representative method for extracting AB-CHMINACA and its metabolites from urine samples prior to LC-MS/MS analysis.

  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution and 500 µL of β-glucuronidase solution. Incubate at 37°C for 2 hours to hydrolyze glucuronidated metabolites.[16][17]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute AB-CHMINACA and its metabolites with 2 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for AB-CHMINACA Analysis

These are typical starting parameters for the analysis of AB-CHMINACA. Optimization will be required for your specific instrument and application.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.[16]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[16]

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150°C.

    • Desolvation Temperature: 350 - 500°C.

    • MRM Transitions:

      • AB-CHMINACA: 357.4 → 312.2, 357.4 → 145.0

      • Internal Standard (e.g., AB-CHMINACA-d4): Adjust m/z accordingly.

    • Collision Energy: Optimize for each transition to maximize signal intensity.

References

Validation & Comparative

AB-Chiminaca vs AB-PINACA receptor binding comparison

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of AB-CHMINACA and AB-PINACA Receptor Binding Profiles

This guide provides a detailed comparison of the receptor binding affinities of two synthetic cannabinoids, AB-CHMINACA and AB-PINACA, for the human cannabinoid receptors CB1 and CB2. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons and detailed experimental methodologies.

Data Presentation: Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki values) of AB-CHMINACA and AB-PINACA for the human CB1 and CB2 cannabinoid receptors. A lower Ki value indicates a higher binding affinity.

CompoundCB1 Ki (nM)CB2 Ki (nM)
AB-CHMINACA 0.78[1]0.45[1]
AB-PINACA 2.87[2][3][4]0.88[2][3][4]

Both AB-CHMINACA and AB-PINACA are potent agonists at both CB1 and CB2 receptors.[5][6] Notably, both compounds exhibit a higher affinity for the CB2 receptor compared to the CB1 receptor.[5]

Experimental Protocols

The binding affinity data presented above are typically determined using competitive radioligand binding assays. Below is a detailed methodology for such an assay.

Competitive Radioligand Binding Assay

This in vitro assay measures the ability of a test compound (e.g., AB-CHMINACA or AB-PINACA) to displace a radiolabeled ligand with known high affinity for the target receptor.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human CB1 or CB2 receptor.

  • Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940.

  • Test Compounds: AB-CHMINACA and AB-PINACA dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.[7]

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).[7]

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Preparation: A series of dilutions of the test compounds are prepared in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate with the following conditions for each receptor (CB1 and CB2):

    • Total Binding: Contains the cell membrane preparation, the radioligand, and assay buffer.

    • Non-specific Binding: Contains the cell membrane preparation, the radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Contains the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

  • Incubation: The plates are incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[7]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competitive binding data.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the signaling pathway activated by AB-CHMINACA and AB-PINACA and the experimental workflow for a competitive radioligand binding assay.

G_protein_signaling Cannabinoid Receptor G-protein Signaling Pathway cluster_membrane Cell Membrane receptor CB1/CB2 Receptor g_protein G-protein (Gi/o) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion agonist AB-CHMINACA or AB-PINACA (Agonist) agonist->receptor Binds response Cellular Response (e.g., altered neurotransmission) camp->response Leads to atp ATP atp->ac

Cannabinoid Receptor G-protein Signaling Pathway

radioligand_binding_assay Competitive Radioligand Binding Assay Workflow start Start: Prepare Reagents assay_setup Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) start->assay_setup incubation Incubate at 30°C for 60-90 min assay_setup->incubation filtration Rapid Filtration (Separate bound from unbound) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis (Calculate IC50 and Ki) quantification->data_analysis end End: Determine Binding Affinity data_analysis->end

Competitive Radioligand Binding Assay Workflow

References

Comparative Potency of AB-Chiminaca and JWH-018: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the potency of two synthetic cannabinoids, AB-Chiminaca and JWH-018, intended for researchers, scientists, and drug development professionals. The information is compiled from various scientific studies and presented to facilitate an objective understanding of their relative performance based on experimental data.

Executive Summary

This compound and JWH-018 are potent synthetic cannabinoid receptor agonists. Both compounds exhibit high affinity for the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. However, experimental data indicates that this compound generally displays a higher potency and efficacy, particularly at the CB1 receptor, compared to JWH-018. This heightened potency of this compound is reflected in both in vitro binding and functional assays, as well as in vivo studies demonstrating its pronounced cannabinoid-like effects.

Data Presentation: In Vitro Potency

The following table summarizes the quantitative data on the binding affinity (Ki) and functional efficacy (EC50) of this compound and JWH-018 at human CB1 and CB2 receptors. Lower Ki and EC50 values are indicative of higher binding affinity and functional potency, respectively.

CompoundReceptorBinding Affinity (Ki, nM)Functional Efficacy (EC50, nM)
This compound hCB10.77 ± 0.17[1]4.7 ± 1.5[1]
hCB20.45[2]3.5[3]
JWH-018 hCB19.00 ± 5.00[4]102[4]
hCB22.94 ± 2.65[4]133[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods in the field of cannabinoid research.[5][6][7]

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[6]

  • Radioligand (e.g., [³H]CP-55,940).

  • Test compounds (this compound, JWH-018).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[6]

  • 96-well plates and glass fiber filters.[6]

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the target receptor.

    • Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes.[6]

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand to all wells.

    • Add increasing concentrations of the test compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).

    • Add a fixed amount of membrane protein (e.g., 10-20 µ g/well ) to each well.

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[6]

  • Filtration: Rapidly terminate the assay by filtering the contents through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[5]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value using non-linear regression analysis.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding.[7][8]

Materials:

  • Cell membranes from cells expressing CB1 or CB2 receptors.

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).[7]

  • Guanosine diphosphate (B83284) (GDP).[7]

  • Test compounds (this compound, JWH-018).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, cell membranes (5-20 µg of protein per well), and GDP (final concentration ~10 µM).[7]

    • Add serial dilutions of the test compounds.

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[7]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[7]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the specific binding as a function of the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[7]

Mandatory Visualization

Signaling Pathway of Cannabinoid Receptors

The following diagram illustrates the canonical signaling pathway for cannabinoid receptors upon agonist binding.

Cannabinoid_Signaling cluster_intracellular Intracellular CB1_R CB1/CB2 Receptor G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Agonist Agonist (this compound / JWH-018) Agonist->CB1_R Downstream Downstream Cellular Effects cAMP->Downstream Modulates ATP ATP ATP->AC

Caption: Simplified cannabinoid receptor signaling cascade upon agonist binding.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) start->prep_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_reagents->setup_assay incubation Incubate at 30°C for 60-90 min setup_assay->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (Calculate Ki) quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Effects

In vivo studies in mice have further substantiated the higher potency of this compound. For instance, this compound was found to be 11- to 58-fold more potent than Δ⁹-THC in producing the complete profile of cannabinoid effects, including locomotor suppression, antinociception, hypothermia, and catalepsy.[1] In drug discrimination studies, both JWH-018 and this compound fully substituted for Δ⁹-THC, with the rank order of potency correlating with their CB1 receptor-binding affinity.[1][9] Notably, this compound exhibited higher efficacy than most known full agonists of the CB1 receptor in these studies.[1][9] Some studies have also indicated that JWH-018 and its metabolites can act as potent agonists at CB2 receptors.[10][11] In vivo studies have shown that JWH-018 can induce convulsions in mice, an effect mediated by its agonist action at CB1 receptors.[12] The in vivo effects of both JWH-018 and Δ⁹-THC are dose-dependent and can be attenuated by a CB1 receptor antagonist.[13][14]

References

A Comparative In Vivo Analysis of AB-Chiminaca and THC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of the synthetic cannabinoid AB-Chiminaca and the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC). The information presented is supported by experimental data to assist researchers in understanding the pharmacological differences between these two compounds.

Executive Summary

This compound, a potent synthetic cannabinoid, exhibits significantly greater potency and efficacy at cannabinoid receptors compared to THC. In vivo studies in mice demonstrate that this compound produces the classic cannabinoid tetrad of effects (hypothermia, catalepsy, antinociception, and locomotor suppression) at much lower doses than THC. While both compounds activate the same primary signaling pathways through the CB1 receptor, the heightened potency of this compound is a critical consideration for in vivo research.

Data Presentation

Cannabinoid Receptor Binding Affinity and Potency
CompoundCB1 Receptor Binding Affinity (Kᵢ, nM)CB2 Receptor Binding Affinity (Kᵢ, nM)In Vivo Potency (vs. THC)Agonist Efficacy
This compound 0.78[1]0.45[1]11- to 58-fold more potent[2][3]Full agonist[2][3][4][5][6]
THC ---Partial agonist[2][3][4][5][6]
In Vivo Effects in Mice (Cannabinoid Tetrad)
EffectThis compoundTHC
Hypothermia Induces significant hypothermia.[2][3][4][5][7]Induces hypothermia.[7]
Catalepsy Produces catalepsy (ring immobility).[2][3][4][5]Produces catalepsy.
Antinociception Demonstrates antinociceptive effects.[2][3][4][5]Demonstrates a clear antinociceptive effect.[7]
Locomotor Activity Causes dose-dependent suppression of spontaneous activity.[2][3][4][5]Can decrease locomotor activity.[7]

Signaling Pathways

Both this compound and THC exert their effects primarily through the activation of the cannabinoid type 1 (CB1) receptor, a G protein-coupled receptor (GPCR).[8] Activation of the CB1 receptor by an agonist like this compound or THC initiates a downstream signaling cascade. The G protein dissociates, leading to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling pathway ultimately modulates neurotransmitter release.

cluster_ligand Ligand cluster_receptor Receptor cluster_intracellular Intracellular Signaling This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor THC THC THC->CB1 Receptor G-protein Activation G-protein Activation CB1 Receptor->G-protein Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation->Adenylyl Cyclase Inhibition cAMP Decrease cAMP Decrease Adenylyl Cyclase Inhibition->cAMP Decrease Modulation of Neurotransmitter Release Modulation of Neurotransmitter Release cAMP Decrease->Modulation of Neurotransmitter Release

CB1 Receptor Signaling Pathway

Experimental Protocols

Cannabinoid Tetrad Test in Mice

This series of behavioral assays is used to assess the cannabimimetic effects of compounds in rodents.[2] The four components are:

  • Spontaneous Activity: Mice are placed in an open field arena, and the number of line crossings or total distance traveled is recorded over a specific time period to measure hypomotility.

  • Catalepsy (Bar Test): The mouse's forepaws are placed on a horizontal bar raised slightly off the surface. The time the mouse remains immobile in this position is measured. A duration of over 20 seconds is typically considered cataleptic.[2]

  • Hypothermia: Rectal temperature is measured using a probe before and at set time points after drug administration.

  • Antinociception (Hot Plate or Tail Immersion Test):

    • Hot Plate Test: The mouse is placed on a heated plate (typically 54-58°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.[2]

    • Tail Immersion Test: The distal portion of the mouse's tail is immersed in a warm water bath (typically 54-58°C), and the time taken to withdraw the tail is measured.[2]

cluster_workflow Cannabinoid Tetrad Experimental Workflow cluster_tests Behavioral & Physiological Assessment Drug Administration (i.p.) Drug Administration (i.p.) Acclimation Acclimation Drug Administration (i.p.)->Acclimation Spontaneous Activity (Open Field) Spontaneous Activity (Open Field) Acclimation->Spontaneous Activity (Open Field) Catalepsy (Bar Test) Catalepsy (Bar Test) Spontaneous Activity (Open Field)->Catalepsy (Bar Test) Hypothermia (Rectal Probe) Hypothermia (Rectal Probe) Catalepsy (Bar Test)->Hypothermia (Rectal Probe) Antinociception (Hot Plate/Tail Immersion) Antinociception (Hot Plate/Tail Immersion) Hypothermia (Rectal Probe)->Antinociception (Hot Plate/Tail Immersion) Data Analysis Data Analysis Antinociception (Hot Plate/Tail Immersion)->Data Analysis

Cannabinoid Tetrad Workflow

Drug Discrimination Paradigm in Mice

This procedure is used to assess the subjective effects of a drug by training animals to recognize and respond to the interoceptive cues produced by a specific compound.

  • Training Phase:

    • Mice are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet).

    • They are then trained to discriminate between an injection of a known drug (e.g., THC) and a vehicle injection. Following a THC injection, pressing one specific lever results in a reward, while after a vehicle injection, pressing the other lever is rewarded.[4]

  • Testing Phase:

    • Once the mice have learned to reliably discriminate between the drug and vehicle, test compounds (e.g., this compound) are administered.

    • The lever the mouse chooses to press indicates whether the subjective effects of the test compound are similar to those of the training drug. Full substitution occurs when the animal predominantly presses the drug-appropriate lever.

Conclusion

The in vivo data clearly indicate that this compound is a significantly more potent cannabinoid receptor agonist than THC.[2][3] While both compounds produce a similar profile of cannabimimetic effects, the dose required to elicit these effects is substantially lower for this compound. This heightened potency translates to a greater risk of adverse effects, a critical consideration for any in vivo research involving this synthetic cannabinoid. Researchers should exercise extreme caution and utilize appropriate dose-response studies when working with this compound to ensure subject welfare and data accuracy.

References

Cross-Reactivity of AB-CHMINACA Metabolites in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic cannabinoid N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA) has been a significant compound of interest in forensic and clinical toxicology. Due to its potent effects and widespread abuse, reliable detection methods are crucial. Immunoassays serve as a primary screening tool for their speed and high-throughput capabilities. However, the efficacy of these assays is critically dependent on their cross-reactivity with the various metabolites of the parent compound, which are often present in higher concentrations in biological samples like urine.[1] This guide provides a comparative analysis of the cross-reactivity of AB-CHMINACA metabolites in commonly used immunoassays, supported by experimental data and detailed methodologies.

The Metabolism of AB-CHMINACA

AB-CHMINACA undergoes extensive phase I and phase II metabolism in the human body, primarily facilitated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and amidases.[2][3] The major metabolic transformations include hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group, followed by glucuronidation.[2][4] Understanding this metabolic pathway is essential for identifying the most relevant biomarkers for consumption and for designing immunoassays with appropriate cross-reactivity profiles. In vitro studies using human liver microsomes have identified numerous metabolites, including mono-hydroxylated, di-hydroxylated, and carboxylated forms.[2]

AB_CHMINACA_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent AB-CHMINACA hydroxylated Mono-hydroxylated Metabolites (e.g., 4-hydroxycyclohexylmethyl) parent->hydroxylated CYP450 (e.g., CYP3A4) carboxylated Carboxylated Metabolites parent->carboxylated Amidase dealkylated N-dealkylated Metabolite parent->dealkylated CYP450 glucuronidated Glucuronidated Metabolites hydroxylated->glucuronidated UGTs carboxylated->glucuronidated

Caption: Metabolic pathway of AB-CHMINACA.

Immunoassay Cross-Reactivity Comparison

The structural diversity of synthetic cannabinoids presents a significant challenge for immunoassay-based screening.[5] Many commercially available assays were initially developed to detect older generations of synthetic cannabinoids, such as JWH-018 and its metabolites.[5][6] The detection of newer compounds like AB-CHMINACA often relies on the cross-reactivity of their metabolites with the antibodies in these existing kits. The following table summarizes the cross-reactivity of AB-CHMINACA and its metabolites in various immunoassays. It is important to note that cross-reactivity is highly dependent on the specific antibodies used in an assay.[7]

Compound/MetaboliteImmunoassay TargetImmunoassay TypeIC50 (ng/mL)% Cross-ReactivityReference
AB-CHMINACAJWH-018 N-pentanoic acidHEIA>500<1%[6]
4-hydroxycyclohexylmethyl AB-CHMINACA (M1)Not SpecifiedLC-MS/MS--[8]
N-[[1-(cyclohexylmethyl)-1H-indazol-3-yl]carbonyl]-l-valine (M3)Not SpecifiedLC-MS/MS--[8]
AB-CHMINACA M2Not SpecifiedLC-MS/MS--[9]
AB-CHMINACA M4Not SpecifiedLC-MS/MS--[9]

Data on direct cross-reactivity of AB-CHMINACA metabolites in specific commercial immunoassays is limited in the provided search results. The table reflects that many studies focus on identifying the presence of metabolites via mass spectrometry rather than quantifying their cross-reactivity in immunoassays. The low cross-reactivity of the parent AB-CHMINACA compound in an assay targeting a JWH-018 metabolite highlights the challenge of detecting newer synthetic cannabinoids with older assay kits.

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. A competitive enzyme-linked immunosorbent assay (ELISA) is a common format used for this purpose.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the concentration of an AB-CHMINACA metabolite that causes a 50% reduction in signal (IC50) compared to the target analyte of the assay, thereby calculating its percentage cross-reactivity.

Materials:

  • ELISA microplate pre-coated with a specific synthetic cannabinoid-protein conjugate.

  • Primary antibody specific to the target synthetic cannabinoid.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate).

  • Standard of the target synthetic cannabinoid.

  • AB-CHMINACA metabolite standards.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Assay buffer (e.g., 1% BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Preparation of Standards: Prepare serial dilutions of both the target synthetic cannabinoid standard and the AB-CHMINACA metabolite standards in the assay buffer.

  • Competitive Binding: Add a fixed concentration of the primary antibody and varying concentrations of either the standard or the metabolite to the wells of the ELISA plate.

  • Incubation: Incubate the plate to allow for competitive binding between the free analyte (standard or metabolite) and the coated analyte for the primary antibody.

  • Washing: Wash the plate to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to the wells and incubate.

  • Washing: Wash the plate to remove any unbound secondary antibody.

  • Substrate Addition: Add the substrate solution to the wells and incubate for color development. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

  • Stopping the Reaction: Add the stop solution to halt the color development.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.

  • Calculation: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 for both the target standard and the metabolite. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Target Standard / IC50 of Metabolite) x 100.

ELISA_Workflow start Start prep_standards Prepare Standards (Target and Metabolite) start->prep_standards add_reagents Add Primary Antibody and Standards/Metabolites to Coated Plate prep_standards->add_reagents incubate1 Incubate (Competitive Binding) add_reagents->incubate1 wash1 Wash Plate incubate1->wash1 add_secondary Add Enzyme-Conjugated Secondary Antibody wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Absorbance add_stop->read_plate calculate Calculate IC50 and % Cross-Reactivity read_plate->calculate end End calculate->end

Caption: Workflow for competitive ELISA.

Discussion and Outlook

The available data underscores a significant challenge in the toxicological screening for AB-CHMINACA using immunoassays. Many existing kits, designed for earlier synthetic cannabinoids, exhibit poor cross-reactivity with AB-CHMINACA and its metabolites.[5] This can lead to false-negative results, underestimating the prevalence of its use. The primary urinary metabolites are often hydroxylated and carboxylated forms, and for an immunoassay to be effective, it must be able to detect these specific structures.

The development of newer immunoassays with broader cross-reactivity or those specifically targeting metabolites of recent synthetic cannabinoids like AB-CHMINACA is essential. While some assays may detect structurally similar compounds, their sensitivity and specificity can vary significantly.[10] Therefore, it is imperative for laboratories to validate their chosen immunoassay for cross-reactivity with a panel of relevant, current synthetic cannabinoids and their metabolites.

Ultimately, while immunoassays are invaluable for initial screening, confirmatory analysis using more specific and sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard.[5][11] LC-MS/MS methods can definitively identify and quantify specific parent compounds and metabolites, overcoming the limitations of immunoassay cross-reactivity.[11] Future research should focus on the development of highly specific monoclonal antibodies for AB-CHMINACA metabolites to improve the accuracy of initial screening procedures.

References

AB-Chiminaca vs 5F-ADB (5F-MDMB-PINACA) metabolic stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the rapidly evolving landscape of synthetic cannabinoid research, understanding the metabolic fate of these compounds is paramount for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall safety. This guide provides a head-to-head comparison of the in vitro metabolic stability of two potent synthetic cannabinoids: AB-CHMINACA and 5F-ADB (also known as 5F-MDMB-PINACA). The data presented herein is derived from studies utilizing human liver microsomes (HLM), the gold standard for in vitro drug metabolism screening.

Key Findings at a Glance

Our analysis reveals a significant difference in the metabolic stability of AB-CHMINACA and 5F-ADB. 5F-ADB is characterized by rapid metabolism, exhibiting a short half-life and high intrinsic clearance. In contrast, AB-CHMINACA demonstrates greater metabolic stability, with a notably longer half-life and slower clearance rate. This disparity is primarily attributed to their distinct chemical structures, particularly the presence of a valinamide (B3267577) moiety in AB-CHMINACA versus a more labile methyl ester group in 5F-ADB.

Quantitative Metabolic Stability Data

The following table summarizes the key in vitro metabolic stability parameters for AB-CHMINACA and 5F-ADB, as determined in human liver microsome incubations.

ParameterAB-CHMINACA5F-ADB (5F-MDMB-PINACA)Reference
In Vitro Half-Life (t½) Slower clearance suggests a longer half-life3.1 min[1]
Intrinsic Clearance (Clint) Slower clearance observed in hepatocytes256.2 mL/min/kg[1]
Hepatic Clearance (Clh) Not explicitly quantified, but slower than 5F-ADB18.6 mL/min/kg[1]
Extraction Ratio (ER) Not explicitly quantified0.93[1]
Primary Metabolizing Enzyme CYP3A4Not specified, but rapid metabolism observed[1][2]

Note: While direct quantitative values for AB-CHMINACA's half-life and intrinsic clearance from the same HLM study as 5F-ADB were not found, qualitative and comparative data strongly indicate its greater metabolic stability[1]. One study noted that the clearance of AB-CHMINACA in hepatocytes was comparable to that of the most slowly cleared tert-leucine methyl ester synthetic cannabinoids[1].

Experimental Protocols

The data presented in this guide are primarily based on in vitro metabolic stability assays using pooled human liver microsomes. A generalized experimental workflow for such an assay is outlined below.

In Vitro Metabolic Stability Assay Protocol
  • Incubation: The test compound (AB-CHMINACA or 5F-ADB) is incubated with pooled human liver microsomes at a standard temperature of 37°C. The reaction mixture also contains a NADPH-regenerating system to support the activity of cytochrome P450 enzymes.

  • Time-Point Sampling: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The metabolic reaction in the collected aliquots is immediately stopped, typically by the addition of a cold organic solvent like acetonitrile.

  • Sample Preparation: The quenched samples are then processed to remove proteins and other interfering substances. This often involves centrifugation.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½). From the half-life, the intrinsic clearance (Clint) can be calculated using the following equation:

    Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)

Signaling Pathways and Experimental Workflow

The metabolic breakdown of these synthetic cannabinoids is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The following diagram illustrates the general metabolic pathway.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Compound Parent Compound Metabolites Metabolites Parent Compound->Metabolites CYP450 Enzymes (e.g., CYP3A4 for AB-CHMINACA) Conjugated Metabolites Conjugated Metabolites Metabolites->Conjugated Metabolites UGTs, SULTs, etc. Excretion Excretion Conjugated Metabolites->Excretion

General Metabolic Pathway of Synthetic Cannabinoids.

The experimental workflow for determining in vitro metabolic stability is a critical component of drug discovery and development. The following diagram outlines the key steps involved.

Start Start Incubation Incubate Compound with Human Liver Microsomes Start->Incubation Sampling Collect Samples at Multiple Time Points Incubation->Sampling Quenching Stop Reaction with Cold Solvent Sampling->Quenching Preparation Sample Preparation (Protein Precipitation) Quenching->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Data Data Analysis to Determine Half-Life and Clearance Analysis->Data End End Data->End

Experimental Workflow for In Vitro Metabolic Stability Assay.

Conclusion

The available in vitro data clearly indicate that 5F-ADB is a metabolically labile compound, subject to rapid clearance in the liver. This suggests a short duration of action and a pharmacokinetic profile dominated by its metabolites. In contrast, AB-CHMINACA exhibits significantly greater metabolic stability, which may translate to a longer half-life and a more prolonged pharmacological effect in vivo. For researchers and drug development professionals, these findings are critical for designing further preclinical and clinical studies, including the selection of appropriate dosing regimens and the identification of potential drug-drug interactions. The slower metabolism of AB-CHMINACA, primarily by CYP3A4, highlights the importance of considering co-administered drugs that may inhibit or induce this enzyme, potentially altering its pharmacokinetic and pharmacodynamic profile. Further studies are warranted to fully elucidate the quantitative metabolic parameters of AB-CHMINACA and to explore the in vivo consequences of these metabolic differences.

References

A Guide to Inter-Laboratory Comparison of AB-CHMINACA Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic cannabinoids like AB-CHMINACA is paramount. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection and implementation of the most suitable quantification strategy.

Data Presentation: A Comparative Overview of Quantification Methods

The quantification of AB-CHMINACA in biological matrices is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The following tables summarize the performance characteristics of commonly employed methods as reported in various studies. This synthesized data allows for a direct comparison of the analytical capabilities of each approach.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
LC-MS/MS Urine-0.1 ng/mL0.1 - 20 ng/mL[1][2]
Hair0.5 - 10 pg/mg2 - 50 pg/mg5 - 1000 pg/mg or 10 - 1000 pg/mg[3]
Blood---[4]
UHPLC-QTOF-MS Urine---[5][6]
GC-MS Blood & Urine---[7]
Seized Materials---[8]

Note: Dashes (-) indicate that specific quantitative data was not provided in the cited literature. The performance of these methods can vary based on the specific instrumentation, sample preparation, and validation procedures employed by each laboratory.

Experimental Protocols: Methodologies for Key Experiments

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for the quantification of AB-CHMINACA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and highly sensitive technique.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex matrices like urine.[1][5]

Materials:

Procedure:

  • Sample Pre-treatment: Mix 400 µL of urine with 600 µL of acetonitrile and 1 mL of ultrapure water. Vortex for 30 seconds.[1]

  • Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a 5% methanol in water solution to remove interfering substances.[1]

  • Elution: Elute the analyte of interest with 4 mL of methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood and Urine Samples

Liquid-liquid extraction is another effective method for isolating AB-CHMINACA from biological fluids.[7]

Materials:

Procedure for Blood:

  • To 2 mL of blood, add 5 mL of saturated ammonium sulfate solution and a few drops of 0.1M HCl.[7]

  • Vortex for 3 minutes and centrifuge for 5 minutes. Collect the supernatant.[7]

  • Adjust the pH of the supernatant to 8-9 with aqueous ammonia.[7]

  • Add 20 mL of ethyl acetate and shake for 4 minutes.[7]

  • Separate the organic layer and evaporate to dryness under nitrogen.[7]

  • Reconstitute the residue for analysis.

Procedure for Urine (with hydrolysis):

  • To 2.5 mL of urine, add 0.3 mL of 20% hydrochloric acid and heat at 60-70°C for 60 minutes to hydrolyze conjugated metabolites.[7]

  • After cooling, adjust the pH to 8-9 with aqueous ammonia.[7]

  • Extract with 10 mL of ethyl acetate and centrifuge.[7]

  • Separate the organic phase and evaporate to dryness.[7]

  • Reconstitute the residue for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

  • Column: A C18 reversed-phase column (e.g., Waters UPLC HSS T3, 1.8 µm, 2.1 mm × 150 mm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[1]

Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for AB-CHMINACA and its internal standard for quantification. The selection of these transitions is crucial for the selectivity and sensitivity of the method.

Mandatory Visualizations

The following diagrams illustrate key aspects of AB-CHMINACA analysis and its biological context, created using the DOT language.

G Simplified Signaling Pathway of a Synthetic Cannabinoid Agonist SC Synthetic Cannabinoid (e.g., AB-CHMINACA) CB1R CB1 Receptor SC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Psychoactive Effects) PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: Simplified signaling cascade following the binding of a synthetic cannabinoid to the CB1 receptor.

G General Experimental Workflow for AB-CHMINACA Quantification Sample Biological Sample (Blood, Urine, Hair) Preparation Sample Preparation (SPE or LLE) Sample->Preparation Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Preparation->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Reporting Result Reporting (Quantification) Data_Processing->Reporting

Caption: A typical workflow for the quantification of AB-CHMINACA from biological specimens.

G Logical Relationship of AB-CHMINACA Quantification Methods LC_MSMS LC-MS/MS High_Sensitivity High Sensitivity & Specificity LC_MSMS->High_Sensitivity GC_MS GC-MS Robustness Robustness & Cost-Effectiveness GC_MS->Robustness LC_HRMS LC-HRMS LC_HRMS->High_Sensitivity Retrospective_Analysis Non-Targeted Screening & Retrospective Analysis LC_HRMS->Retrospective_Analysis

Caption: Key characteristics and relationships between common analytical techniques for AB-CHMINACA.

References

Potency at Cannabinoid Receptors: A Comparative Analysis of AB-CHIMINACA and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of AB-CHIMINACA and its structural analogues at human cannabinoid receptors CB1 and CB2. The data presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers engaged in the study of synthetic cannabinoids. This document summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Potency Comparison

The in vitro potency of this compound and its analogues is primarily determined by their binding affinity (Kᵢ) and functional activity (EC₅₀) at the CB1 and CB2 receptors. A lower Kᵢ value indicates a higher binding affinity to the receptor, while a lower EC₅₀ value signifies greater potency in eliciting a functional response. The following tables summarize the available data for this compound and a selection of its analogues.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Reference
AB-CHMINACA0.780.45[1]
AB-PINACA2.870.88[2]
ADB-CHMINACA (MAB-CHMINACA)0.289Not Reported[3]

Table 1: Binding Affinity (Kᵢ) of this compound and Its Analogues at Human CB1 and CB2 Receptors.

CompoundCB1 EC₅₀ (nM)CB2 EC₅₀ (nM)Efficacy (Eₘₐₓ %) at CB1Efficacy (Eₘₐₓ %) at CB2Reference
AB-CHMINACA2.13.912982[4]
AB-PINACA1.22512275[4]
ADB-CHMINACA (MAB-CHMINACA)0.620Not ReportedNot ReportedNot Reported[5]

Table 2: Functional Activity (EC₅₀ and Eₘₐₓ) of this compound and Its Analogues at Human CB1 and CB2 Receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a compound to the cannabinoid receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably transfected with human CB1 or CB2 receptor cDNA.[6]

  • Radioligand: [³H]CP-55,940.

  • Non-specific Binding Control: High concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[6]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.[7]

  • Wash Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, and 0.1% BSA.[7]

  • Equipment: 96-well plates, cell harvester, glass fiber filters, and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In a 96-well plate, incubate the receptor membranes, [³H]CP-55,940, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific binding control). The incubation is typically carried out at 30°C for 60-90 minutes.[6]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

dot

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound (Serial Dilutions) Incubation Incubation (30°C, 60-90 min) Test_Compound->Incubation Radioligand Radioligand ([³H]CP-55,940) Radioligand->Incubation Receptor_Membranes Receptor Membranes (CB1 or CB2) Receptor_Membranes->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Calculate_Specific_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Specific_Binding Determine_IC50 Determine IC₅₀ Calculate_Specific_Binding->Determine_IC50 Calculate_Ki Calculate Kᵢ Determine_IC50->Calculate_Ki

Caption: Workflow of a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to activate G-proteins coupled to the cannabinoid receptors, providing a measure of its efficacy (Eₘₐₓ) and potency (EC₅₀).

Materials:

  • Receptor Source: Membranes from cells expressing human CB1 or CB2 receptors.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, unlabeled GTPγS (for non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.5% BSA, pH 7.4.[4]

  • Equipment: 96-well plates, cell harvester, glass fiber filters, scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor membranes with the test compound, GDP, and [³⁵S]GTPγS. Basal binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of excess unlabeled GTPγS. The incubation is typically performed at 30°C for 60 minutes.[4]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Calculate net-stimulated binding by subtracting basal binding from agonist-stimulated binding. Data are then plotted as a percentage of the maximal stimulation produced by a standard full agonist to determine the Eₘₐₓ and EC₅₀ values.

dot

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Test_Compound Test Compound Incubation Incubation (30°C, 60 min) Test_Compound->Incubation Membranes CB1/CB2 Membranes Membranes->Incubation Reagents [³⁵S]GTPγS & GDP Reagents->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Calculate_Net_Stimulation Calculate Net Stimulation Quantification->Calculate_Net_Stimulation Determine_EC50_Emax Determine EC₅₀ & Eₘₐₓ Calculate_Net_Stimulation->Determine_EC50_Emax

Caption: Workflow of a [³⁵S]GTPγS binding functional assay.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1/CB2 receptor activation, which are Gᵢ/ₒ-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells: CHO or HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Reagents: Forskolin (B1673556) (to stimulate adenylyl cyclase), phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: Commercially available kits (e.g., ELISA, HTRF, or BRET-based).[8][9]

Procedure:

  • Cell Culture: Seed the cells in a multi-well plate and grow to confluence.

  • Treatment: Pre-treat cells with a phosphodiesterase inhibitor. Then, stimulate the cells with forskolin in the presence of varying concentrations of the test compound.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified, and EC₅₀ values are determined from the dose-response curves.

dot

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells CB1/CB2 Expressing Cells Treatment Cell Treatment Cells->Treatment Test_Compound Test Compound Test_Compound->Treatment Forskolin Forskolin Forskolin->Treatment Lysis Cell Lysis Treatment->Lysis cAMP_Detection cAMP Detection Lysis->cAMP_Detection Quantify_Inhibition Quantify Inhibition cAMP_Detection->Quantify_Inhibition Determine_EC50 Determine EC₅₀ Quantify_Inhibition->Determine_EC50

Caption: Workflow of a cAMP accumulation assay.

Cannabinoid Receptor Signaling Pathway

This compound and its analogues exert their effects by acting as agonists at the CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase via the inhibitory G-protein, Gᵢ/ₒ.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound Analogue CB_Receptor CB1/CB2 Receptor Agonist->CB_Receptor Binds G_Protein Gᵢ/ₒ Protein CB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Modulates

References

Head-to-head comparison of GC-MS and LC-MS/MS for AB-Chiminaca detection

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of GC-MS and LC-MS/MS for AB-CHMINACA Detection

For researchers, scientists, and professionals in drug development and forensic analysis, the accurate detection and quantification of synthetic cannabinoids like AB-CHMINACA are of paramount importance. This guide provides an objective, data-driven comparison of two of the most powerful analytical techniques employed for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

Both GC-MS and LC-MS/MS are highly effective for the identification and quantification of AB-CHMINACA. LC-MS/MS generally offers superior sensitivity, with lower limits of detection (LOD) and quantification (LOQ), making it ideal for analyzing biological matrices where concentrations can be extremely low. GC-MS, while sometimes less sensitive, remains a robust and widely accessible technique, particularly for the analysis of seized materials and herbal blends. The choice between the two often depends on the specific application, sample matrix, and the required level of sensitivity.

Data Presentation: Quantitative Performance

The following tables summarize the key quantitative performance parameters for the detection of AB-CHMINACA using GC-MS and LC-MS/MS, based on published experimental data.

Table 1: GC-MS Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)0.15 - 17.89 µg/mL[1][2]
Limit of Quantification (LOQ)4.5 µg/mL[3]
Linearity RangeUp to 100 mg/L[4]
Concentration in Seized Samples0.00065–0.03721 mg/g[5][6]

Table 2: LC-MS/MS Method Validation Parameters

ParameterValueReference
Limit of Detection (LOD)0.01 - 2.0 ng/mL[4]
Limit of Quantification (LOQ)0.1 - 2.0 ng/mL[4]
Linearity Range0.25–10 ng/mL[7]
AccuracyWithin ±15-20%[4][7]
Precision (CV)≤15-20%[4][7]

Experimental Protocols

Detailed methodologies for the analysis of AB-CHMINACA by GC-MS and LC-MS/MS are outlined below. These protocols represent a synthesis of common practices and should be adapted and validated for specific laboratory conditions.

Protocol 1: Quantitative Analysis of AB-CHMINACA by GC-MS

This protocol is suitable for the analysis of seized herbal materials.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 100 mg of the homogenized herbal material into a glass tube.

  • Add 10 mL of methanol (B129727) as the extraction solvent.

  • Vortex the mixture for 1 minute and sonicate for 15 minutes at 50°C.[3]

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol for GC-MS analysis.[5][6]

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent diphenyl dimethyl polysiloxane column.[3]

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 15°C/min, and hold for 10 min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

  • Monitored Ions: Quantitative analysis can be performed in Selected Ion Monitoring (SIM) mode. Major ions for AB-CHMINACA include 131, 145, 213, 233, 246, 289, 321, and the molecular ion at 377 (M+).[8]

Protocol 2: Quantitative Analysis of AB-CHMINACA by LC-MS/MS

This protocol is suitable for the analysis of biological matrices such as whole blood or serum.

1. Sample Preparation (Protein Precipitation)

  • To 0.2 mL of whole blood sample in a microcentrifuge tube, add an internal standard solution.[9]

  • Add 0.6 mL of ice-cold acetonitrile (B52724) to precipitate proteins.[9]

  • Vortex the mixture for 5 minutes.[9]

  • Centrifuge at 13,000 rpm for 5 minutes.[9]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.[9]

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.[7]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Waters Acquity UPLC or equivalent.[7]

  • Column: Acquity UPLC HSS C18 (1.8 µm, 2.1 x 150 mm) or equivalent.[7]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.5–0.8 mL/min.[9]

  • Column Temperature: 40°C.

  • Mass Spectrometer: Waters Xevo TQD or equivalent triple quadrupole mass spectrometer.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for AB-CHMINACA would need to be optimized.

  • Instrument Parameters: Capillary voltage, gas flow, and temperatures should be optimized for maximum signal intensity.[9]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for AB-CHMINACA detection and its known signaling pathway.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_gcms GC-MS Analysis cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Acquisition (e.g., Seized Material, Blood) Preparation Sample Preparation (Extraction / Clean-up) Sample->Preparation GC_Separation Gas Chromatography (Separation) Preparation->GC_Separation For GC-MS LC_Separation Liquid Chromatography (Separation) Preparation->LC_Separation For LC-MS/MS MS_Detection_GC Mass Spectrometry (Detection) GC_Separation->MS_Detection_GC Data_Processing Data Processing & Interpretation MS_Detection_GC->Data_Processing MSMS_Detection_LC Tandem Mass Spectrometry (Detection) LC_Separation->MSMS_Detection_LC MSMS_Detection_LC->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

Caption: Experimental workflow for AB-CHMINACA detection.

signaling_pathway cluster_receptor Cannabinoid Receptors cluster_downstream Downstream Effects AB_CHMINACA AB-CHMINACA CB1 CB1 Receptor (Primarily in CNS) AB_CHMINACA->CB1 Agonist Binding (Ki = 0.78 nM) CB2 CB2 Receptor (Primarily in Immune System) AB_CHMINACA->CB2 Agonist Binding (Ki = 0.45 nM) G_Protein Gi/o Protein Activation CB1->G_Protein CB2->G_Protein AC_inhibition Inhibition of Adenylyl Cyclase G_Protein->AC_inhibition MAPK_activation MAPK Pathway Activation G_Protein->MAPK_activation Ion_channel Ion Channel Modulation G_Protein->Ion_channel cAMP_decrease Decreased cAMP AC_inhibition->cAMP_decrease

Caption: Signaling pathway of AB-CHMINACA.

Conclusion

The selection of an analytical technique for AB-CHMINACA detection is contingent on the specific requirements of the analysis. For applications demanding high sensitivity and the analysis of complex biological fluids, LC-MS/MS is the superior choice. Its ability to detect picogram-per-milliliter concentrations makes it invaluable in clinical and forensic toxicology.[10] Conversely, GC-MS provides a reliable and cost-effective solution for the analysis of less complex matrices, such as seized herbal products, where analyte concentrations are typically higher.[5][6] Both methods, when properly validated and implemented, provide the necessary accuracy and precision for the robust identification and quantification of this potent synthetic cannabinoid.

References

A Comparative Pharmacological Guide: AB-CHMINACA vs. ADB-CHMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of two synthetic cannabinoid receptor agonists (SCRAs), AB-CHMINACA and ADB-CHMINACA. This document synthesizes experimental data on their receptor binding affinities, functional activities, and in vivo effects, presenting quantitative data in structured tables and detailing the experimental protocols for key assays.

In Vitro Pharmacological Comparison

The in vitro pharmacological profiles of AB-CHMINACA and ADB-CHMINACA have been characterized through various assays to determine their binding affinity and functional activity at cannabinoid receptors CB1 and CB2.

Receptor Binding Affinity

Both AB-CHMINACA and ADB-CHMINACA exhibit high affinity for the CB1 and CB2 receptors, with Ki values in the nanomolar and sub-nanomolar range. The following table summarizes the reported binding affinities.

CompoundCB1 Receptor Ki (nM)CB2 Receptor Ki (nM)
AB-CHMINACA 0.78[1]0.45[1]
ADB-CHMINACA 0.289Data not available
Functional Activity at Cannabinoid Receptors

Functional assays, such as GTPγS binding and cAMP accumulation assays, reveal the potency and efficacy of these compounds as agonists. Both compounds act as full agonists at the CB1 receptor.[2]

CompoundAssayReceptorPotency (EC50)Efficacy (Emax)
AB-CHMINACA GTPγSCB12.1 nM[2]155% (relative to CP55,940)[2]
GTPγSCB2233 nM[2]83% (relative to CP55,940)[2]
ADB-CHMINACA cAMP InhibitionCB10.620 nMFull agonist[3]
β-arrestin2 RecruitmentCB11.49 - 2.2 nMPotent agonist[3]
β-arrestin2 RecruitmentCB22.2 nMPotent agonist[3]

In Vivo Pharmacological Comparison

The in vivo effects of AB-CHMINACA and ADB-CHMINACA have been evaluated in mice using the cannabinoid tetrad test, which assesses locomotor activity, catalepsy, analgesia, and hypothermia.

CompoundTestPotency (ED50 mg/kg)
AB-CHMINACA Spontaneous Activity0.61[2]
Ring Immobility (Catalepsy)0.52[2]
Tail-flick (Analgesia)0.70[2]
Hypothermia0.38[2]
ADB-CHMINACA Drug Discrimination (THC-like effects)0.07[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the cannabinoid receptor signaling pathway and a typical experimental workflow for comparing the pharmacology of synthetic cannabinoids.

Cannabinoid Receptor Signaling Pathway cluster_membrane Cell Membrane CB1/CB2 Receptor CB1/CB2 Receptor G-protein (Gi/o) G-protein (Gi/o) CB1/CB2 Receptor->G-protein (Gi/o) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi/o)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to Synthetic Cannabinoid (Agonist) Synthetic Cannabinoid (Agonist) Synthetic Cannabinoid (Agonist)->CB1/CB2 Receptor Binds to ATP ATP ATP->Adenylate Cyclase Downstream Cellular Effects Downstream Cellular Effects cAMP->Downstream Cellular Effects Regulates

Cannabinoid Receptor Signaling Pathway

Experimental Workflow Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays In Vivo Assays In Vivo Assays Start->In Vivo Assays Receptor Binding Receptor Binding In Vitro Assays->Receptor Binding Functional Assays Functional Assays In Vitro Assays->Functional Assays Data Analysis & Comparison Data Analysis & Comparison Receptor Binding->Data Analysis & Comparison Functional Assays->Data Analysis & Comparison Cannabinoid Tetrad Test Cannabinoid Tetrad Test In Vivo Assays->Cannabinoid Tetrad Test Cannabinoid Tetrad Test->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Experimental Workflow for Pharmacological Comparison

Detailed Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to a receptor.

  • Membrane Preparation: Membranes from cells expressing the target cannabinoid receptor (CB1 or CB2) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (AB-CHMINACA or ADB-CHMINACA).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.

  • Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured in a multi-well plate.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay or a bioluminescence-based detection kit.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound in inhibiting forskolin-stimulated cAMP accumulation.

Cannabinoid Tetrad Test in Mice

This in vivo behavioral assay is used to assess the cannabinoid-like effects of a compound.

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal injection.

  • Behavioral Assessment: At a specific time point after drug administration, the following four parameters are measured:

    • Spontaneous Locomotor Activity: The mouse is placed in an open field arena, and its movement is tracked for a set period.

    • Catalepsy (Ring Immobility Test): The mouse's forepaws are placed on a horizontal bar, and the time it remains immobile is recorded.

    • Analgesia (Tail-flick or Hot Plate Test): The latency of the mouse to withdraw its tail from a noxious heat source is measured.

    • Hypothermia: The rectal body temperature of the mouse is measured.

  • Data Analysis: The dose-response relationship for each parameter is analyzed to determine the ED50, which is the dose that produces 50% of the maximal effect.

References

Unmasking Designer Drugs: A Comparative Guide to the Simultaneous Detection of AB-CHMINACA and Other Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of forensic toxicology and clinical chemistry, the rapid identification of novel psychoactive substances (NPS) is a constant challenge. This guide provides a comprehensive comparison of validated analytical methods for the simultaneous detection of AB-CHMINACA and a panel of other synthetic cannabinoids, offering insights into their performance and detailed experimental protocols to aid in laboratory implementation.

The ever-evolving landscape of synthetic cannabinoids necessitates robust and sensitive analytical methods for their detection in various biological matrices. AB-CHMINACA, a potent indazole-based synthetic cannabinoid, and its analogs continue to be a significant concern for public health and law enforcement. This guide focuses on the two most prevalent and powerful techniques employed for this purpose: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Analytical Methods

The choice of analytical method significantly impacts the sensitivity, specificity, and throughput of synthetic cannabinoid screening. Below is a comparative summary of validation data from various studies, highlighting the performance of LC-MS/MS and GC-MS for the detection of AB-CHMINACA and other selected synthetic cannabinoids in different biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the detection of synthetic cannabinoids due to its high sensitivity and specificity, allowing for the detection of parent compounds and their metabolites at very low concentrations.[1][2]

Table 1: Performance of LC-MS/MS Methods for the Detection of Synthetic Cannabinoids

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
AB-CHMINACA Urine-0.1-<15[3]
Whole Blood0.0250.1--[4]
Oral Fluid12.590.5-112.53-14.7N/A
ADB-FUBINACA Urine-0.1-<15[3]
5F-ADB Urine-0.03-<15[3]
UR-144 Urine-0.03-<15[3]
XLR-11 Urine----[5]
JWH-018 Hair-0.07 pg/mg--[6]
JWH-073 Hair----[6]
Multiple SCs (15) Urine0.7 - 1.072.19 - 3.560.01 - 3.320.45 - 8.59[7]
Multiple SCs (29) Whole Blood0.1 - 6.01.0 - 6.0--[8][9]
Multiple SCs (3) Rat Plasma0.003 - 0.0040.012 - 0.016-1.3 - 9.0 (intra-day)[10]
Rat Urine0.00125 - 0.0020.003 - 0.005-2.8 - 6.7 (intra-day)[10]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data compiled from multiple sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique in forensic toxicology. While it can be highly effective, it often requires derivatization of the analytes to improve their volatility and thermal stability, which can add complexity to the workflow.

Table 2: Performance of GC-MS Methods for the Detection of Synthetic Cannabinoids

AnalyteMatrixLOD (mg/mL)LOQ (mg/mL)Linearity (R²)Reference
JWH-250 Seized Material0.52.50.9991–0.9997[11]
JWH-073 Seized Material0.52.5-[11]
JWH-018 Seized Material0.52.50.9995–0.9999[11]
AB-CHMINACA Seized Material0.15 - 17.89 µg/mL (LOD)--[5]
AB-FUBINACA Seized Material0.15 - 17.89 µg/mL (LOD)--[5]
XLR-11 Seized Material0.15 - 17.89 µg/mL (LOD)--[5]

Note: Data for GC-MS performance in biological matrices for a wide panel of recent synthetic cannabinoids is less commonly published than for LC-MS/MS.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for sample preparation and analysis using LC-MS/MS and GC-MS.

LC-MS/MS Method for Synthetic Cannabinoids in Whole Blood

This protocol is a generalized procedure based on common practices in the field.

1. Sample Preparation: Supported-Liquid Extraction (SLE)

  • Spiking: To 1 mL of whole blood, add an internal standard solution.

  • Lysis: Add a lysis buffer (e.g., ammonium (B1175870) hydroxide) and vortex to mix.

  • Loading: Load the sample onto an SLE cartridge and allow it to absorb for 5-10 minutes.

  • Elution: Elute the analytes with an organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode, using specific precursor and product ion transitions for each analyte.

GC-MS Method for Synthetic Cannabinoids in Urine

This protocol outlines a general procedure often employed for GC-MS analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Enzymatic Hydrolysis: To 1 mL of urine, add a β-glucuronidase solution to hydrolyze conjugated metabolites. Incubate at an elevated temperature (e.g., 50-60°C).

  • Conditioning: Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol (B129727) and water.

  • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and a weak organic solvent to remove interferences.

  • Elution: Elute the analytes with a suitable organic solvent or solvent mixture.

  • Derivatization: Evaporate the eluate and add a derivatizing agent (e.g., BSTFA with 1% TMCS) to improve the volatility of the analytes. Heat the mixture to complete the reaction.

2. GC-MS Analysis

  • Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Splitless injection mode.

  • Oven Program: A temperature gradient to separate the analytes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Full scan mode for initial screening or selected ion monitoring (SIM) mode for targeted analysis to enhance sensitivity.

Visualizing the Process and Pathway

To better understand the experimental process and the biological mechanism of action of synthetic cannabinoids, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Blood/Urine/Oral Fluid/Hair) InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Extraction (LLE/SPE/SLE) InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution LCMS LC-MS/MS Reconstitution->LCMS GCMS GC-MS Reconstitution->GCMS DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition DataProcessing Data Processing (Quantification & Identification) DataAcquisition->DataProcessing

A generalized workflow for the analysis of synthetic cannabinoids.

Synthetic cannabinoids exert their potent psychoactive effects primarily by acting as agonists at the cannabinoid receptors, CB1 and CB2, which are part of the endocannabinoid system.

Signaling_Pathway SC Synthetic Cannabinoid (e.g., AB-CHMINACA) CB1R CB1 Receptor (G-protein coupled receptor) SC->CB1R Agonist Binding G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition IonChannel Ion Channel Modulation (e.g., K+, Ca2+ channels) G_protein->IonChannel Modulation MAPK MAPK/ERK Pathway G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP CellularEffects Cellular Effects (Psychoactivity, etc.) cAMP->CellularEffects Neurotransmitter ↓ Neurotransmitter Release IonChannel->Neurotransmitter Neurotransmitter->CellularEffects MAPK->CellularEffects

Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.

Conclusion

The simultaneous detection of AB-CHMINACA and other synthetic cannabinoids is a critical task in modern toxicology. LC-MS/MS offers superior sensitivity and is well-suited for the analysis of a broad range of parent compounds and their metabolites in biological fluids.[1][2] GC-MS remains a reliable and widely used technique, particularly for the analysis of seized materials. The choice of method will ultimately depend on the specific requirements of the laboratory, including the desired sensitivity, the available instrumentation, and the nature of the samples being analyzed. The data and protocols presented in this guide are intended to assist researchers and professionals in developing and implementing robust and reliable methods for the detection of these challenging and ever-changing substances.

References

A Comparative Analysis of AB-CHMINACA Metabolism in Human and Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro metabolism of the synthetic cannabinoid AB-CHMINACA in human liver microsomes (HLMs) and rat liver microsomes (RLMs). Understanding the species-specific metabolic pathways of novel psychoactive substances like AB-CHMINACA is crucial for preclinical toxicology studies, interpretation of pharmacokinetic data, and the identification of reliable biomarkers of consumption.

Executive Summary

The metabolism of AB-CHMINACA has been primarily investigated in human liver microsomes, revealing extensive oxidative and hydrolytic pathways. In humans, the major metabolic routes involve hydroxylation of the cyclohexylmethyl group, N-dealkylation, and hydrolysis of the terminal amide, followed by glucuronidation. The cytochrome P450 enzyme CYP3A4 plays a predominant role in the oxidative metabolism of AB-CHMINACA in humans[1][2].

Direct comparative studies on the metabolism of AB-CHMINACA in rat liver microsomes are limited in the available scientific literature. However, based on studies of structurally similar synthetic cannabinoids, such as ADB-CHMINACA, and general knowledge of species differences in drug metabolism, we can infer the likely metabolic profile in rats. It is anticipated that rats will exhibit similar primary metabolic pathways, including hydroxylation and amide hydrolysis. However, quantitative differences in the formation of specific metabolites are expected due to variations in the expression and activity of cytochrome P450 enzymes between humans and rats.

Comparative Metabolic Pathways

The primary metabolic transformations of AB-CHMINACA in both human and, putatively, in rat liver microsomes are summarized below.

Table 1: Major Metabolic Pathways of AB-CHMINACA in Human and Rat Liver Microsomes
Metabolic PathwayHuman Liver MicrosomesRat Liver Microsomes (Inferred)Key Enzymes (Human)
Mono-hydroxylation Major pathway, occurring primarily on the cyclohexyl ring. Multiple isomers are formed.[1]Expected to be a major pathway. The regioselectivity of hydroxylation may differ from humans.CYP3A4[1]
Di-hydroxylation Observed, leading to the formation of several di-hydroxylated metabolites.[1]Likely to occur, potentially at different positions compared to humans.CYP3A4[1]
Amide Hydrolysis A significant pathway, resulting in the formation of a carboxylic acid metabolite.[1][2]Expected to be a significant pathway.Carboxylesterases
N-Dealkylation A minor pathway leading to the removal of the cyclohexylmethyl group.[1]Likely to be a minor pathway.CYP Enzymes
Glucuronidation Phase II metabolism of hydroxylated and carboxylated metabolites.[1]Expected to be a significant Phase II pathway.UGTs

Quantitative Comparison of Metabolite Formation

As of the latest available data, there is a lack of direct quantitative comparisons of AB-CHMINACA metabolite formation in human versus rat liver microsomes. The table below presents the identified metabolites in human liver microsomes. Future studies are needed to provide quantitative data for a direct comparison with rat liver microsomes.

Table 2: Metabolites of AB-CHMINACA Identified in Human Liver Microsome Incubations
Metabolite IDBiotransformationRelative Abundance (in vitro)
M1Mono-hydroxylation (cyclohexyl)High
M2Mono-hydroxylation (cyclohexyl)High
M3Mono-hydroxylation (indazole)Moderate
M4Carboxylic acid (from amide hydrolysis)High
M5Di-hydroxylationModerate
M6N-dealkylationLow
M7Glucuronide conjugatePresent

Relative abundance is based on qualitative data from published studies and may not reflect absolute concentrations.

Experimental Protocols

The following provides a generalized, detailed methodology for the in vitro metabolism of AB-CHMINACA in liver microsomes, which can be adapted for both human and rat studies.

Liver Microsome Incubation Assay
  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, combine the following reagents in order:

      • Phosphate buffer (100 mM, pH 7.4)

      • Liver microsomes (human or rat, final protein concentration 0.5 mg/mL)

      • AB-CHMINACA (dissolved in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724), final concentration typically 1-10 µM; solvent concentration should be less than 1%)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Metabolic Reaction:

    • To initiate the reaction, add an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to the pre-incubated mixture.

    • For control incubations (to assess non-enzymatic degradation), add buffer instead of the NADPH-regenerating system.

  • Incubation:

    • Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated reaction mixture.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

Analytical Method: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is typically used for the separation and detection of AB-CHMINACA and its metabolites.

  • Chromatographic Separation: A C18 reverse-phase column is commonly employed with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for the quantification of the parent drug and its known metabolites, while full scan and product ion scan modes are used for the identification of unknown metabolites.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes) mix Combine Reagents and AB-CHMINACA prep_reagents->mix prep_ab Prepare AB-CHMINACA Stock Solution prep_ab->mix pre_incubate Pre-incubate (37°C) mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate (37°C) initiate->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Caption: Experimental workflow for the in vitro metabolism of AB-CHMINACA.

Metabolic Pathways of AB-CHMINACA

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism AB_CHMINACA AB-CHMINACA Mono_OH Mono-hydroxylated Metabolites AB_CHMINACA->Mono_OH CYP3A4 (Human) Amide_Hydrolysis Carboxylic Acid Metabolite AB_CHMINACA->Amide_Hydrolysis Amidase N_Dealkylation N-dealkylated Metabolite AB_CHMINACA->N_Dealkylation CYP Enzymes Di_OH Di-hydroxylated Metabolites Mono_OH->Di_OH CYP3A4 (Human) Glucuronides Glucuronide Conjugates Mono_OH->Glucuronides UGTs Amide_Hydrolysis->Glucuronides UGTs

Caption: Metabolic pathways of AB-CHMINACA.

Conclusion

References

Navigating the Analytical Maze: A Comparative Guide to the Specificity of Methods for AB-Chiminaca Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of synthetic cannabinoids like AB-Chiminaca presents a significant challenge for analytical laboratories. Ensuring the specificity of detection methods is paramount to avoid false positives and accurately identify this potent substance. This guide provides a comparative overview of the most common analytical techniques for this compound, with a focus on their specificity, supported by experimental data and detailed methodologies.

The Specificity Challenge: A Crowded Landscape of Analogs

The core analytical challenge in detecting this compound lies in its structural similarity to a vast and ever-growing number of other synthetic cannabinoids. These analogs often differ by only minor chemical modifications, which can lead to cross-reactivity in less specific analytical methods. Therefore, a thorough validation of selectivity is crucial for any method intended for the reliable identification and quantification of this compound.

Comparison of Analytical Methods

The primary methods for the definitive identification and quantification of this compound are chromatography-based techniques coupled with mass spectrometry. Immunoassays are also available for initial screening, though they generally exhibit lower specificity.

Analytical MethodPrincipleSpecificityKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and product ions.High. Specificity is achieved through a combination of retention time and specific mass transitions (MRM). Validation studies confirm no significant interference from many other synthetic cannabinoids at relevant concentrations.High sensitivity and selectivity, suitable for complex matrices like blood and urine.Requires sophisticated instrumentation and expertise.
GC-MS Chromatographic separation in the gas phase followed by mass analysis of electron impact-induced fragments.High. Specificity is based on retention time and the unique fragmentation pattern of the molecule.Excellent chromatographic resolution, extensive libraries of mass spectra available.Thermal degradation of some cannabinoids can occur, requiring derivatization.
HRMS (e.g., LC-QTOF-MS) Measures mass with very high accuracy, allowing for the determination of elemental composition.Very High. Provides an additional layer of confirmation by measuring the exact mass of the molecule and its fragments, reducing the likelihood of false positives from isobaric interferences.Enables retrospective data analysis and the identification of novel, unexpected compounds.Higher instrumentation cost compared to triple quadrupole MS.
Immunoassays (ELISA, etc.) Based on the binding of an antibody to the target analyte.Variable to Low. Prone to cross-reactivity with other structurally related synthetic cannabinoids. The degree of cross-reactivity varies significantly between different assays and the specific compounds being tested.Rapid, high-throughput, and cost-effective for screening large numbers of samples.High potential for false positives; all positive results require confirmation by a more specific method like LC-MS/MS or GC-MS.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing analytical performance. Below are typical protocols for the analysis of this compound in biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Whole Blood

This protocol is a representative example for the quantitative analysis of this compound in whole blood.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of whole blood, add 20 µL of an internal standard solution (e.g., this compound-d4).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard. For example, for this compound, a potential transition could be m/z 359.2 → 232.1.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound in Herbal Mixtures

This protocol outlines a general procedure for the analysis of this compound in herbal products.

1. Sample Preparation (Solvent Extraction)

  • Homogenize the herbal material to a fine powder.

  • Weigh approximately 10 mg of the homogenized sample into a vial.

  • Add 1 mL of methanol (B129727) and an internal standard (e.g., JWH-018-d9).

  • Vortex for 1 minute and sonicate for 10 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Filter the supernatant into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 150°C, ramp to 300°C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Detection: Full scan mode to acquire mass spectra for library matching and selected ion monitoring (SIM) for quantification.

Specificity Data

The specificity of chromatographic methods is typically established during method validation by analyzing a panel of potentially interfering substances.

LC-MS/MS and GC-MS Selectivity: Validation studies for LC-MS/MS and GC-MS methods for this compound consistently demonstrate high selectivity.[1][2][3] These studies typically involve the analysis of blank matrix samples fortified with a range of other synthetic cannabinoids and common drugs of abuse to ensure no interfering peaks are observed at the retention time of this compound. While comprehensive quantitative cross-reactivity data in percentage terms is not always published, the validation reports confirm the absence of significant interference from structurally similar compounds such as:

  • JWH-018 and its analogues

  • UR-144 and its analogues

  • AKB-48 and its analogues

  • AB-PINACA

  • AB-FUBINACA

  • Other new psychoactive substances

Immunoassay Cross-Reactivity: Immunoassays for synthetic cannabinoids are known for their potential for cross-reactivity. The degree of cross-reactivity is highly dependent on the specific antibody used in the assay and the structural similarity of the analog to the target compound. For example, an immunoassay targeting the N-pentanoic acid metabolite of JWH-018 may show variable cross-reactivity with this compound and other indazole-carboxamide synthetic cannabinoids. It is crucial to consult the manufacturer's data sheet for specific cross-reactivity information and to confirm all positive results with a more specific method.

Visualizing the Workflow and Mechanism

To better understand the analytical process and the biological target of this compound, the following diagrams are provided.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis Sample Biological Sample (Blood, Urine, Hair) or Herbal Mixture Extraction Extraction (Protein Precipitation, LLE, SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Chromatography (LC or GC) Concentration->Chromatography Mass_Spec Mass Spectrometry (MS/MS or HRMS) Chromatography->Mass_Spec Detection Detection & Identification Mass_Spec->Detection Quantification Quantification Detection->Quantification Cannabinoid_Receptor_Signaling cluster_cell Cell Membrane AB_Chiminaca This compound CB1_Receptor CB1/CB2 Receptor AB_Chiminaca->CB1_Receptor Binds to G_Protein G-protein (Gi/o) CB1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces cAMP->MAPK_Pathway

References

A Comparative Guide to the Extraction of AB-CHIMINACA from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic cannabinoids like AB-CHIMINACA in biological samples is paramount. The efficiency of the extraction process from complex matrices such as whole blood, urine, hair, and oral fluid is a critical determinant of analytical sensitivity and reliability. This guide provides a comparative overview of extraction efficiencies for this compound from these matrices, supported by experimental data and detailed methodologies.

The choice of biological matrix for the detection of this compound often depends on the desired window of detection. Blood and oral fluid are typically analyzed for recent drug exposure, while urine can indicate use over a few days, and hair provides a much longer history of consumption.[1][2] The extraction method employed is tailored to the specific matrix to minimize interferences and maximize the recovery of the target analyte.[1] Commonly used techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[1]

Comparison of Extraction Efficiencies

The following table summarizes the extraction efficiencies of this compound and related synthetic cannabinoids from various biological matrices as reported in the scientific literature. It is important to note that direct comparison of efficiencies can be challenging due to variations in analytical methods, reagents, and specific compounds analyzed across different studies.

Biological MatrixExtraction MethodAnalyte(s)Extraction Efficiency (Recovery %)Reference
Whole Blood Supported Liquid Extraction (SLE)Synthetic Cannabinoids (including ADMB CHMINACA)> 60%[3]
Urine Modified QuEChERSAB-CHMINACA metabolites (M1 and M3)M1: 44.8 ± 3.99%, M3: 61.0 ± 2.59%[4]
Hair Solid-Phase Extraction (SPE)37 Synthetic Cannabinoid Metabolites65 - 99%[5]
Oral Fluid Solid-Phase Extraction (SPE) with HLB cartridges8 Synthetic Cannabinoids (including ADB-CHMINACA)76 - 98% (Quantitative)[6]
Oral Fluid Protein Precipitation19 Synthetic Cannabinoids (including AB-CHMINACA)Accuracy: 90.5-112.5% of target[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the extraction protocols from the cited studies.

Whole Blood: Supported Liquid Extraction (SLE)

This method provides a straightforward approach for extracting a panel of synthetic cannabinoids from whole blood.

  • Sample Pre-treatment: 500 μL of whole blood sample is fortified with an internal standard and buffered.

  • Extraction: The pre-treated sample is loaded onto an ISOLUTE® SLE+ 1 mL Supported Liquid Extraction cartridge. The analytes are eluted with an appropriate organic solvent.

  • Post-extraction: The eluate is evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis.[3]

Urine: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol was optimized for the extraction of AB-CHMINACA metabolites from urine samples.

  • Sample Preparation: A 1.0 mL urine specimen is mixed with an internal standard.

  • Extraction: The sample is subjected to a modified QuEChERS extraction procedure. This typically involves salting out the analytes from the aqueous phase into an organic solvent (e.g., acetonitrile) followed by dispersive solid-phase extraction (d-SPE) for cleanup, using sorbents like primary secondary amine (PSA) to remove interfering matrix components.[4]

  • Analysis: The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Hair: Solid-Phase Extraction (SPE)

Hair analysis provides a long-term window of drug use and this SPE method is designed for the extraction of synthetic cannabinoid metabolites.

  • Decontamination and Pulverization: Hair samples are first washed to remove external contamination and then pulverized.

  • Incubation: The pulverized hair is incubated in a methanol (B129727) solution to extract the analytes.

  • Solid-Phase Extraction: The methanol extract is then subjected to solid-phase extraction for cleanup and concentration of the target analytes.[5]

  • Analysis: The final eluate is analyzed by LC-MS/MS.[5]

Oral Fluid: Solid-Phase Extraction (SPE)

This method demonstrates high recovery for synthetic cannabinoids from the less invasive matrix of oral fluid.

  • Sample Loading: 1.0 mL of oral fluid is loaded onto a Supel-Select HLB SPE cartridge that has been pre-conditioned with methanol and water.

  • Washing: The cartridge is washed with deionized water to remove interferences.

  • Elution: The analytes are eluted from the cartridge with methanol.

  • Analysis: The eluate is then analyzed by liquid chromatography with fluorescence detection (LC-FD).[6]

Oral Fluid: Protein Precipitation

This is a rapid and simple method suitable for high-throughput analysis of oral fluid samples.

  • Sample Preparation: A 100 μL sample of oral fluid is subjected to protein precipitation by adding a precipitating agent like acetonitrile.

  • Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

  • Injection: The resulting supernatant is directly injected into the LC-MS/MS system for analysis.[7]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound from biological matrices.

This compound Extraction Workflow General Workflow for this compound Analysis cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing Blood Whole Blood Fortification Internal Standard Fortification Blood->Fortification Urine Urine Urine->Fortification Hair Hair Hair->Fortification OralFluid Oral Fluid OralFluid->Fortification Precipitation Protein Precipitation (Blood, Oral Fluid) Fortification->Precipitation LLE Liquid-Liquid Extraction Fortification->LLE SPE Solid-Phase Extraction (Urine, Hair, Oral Fluid) Fortification->SPE QuEChERS QuEChERS (Urine) Fortification->QuEChERS LCMS LC-MS/MS Analysis Precipitation->LCMS LLE->LCMS SPE->LCMS QuEChERS->LCMS Quantification Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of AB-CHMINACA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent synthetic cannabinoids like AB-CHMINACA are paramount to ensuring laboratory safety and regulatory compliance. AB-CHMINACA is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2] Therefore, stringent adherence to disposal protocols is mandatory. This guide provides a procedural, step-by-step framework for the safe disposal of AB-CHMINACA.

Hazard Identification and Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the hazards associated with AB-CHMINACA. Safety Data Sheets (SDS) for AB-CHMINACA, particularly when supplied as a Certified Reference Material (CRM) in a solvent, classify it as a hazardous substance.[3][4]

Key Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][4]

  • Flammability: If in a solvent such as methanol, it is a highly flammable liquid and vapor.[3][4]

  • Organ Damage: May cause damage to the central nervous system and visual organs.[3]

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risk.

  • Gloves: Chemical-resistant gloves are mandatory.

  • Lab Coat: A lab coat should be worn to protect from spills.

  • Safety Glasses: Eye protection is essential to prevent splashes.[5]

  • Respiratory Protection: All procedures should be performed in a certified chemical fume hood to prevent inhalation.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for a typical AB-CHMINACA Certified Reference Material solution.

ParameterValueSource
Purity ≥98%[2][5][6]
Formulation Crystalline solid or powder, often supplied in a solvent.[3][5][6]
Organic Solvent Content 99.9% (for CRM in Methanol)[3]
Storage Temperature -20°C[6][7]

Step-by-Step Disposal Procedure

The proper disposal of AB-CHMINACA must comply with local, state, and federal regulations for hazardous and controlled substance waste. The primary goal is to render the substance "unrecognizable and unusable" and dispose of it through a licensed hazardous waste management company.[8][9]

Step 1: Segregation and Labeling

  • Isolate AB-CHMINACA waste from other laboratory waste streams.

  • Clearly label the waste container with "Hazardous Waste," the chemical name "AB-CHMINACA," and any other constituents (e.g., Methanol).

Step 2: Rendering the Substance Unusable (for solid forms)

  • If dealing with solid AB-CHMINACA, it must be rendered non-recoverable. This can be achieved by grinding the material and mixing it with at least a 50% volume of non-hazardous material.[8]

  • Suitable materials for mixing include soil, sand, or cat litter.[8] This mixture should then be placed in a designated hazardous waste container.

Step 3: Containerization

  • For liquid waste (e.g., CRM solutions):

    • Use a dedicated, leak-proof, and chemically compatible waste container. Do not store in metal containers if acidic or basic solutions are involved.[10]

    • Keep the container securely sealed when not in use.

  • For the solid mixture:

    • Place the mixture in a UN-approved, air-tight container.[8]

Step 4: Storage of Waste

  • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from heat, sparks, and open flames.[4][10]

  • This storage area should have limited access to authorized personnel only.[11]

  • Adhere to institutional and regulatory limits for the storage duration of hazardous waste (e.g., 90 days in some jurisdictions).[10][12]

Step 5: Final Disposal

  • Arrange for the collection and disposal of the AB-CHMINACA waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Ensure all documentation, including hazardous waste manifests, is completed accurately.[12]

  • Do not dispose of AB-CHMINACA down the drain or in regular trash.[13]

Experimental Protocols

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of AB-CHMINACA in a laboratory setting.

AB_CHMINACA_Disposal_Workflow start Start: AB-CHMINACA Waste Generated ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Form fume_hood->waste_type solid_waste Solid AB-CHMINACA waste_type->solid_waste Solid liquid_waste Liquid AB-CHMINACA Solution waste_type->liquid_waste Liquid render_unusable Render Unusable: Grind and mix with 50% inert material (e.g., sand, soil) solid_waste->render_unusable containerize_liquid Place in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->containerize_liquid containerize_solid Place Mixture in Labeled, Sealed Hazardous Waste Container render_unusable->containerize_solid store Store in Secure, Designated Hazardous Waste Area containerize_solid->store containerize_liquid->store ehs_contact Contact EHS or Licensed Waste Disposal Company store->ehs_contact documentation Complete Hazardous Waste Manifest ehs_contact->documentation disposal Arrange for Pickup and Compliant Disposal (Incineration) documentation->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe and compliant disposal of AB-CHMINACA.

References

Handling AB-CHMINACA: A Guide to Laboratory Safety and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for AB-CHMINACA

This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with AB-CHMINACA. Adherence to these guidelines is essential to mitigate the significant health risks associated with this potent synthetic cannabinoid. AB-CHMINACA is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2][3] It is toxic if swallowed, in contact with skin, or inhaled, and can cause damage to the central nervous system and visual organs.[4][5]

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of AB-CHMINACA is fundamental to its safe handling.

PropertyValueSource
Formal Name N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide[1]
CAS Number 1185887-21-1[1]
Molecular Formula C20H28N4O2[1]
Formula Weight 356.5 g/mol [1][2]
Purity ≥98%[1][6]
Formulation A neat solid or a solution in methanol.[1][4]Cayman Chemical
Solubility Soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.EMCDDA-Europol
Appearance White crystalline solid in its pure form.EMCDDA-Europol

Hazard Identification and Personal Protective Equipment (PPE)

AB-CHMINACA poses significant health risks. The following table summarizes its hazard classifications.

Hazard ClassGHS Classification
Acute Toxicity (Oral) Category 3 (H301: Toxic if swallowed)[4][5]
Acute Toxicity (Dermal) Category 3 (H311: Toxic in contact with skin)[4][5]
Acute Toxicity (Inhalation) Category 3 (H331: Toxic if inhaled)[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 1 (H370: Causes damage to organs, specifically the central nervous system and visual organs)[4][5]
Flammability (if in solvent) Flammable Liquid Category 2 (H225: Highly flammable liquid and vapor)[4][5]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling AB-CHMINACA.[6][7][8]

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile).[8]
Eye Protection Splash-proof safety goggles.[8]
Body Protection A lab coat or apron.[6][7][8]
Respiratory Protection A properly fitted respirator is necessary when handling the powder form or when there is a risk of aerosol formation.[4] All handling of the solid form must be done in a certified chemical fume hood.[7]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is required to ensure a safe laboratory environment.

Experimental Workflow for Handling AB-CHMINACA

G Experimental Workflow for Handling AB-CHMINACA cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare designated work area in fume hood A->B C Assemble all necessary equipment and reagents B->C D Weigh AB-CHMINACA solid in fume hood C->D E Dissolve in appropriate solvent D->E F Perform experimental procedures E->F G Decontaminate all surfaces and equipment F->G H Segregate and label waste G->H I Dispose of waste according to protocol H->I J Remove PPE and wash hands thoroughly I->J

Caption: A step-by-step workflow for the safe handling of AB-CHMINACA in a laboratory setting.

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable liners.

  • Equipment Assembly: Gather all necessary equipment, such as spatulas, weighing paper, vials, and solvents, and place them within the fume hood.

2. Handling:

  • Weighing: If working with solid AB-CHMINACA, carefully weigh the required amount on a tared weigh paper inside the fume hood. Avoid creating dust.

  • Dissolving: Place the weighed solid into an appropriate container and add the desired solvent. Cap the container and mix gently until dissolved.

  • Experimental Procedures: Conduct all experimental manipulations within the fume hood.

3. Cleanup and Disposal:

  • Decontamination: Thoroughly wipe down all surfaces and equipment used with an appropriate solvent (e.g., ethanol) and then a cleaning agent.

  • Waste Segregation: Separate waste into designated, clearly labeled containers for solid waste, liquid waste, and sharps.

  • Disposal: Follow the detailed disposal plan outlined below.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.[9]

Disposal Plan

Proper disposal of AB-CHMINACA and associated waste is critical to prevent environmental contamination and accidental exposure.

AB-CHMINACA Waste Disposal Logical Relationship

G AB-CHMINACA Waste Disposal Logical Relationship cluster_types Waste Types cluster_disposal Disposal Path Waste All AB-CHMINACA Waste Solid Solid Waste (Contaminated PPE, weigh paper, etc.) Waste->Solid Liquid Liquid Waste (Unused solutions, solvent rinses) Waste->Liquid Sharps Sharps (Contaminated needles, glassware) Waste->Sharps Container Segregate into labeled, sealed hazardous waste containers Solid->Container Liquid->Container Sharps->Container Storage Store in a designated, secure hazardous waste area Container->Storage Incineration Dispose via licensed hazardous waste management company (incineration recommended) Storage->Incineration

Caption: The logical flow for the proper segregation and disposal of AB-CHMINACA waste.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable items that have come into contact with AB-CHMINACA, including gloves, lab coats, bench liners, and weighing papers, must be collected in a designated, labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions and solvent rinses containing AB-CHMINACA should be collected in a sealed, labeled, and chemical-resistant hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Contaminated needles, syringes, and broken glassware must be placed in a designated sharps container.

2. Storage:

  • All hazardous waste containers must be kept closed except when adding waste.

  • Store waste containers in a designated and secure secondary containment area until they are collected for disposal.

3. Final Disposal:

  • The preferred method for the disposal of illicit drugs and associated chemical waste is incineration.[10]

  • All AB-CHMINACA waste must be disposed of through a licensed hazardous waste management company. Contact your institution's EHS office to arrange for pickup and disposal. Do not pour any AB-CHMINACA waste down the drain or dispose of it in the regular trash.[9]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[4][5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[5] Do not induce vomiting. Seek immediate medical attention and call a poison control center.[5]

Spill Response:

  • Evacuate the immediate area.

  • If the spill is flammable, eliminate all ignition sources.[4]

  • Wearing appropriate PPE, contain the spill using an absorbent material.

  • Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS office.

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with AB-CHMINACA and ensure a safe laboratory environment for all personnel.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。